molecular formula C6H8BrNO B1587775 RO-1-5237 CAS No. 31034-86-3

RO-1-5237

カタログ番号: B1587775
CAS番号: 31034-86-3
分子量: 190.04 g/mol
InChIキー: KWNRNYCXMUTXOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RO-1-5237 is a useful research compound. Its molecular formula is C6H8BrNO and its molecular weight is 190.04 g/mol. The purity is usually 95%.
The exact mass of the compound Pyridinium, 3-hydroxy-1-methyl-, bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-methylpyridin-1-ium-3-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.BrH/c1-7-4-2-3-6(8)5-7;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNRNYCXMUTXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31034-86-3
Record name 3-Hydroxy-1-methylpyridinium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31034-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RO-1-5237
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031034863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163338
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163338
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridinium, 3-hydroxy-1-methyl-, bromide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.175
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RO-1-5237
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25WZ9EI09G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Rondonin: A Technical Guide to a Novel Hemocyanin-Derived Peptide with Antifungal and Antiviral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rondonin is a naturally occurring peptide with potent antifungal and antiviral activities, first isolated from the hemolymph of the tarantula Acanthoscurria rondoniae.[1][2] This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of Rondonin. It details the experimental protocols for its isolation, purification, and activity assessment, and presents its quantitative biological data in structured tables. Furthermore, this guide elucidates the proposed mechanism of action of Rondonin, which involves intracellular nucleic acid binding rather than membrane disruption, and visualizes key experimental workflows and its mechanistic pathway using Graphviz diagrams. This document serves as a core resource for researchers interested in the therapeutic potential of Rondonin and other hemocyanin-derived antimicrobial peptides.

Discovery and Origin

Rondonin was discovered during investigations into the antimicrobial components of the hemolymph of the spider Acanthoscurria rondoniae.[1] It was isolated from the plasma component of the hemolymph and was identified as a novel antifungal peptide.[1]

Origin from Hemocyanin

Subsequent sequencing and analysis revealed that Rondonin is a C-terminal fragment of the 'd' subunit of hemocyanin, a protein responsible for oxygen transport in the hemolymph of many chelicerates.[1] This discovery suggests that hemocyanin may serve as a precursor molecule for the production of antimicrobial peptides as part of the spider's innate immune system.[3]

Peptide Characteristics

Rondonin is a non-cationic peptide with the primary amino acid sequence IIIQYEGHKH and a molecular mass of 1236.776 Da.[1][2] Its neutral charge is a distinguishing feature compared to many other antimicrobial peptides that are typically cationic.

Biological Activity

Rondonin exhibits a range of biological activities, most notably against fungal and viral pathogens. It is not cytotoxic to mammalian cells, indicating a favorable selectivity profile.[3][4]

Antifungal Activity

Rondonin has demonstrated significant inhibitory activity against a variety of clinically relevant fungal species, particularly from the Candida and Cryptococcus genera.[1][4] Its antifungal activity is pH-dependent, with optimal efficacy observed at acidic pH levels (pH 4-5).[3][4]

Antiviral Activity

In addition to its antifungal properties, Rondonin has been shown to possess antiviral activity against several RNA viruses, including Measles, H1N1, and encephalomyocarditis virus.[3][4]

Synergistic Activity

Rondonin exhibits a synergistic effect when used in combination with other antimicrobial peptides, such as gomesin, another spider-derived peptide.[4] This synergy suggests potential for combination therapies to enhance efficacy and reduce the required therapeutic dose of each agent.

Quantitative Data

The following tables summarize the quantitative data on the biological activity of Rondonin.

Fungal StrainMinimum Inhibitory Concentration (MIC) (µM)Reference
Candida albicans MDM816.75 - 33.5[4]
Candida albicans IOC 455840[1]
Candida krusei IOC 455940[1]
Candida glabrata IOC 456540[1]
Candida parapsilosis IOC 456440[1]
Candida tropicalis IOC 456040[1]
Candida guilliermondii IOC 455740[1]
Cryptococcus neoformans VNI (WM148)>100[4]
Trichosporon sp. IOC 456940[1]

Table 1: Antifungal Activity of Rondonin

VirusActivityReference
Measles virusDetected[3][4]
H1N1 (Influenza A)Detected[3][4]
Encephalomyocarditis virusDetected[3][4]

Table 2: Antiviral Activity of Rondonin

Peptide CombinationTarget OrganismFractional Inhibitory Concentration Index (FICI)ResultReference
Rondonin + GomesinCandida albicans MDM80.31Synergistic[4]

Table 3: Synergistic Activity of Rondonin

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of Rondonin.

Isolation and Purification of Rondonin from Spider Hemolymph

Objective: To isolate and purify Rondonin from the hemolymph of Acanthoscurria rondoniae.

Methodology:

  • Hemolymph Collection: Hemolymph is collected from the spider, typically by cardiac puncture, into an anticoagulant buffer.

  • Separation of Plasma and Hemocytes: The collected hemolymph is centrifuged to separate the plasma from the hemocytes.

  • Solid-Phase Extraction (SPE): The plasma is subjected to SPE using a C18 cartridge to pre-purify the peptides. Elution is performed with increasing concentrations of acetonitrile (ACN). The fraction containing Rondonin is typically eluted with 40% ACN.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fraction from SPE is further purified by RP-HPLC on a C18 column. A gradient of ACN in water with 0.1% trifluoroacetic acid (TFA) is used for elution. Fractions are collected and tested for antimicrobial activity.

  • Mass Spectrometry: The purified active fraction is analyzed by mass spectrometry to determine the molecular mass of the peptide.

Antifungal Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Rondonin against fungal strains. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M27-A2.[5][6][7]

Methodology:

  • Inoculum Preparation: Fungal colonies from a fresh agar plate are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Peptide Dilution: A serial two-fold dilution of Rondonin is prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: The standardized fungal inoculum is added to each well containing the peptide dilutions.

  • Controls: A growth control (inoculum without peptide) and a sterility control (medium only) are included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that causes a significant inhibition of fungal growth (e.g., ≥80% reduction in turbidity) compared to the growth control, assessed visually or with a microplate reader.

Nucleic Acid Binding Assay (Fluorescence Spectroscopy)

Objective: To assess the interaction of Rondonin with DNA and RNA.

Methodology:

  • Sample Preparation: Solutions of Rondonin and nucleic acids (e.g., calf thymus DNA or yeast RNA) are prepared in a suitable buffer (e.g., Tris-HCl).

  • Fluorescence Measurement: The intrinsic fluorescence of Rondonin (due to its tyrosine residue) is measured in the absence and presence of increasing concentrations of nucleic acids using a spectrofluorometer.

  • Data Analysis: Changes in the fluorescence intensity or wavelength of maximum emission upon addition of nucleic acids are indicative of binding. Quenching or enhancement of the fluorescence signal can be used to quantify the binding affinity.

Mechanism of Action

The proposed mechanism of action for Rondonin is distinct from many other antimicrobial peptides. Instead of disrupting the fungal cell membrane, Rondonin translocates across the membrane and interacts with intracellular targets.[4]

Intracellular Targeting

Studies have shown that Rondonin does not cause significant membrane permeabilization.[4] Instead, it is believed to enter the fungal cell, possibly through a yet-to-be-identified transporter or endocytic pathway, and bind to nucleic acids (DNA and RNA).[1][4] This binding is thought to interfere with essential cellular processes such as DNA replication and protein synthesis, ultimately leading to fungal cell death.[1]

Visualizations

Experimental Workflow and Signaling Pathways

Rondonin_Discovery_Workflow cluster_discovery Discovery and Purification cluster_activity Biological Activity Assessment cluster_mechanism Mechanism of Action Studies hemolymph Spider Hemolymph (Acanthoscurria rondoniae) centrifugation Centrifugation hemolymph->centrifugation plasma Plasma centrifugation->plasma spe Solid-Phase Extraction (C18 Cartridge) plasma->spe rphplc RP-HPLC (C18 Column) spe->rphplc pure_rondonin Pure Rondonin rphplc->pure_rondonin antifungal Antifungal Assays (Broth Microdilution) pure_rondonin->antifungal antiviral Antiviral Assays pure_rondonin->antiviral synergy Synergy Assays (with Gomesin) pure_rondonin->synergy nucleic_acid_binding Nucleic Acid Binding Assays (Fluorescence Spectroscopy) pure_rondonin->nucleic_acid_binding membrane_permeabilization Membrane Permeabilization Assays pure_rondonin->membrane_permeabilization Rondonin_Mechanism_of_Action cluster_cell Fungal Cell rondonin_ext Rondonin (extracellular) cell_membrane Cell Membrane translocation Translocation rondonin_ext->translocation rondonin_int Rondonin (intracellular) translocation->rondonin_int nucleic_acids Nucleic Acids (DNA/RNA) rondonin_int->nucleic_acids binds to inhibition Inhibition of Replication & Protein Synthesis nucleic_acids->inhibition cell_death Fungal Cell Death inhibition->cell_death

References

Rondonin (UniProt: B3EWP8): A Technical Guide to its Core Attributes and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rondonin (UniProt accession number B3EWP8) is a novel antimicrobial peptide derived from the hemolymph of the spider Acanthoscurria rondoniae.[1][2] This technical guide provides an in-depth overview of Rondonin's core characteristics, including its primary sequence, physicochemical properties, and its multifaceted antimicrobial activities. We present a comprehensive summary of the quantitative data related to its antifungal and antiviral efficacy, detailed experimental protocols for its characterization, and a visualization of its proposed mechanism of action. Rondonin's unique, non-membranolytic mode of action, involving nucleic acid binding, positions it as a promising candidate for the development of new therapeutics against fungal and viral infections.[1][2][3]

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents with alternative mechanisms of action. Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that form a crucial component of the innate immune system in a wide range of organisms.[1][2] Rondonin, a peptide fragment originating from the C-terminus of subunit 'D' of hemocyanin in Acanthoscurria rondoniae, has been identified as a potent antifungal and antiviral agent.[1][2][3] This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on Rondonin (B3EWP8).

Core Protein Characteristics

Rondonin is a small peptide with a molecular mass of 1236 Da.[1][2] Its primary sequence has been determined to be IIIQYEGHKH .

Table 1: Physicochemical Properties of Rondonin (B3EWP8)

PropertyValueReference
UniProt AccessionB3EWP8[1][2]
Amino Acid SequenceIIIQYEGHKH[1][2]
Molecular Weight1236 Da[1][2]
Organism of OriginAcanthoscurria rondoniae (Spider)[1][2]
Cellular OriginHemolymph[1]
Precursor ProteinHemocyanin subunit 'D' (C-terminal fragment)[1][2][3]

Antimicrobial Activity

Rondonin exhibits a broad spectrum of antimicrobial activity, with notable efficacy against pathogenic yeasts and RNA viruses.[1][2][3]

Antifungal Activity

Rondonin has demonstrated significant inhibitory effects against various fungal species. Its activity is pH-dependent, with optimal performance observed in acidic environments (pH 4-5).[1][2][3]

Table 2: Minimum Inhibitory Concentrations (MIC) of Rondonin against Fungal Pathogens

Fungal SpeciesStrainMIC (µM)pHMediumReference
Candida albicansMDM816.75 - 33.5Not SpecifiedNot Specified[3]
Candida albicansMDM812.5 - 254.0½ PDB[3]
Candida albicansMDM812.5 - 255.0½ PDB[3]
Candida albicansMDM825 - 506.0½ PDB[3]
Candida albicansMDM850 - 1007.0½ PDB[3]
Candida albicansMDM850 - 1008.0½ PDB[3]
Cryptococcus neoformansVNI (WM148)25 - 505.0½ PDB[3]
Pichia farinosusNot Detected (up to 100 µM)5.0½ PDB[3]
Saccharomyces cerevisiaeIndustrial cepaNot Detected (up to 100 µM)5.0½ PDB[3]

Note: ½ PDB refers to half-strength potato dextrose broth.

Furthermore, Rondonin exhibits synergistic activity with Gomesin, another antimicrobial peptide from spider hemocytes, against human yeast pathogens, suggesting potential for combination therapies.[1][2][3]

Antiviral Activity

Rondonin has been shown to possess antiviral properties against several RNA viruses.[1][2] This broadens its therapeutic potential beyond fungal infections.

Table 3: Antiviral Spectrum of Rondonin

VirusTypeReference
Measles virusRNA virus[1][2]
H1N1 (Influenza A)RNA virus[1][2]
Encephalomyocarditis virusRNA virus[1][2]

Mechanism of Action

A key feature of Rondonin is its non-lytic mechanism of action. Unlike many antimicrobial peptides that disrupt cellular membranes, Rondonin does not interact with model membranes.[1][2][3] Instead, its antimicrobial effect is attributed to its ability to bind to nucleic acids (DNA/RNA) within yeast cells, thereby interfering with essential cellular processes.[1][3] This targeted intracellular action is a significant advantage, as it may reduce the likelihood of resistance development and minimize off-target effects.

Rondonin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Yeast Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Rondonin Rondonin Internalization Internalization (Mechanism Unknown) Rondonin->Internalization Crosses membrane Membrane No Interaction NucleicAcids DNA / RNA Internalization->NucleicAcids Binds to Inhibition Inhibition of Replication/Transcription NucleicAcids->Inhibition

Proposed mechanism of action for Rondonin.

Safety and Toxicology

Preclinical evaluations have indicated that Rondonin is non-cytotoxic to mammalian cells.[1][2][3] This favorable safety profile is a critical attribute for its potential development as a therapeutic agent.

Table 4: Cytotoxicity of Rondonin

Cell LineCell TypeResultConcentrationReference
VEROAfrican green monkey kidneyNon-cytotoxicUp to 200 µM[3]
HeLaHuman cervical cancerNon-cytotoxicNot specified[3]
Y1Mouse adrenal cancerNon-cytotoxicNot specified[3]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M-27A2 guidelines.[3]

  • Fungal Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans) in a suitable broth (e.g., half-strength potato dextrose broth, ½ PDB) at 30°C until it reaches the mid-logarithmic growth phase.

    • Dilute the culture to a final concentration of 1 x 10⁴ colony-forming units (CFU)/mL in ½ PDB.

  • Peptide Preparation:

    • Dissolve synthetic Rondonin in sterile Milli-Q water to a stock concentration of 1 mM.

  • Microtiter Plate Assay:

    • Perform serial five-fold dilutions of the Rondonin stock solution in a 96-well sterile microtiter plate to achieve the desired concentration range. The final volume in each well should be 100 µL.

    • Add 80 µL of the diluted fungal inoculum to each well containing 20 µL of the diluted peptide.

    • Include a positive control (fungal inoculum without peptide) and a negative control (broth only).

  • Incubation and Measurement:

    • Incubate the plates at 30°C for 18 hours.

    • Determine the optical density (OD) at 595 nm using a microplate reader.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest peptide concentration that causes 100% inhibition of fungal growth.

Antifungal_Assay_Workflow start Start prep_fungi Prepare Fungal Inoculum (1x10^4 CFU/mL) start->prep_fungi prep_rondonin Prepare Rondonin Stock (1 mM) start->prep_rondonin add_inoculum Add Fungal Inoculum to wells prep_fungi->add_inoculum serial_dilution Serial Dilution of Rondonin in 96-well plate prep_rondonin->serial_dilution serial_dilution->add_inoculum incubate Incubate at 30°C for 18h add_inoculum->incubate read_od Read OD at 595 nm incubate->read_od determine_mic Determine MIC read_od->determine_mic end End determine_mic->end

Workflow for the antifungal susceptibility assay.
Cytotoxicity Assay (MTT Assay)

  • Cell Culture:

    • Seed mammalian cells (e.g., VERO, HeLa, Y1) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.

  • Peptide Treatment:

    • Prepare serial dilutions of Rondonin, starting from an initial concentration of 200 µM.

    • Add 20 µL of the diluted peptide to the respective wells.

    • Include a negative control (cells with PBSA) and a positive control for cytotoxicity (cells with 20% DMSO).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • Wash the wells twice with PBSA.

    • Add 100 µL of DMEM supplemented with 10% FBS and 0.5 mg/mL MTT to each well.

    • Incubate for an appropriate time to allow for formazan crystal formation.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength to determine cell viability.

Conclusion and Future Directions

Rondonin (B3EWP8) is a promising antimicrobial peptide with a unique mechanism of action that distinguishes it from many conventional antibiotics and other AMPs. Its potent antifungal and antiviral activities, coupled with a favorable safety profile, make it an attractive candidate for further preclinical and clinical development. Future research should focus on elucidating the precise molecular interactions between Rondonin and its nucleic acid targets, understanding its mechanism of cellular uptake, and evaluating its in vivo efficacy in relevant animal models of infection. The synergistic effects observed with other AMPs also warrant further investigation for the development of effective combination therapies. The data and protocols presented in this guide provide a solid foundation for advancing the research and development of Rondonin as a next-generation antimicrobial agent.

References

Rondonin Peptide: A Technical Guide on its Core Functions and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rondonin is a novel antimicrobial peptide (AMP) originally isolated from the hemolymph of the spider Acanthoscurria rondoniae.[1] It represents a class of host defense molecules with significant potential for therapeutic applications. Structurally, Rondonin is a neutral, amphiphilic peptide with the primary amino acid sequence IIIQYEGHKH and a molecular mass of approximately 1236 Da.[1][2][3] Notably, this sequence is identical to the C-terminal fragment of subunit 'd' of hemocyanin, a respiratory protein found in spiders such as Aphonopelma hentzi and Eurypelma californicum.[1][4] This discovery suggests that hemocyanin may serve as a precursor molecule, undergoing enzymatic processing to release bioactive peptides as part of the innate immune system of arachnids.[1][4] Unlike many AMPs that target microbial membranes, Rondonin exhibits a distinct mechanism of action, primarily targeting intracellular processes, which makes it a compelling subject for research and drug development, particularly in an era of growing antimicrobial resistance.[4][5] This document provides a comprehensive overview of the known functions, mechanisms, and experimental data related to the Rondonin peptide.

Core Functions of Rondonin

Rondonin's biological activities are primarily antimicrobial, with demonstrated efficacy against both pathogenic fungi and specific viruses. It is characterized by its lack of cytotoxicity against mammalian cells, highlighting its potential as a selective therapeutic agent.[4][5]

Antifungal Activity

Rondonin displays potent activity against a range of clinically relevant yeasts and filamentous fungi.[3][4] Its efficacy is notably dependent on environmental pH, with optimal activity observed in acidic conditions (pH 4-5).[2][4][5] This feature may be particularly relevant for treating infections in acidic microenvironments of the body. The peptide is effective against several species of the genus Candida as well as Cryptococcus neoformans, an encapsulated yeast responsible for opportunistic infections in immunocompromised individuals.[4]

Antiviral Activity

A significant and novel function of Rondonin is its activity against RNA viruses.[4] Experimental evidence has demonstrated its efficacy against Measles, H1N1 influenza, and encephalomyocarditis viruses.[2][5] This finding is particularly noteworthy as it was the first report of a peptide fragment derived from an arthropod hemocyanin exhibiting activity against human viruses, opening new avenues for antiviral drug discovery.[2][4]

Synergistic Effects

Rondonin demonstrates a powerful synergistic relationship with gomesin, another antimicrobial peptide derived from spider hemocytes.[4] When used in combination, the two peptides show enhanced antifungal activity against Candida albicans, suggesting that combination therapies could be a viable strategy to increase efficacy and potentially reduce the required therapeutic dose, thereby minimizing side effects and the risk of resistance.[2][4]

Mechanism of Action

The mechanism of action of Rondonin is fundamentally different from that of many membrane-disrupting antimicrobial peptides.

  • Intracellular Targeting: The primary mode of action involves the peptide's ability to bind to fungal nucleic acids (DNA and/or RNA).[2][3][4] This interaction is believed to inhibit essential cellular processes such as replication and transcription, ultimately preventing cell proliferation and leading to fungal cell death.[1][3]

  • Membrane Interaction: Rondonin does not cause significant membrane disturbance or disruption at neutral pH.[4][5] Studies using model membranes that mimic bacterial cell surfaces showed no strong interaction at pH 7.[4] However, at an acidic pH of 5, some interaction with model membranes was observed, suggesting that pH may influence its initial association with the cell surface before translocation.[4]

  • Cellular Entry: While the precise translocation mechanism is not fully elucidated, in silico studies propose a model for cellular entry. It is hypothesized that Rondonin may cross the fungal membrane by interacting with integral membrane proteins, such as the Outer membrane protein F (OmpF).[3] Following entry into the cytoplasm, it can then engage with its intracellular targets.[3]

  • Lack of Cytotoxicity: The peptide shows no cytotoxic effects on mammalian cells, including human red blood cells, indicating a high degree of selectivity for microbial targets.[1][4]

Quantitative Data Summary

The following tables summarize the key physicochemical and biological activity data for the Rondonin peptide.

Table 1: Physicochemical Properties of Rondonin

Property Value Reference
Primary Sequence IIIQYEGHKH [1][4]
Molecular Mass 1236.77 Da [1][3]
Net Charge (in silico) 0 [3]
Hydrophobic Index 0.477 [3]

| Hydrophobic Moment | 0.236 |[3] |

Table 2: Antifungal Activity of Rondonin

Target Organism Minimum Inhibitory Concentration (MIC) Reference
Candida albicans MDM8 16.75–33.5 µM [4]
Candida albicans IOC 4558 40 µM [3]
Candida krusei IOC 4559 40 µM [3]
Candida glabrata IOC 4565 40 µM [3]
Candida parapsilosis IOC 4564 40 µM [3]
Candida tropicalis IOC 4560 40 µM [3]
Candida guilliermondii IOC 4557 40 µM [3]
Cryptococcus neoformans Active (MIC not specified) [4]

| Trichosporon sp. IOC 4569 | 40 µM |[3] |

Table 3: Synergistic Activity of Rondonin with Gomesin

Peptide Combination Target Organism Fractional Inhibitory Concentration Index (FICI) Interpretation Reference

| Rondonin + Gomesin | Candida albicans MDM8 | 0.31 | Synergistic Effect (FICI ≤ 0.5) |[4] |

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for characterizing the function of Rondonin.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Fungal strains (e.g., C. albicans) are cultured in a suitable broth, such as Potato Dextrose Broth (PDB).

  • pH Adjustment: To evaluate pH dependence, the PDB medium is adjusted to various pH values ranging from 4 to 8.[4]

  • Peptide Dilution: Synthetic Rondonin is serially diluted in the pH-adjusted medium in a 96-well microtiter plate. Concentrations typically range up to 100 µM.[4]

  • Inoculation: A standardized suspension of the fungal culture is added to each well.

  • Incubation: The plate is incubated under appropriate conditions for the specific fungus (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed.

Synergy Assay (Checkerboard Method)

This protocol assesses the combined effect of two antimicrobial agents.

  • Plate Setup: A 96-well plate is prepared with serial dilutions of Rondonin along the rows and serial dilutions of gomesin along the columns. This creates a matrix of varying concentration combinations.[4]

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (C. albicans MDM8).[4]

  • Incubation: The plate is incubated as described for the MIC assay.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of Rondonin in combination / MIC of Rondonin alone) + (MIC of Gomesin in combination / MIC of Gomesin alone).

  • Interpretation: An FICI value of ≤ 0.5 indicates synergy; > 0.5 to ≤ 4.0 indicates no interaction; > 4.0 indicates antagonism.[4]

Hemolysis Assay

This protocol evaluates the cytotoxicity of the peptide against mammalian red blood cells.

  • Erythrocyte Preparation: Fresh human red blood cells (HRBCs) are washed and resuspended in a suitable buffer (e.g., PBS).[1]

  • Incubation: The cell suspension is incubated with various concentrations of synthetic Rondonin (e.g., 0.2 to 134 µM) for 3 hours at 37°C.[1]

  • Controls: A negative control (buffer only) and a positive control (0.1% Triton X-100 for 100% hemolysis) are included.

  • Measurement: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a specific wavelength to quantify hemoglobin release.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for Rondonin and a typical experimental workflow.

Rondonin_Mechanism_of_Action cluster_extracellular Extracellular Space (Acidic pH ~4-5) cluster_membrane Fungal Cell Wall & Membrane cluster_intracellular Intracellular Space (Cytoplasm) Rondonin Rondonin Peptide Membrane Cell Wall/ Membrane Rondonin->Membrane Weak Interaction OmpF Putative Transporter (e.g., OmpF) Rondonin->OmpF Translocation Membrane->OmpF Rondonin_intra Rondonin OmpF->Rondonin_intra Nucleic_Acids Fungal DNA / RNA Rondonin_intra->Nucleic_Acids Binding Synthase Pyridoxine 5-phosphate synthase Rondonin_intra->Synthase Binding (Hypothesized) Inhibition Inhibition of Replication & Proliferation Nucleic_Acids->Inhibition Synthase->Inhibition Death Fungal Cell Death Inhibition->Death

Caption: Proposed mechanism of action for the Rondonin peptide against fungal cells.

MIC_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare fungal inoculum (e.g., C. albicans) D Add inoculum to each well A->D B Serially dilute Rondonin in 96-well plate B->D C Adjust culture medium to desired pH (4-8) C->B E Incubate plate (e.g., 37°C, 24-48h) D->E F Visually inspect for turbidity (growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

An In-depth Technical Guide to the Mechanism of Action of Rondonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antimicrobial and antiviral activities of Rondonin, a peptide derived from the hemocyanin of the spider Acanthoscurria rondoniae. The information presented herein is intended for researchers, scientists, and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Rondonin is a nonapeptide with the primary sequence IIIQYEGHKH, identified as a fragment of subunit 'D' of hemocyanin.[1][2][3] It exhibits potent antifungal activity, particularly against yeast pathogens, and has also demonstrated antiviral properties against RNA viruses.[1][2] A key characteristic of Rondonin's mechanism of action is its departure from the typical membrane-disrupting behavior of many antimicrobial peptides (AMPs).[1] Instead, it penetrates the target cell to interact with intracellular components.[1][4] This guide will delve into the specifics of its action, from its physicochemical properties to its molecular targets and the experimental evidence supporting these findings.

Physicochemical Properties and Antimicrobial Spectrum

Rondonin is a peptide with a molecular mass of 1236 Da.[1][2] Unlike many cationic AMPs, Rondonin has a neutral charge.[3][4] Its antifungal activity is notably pH-dependent, with optimal efficacy observed at acidic pH levels of 4 to 5.[1][2]

Table 1: Antimicrobial and Antiviral Spectrum of Rondonin

Organism TypeSpeciesActivity
Fungi (Yeast) Candida albicansAntifungal[1][4]
Candida kruseiAntifungal[4]
Candida glabrataAntifungal[4]
Candida parapsilosisAntifungal[4]
Candida tropicalisAntifungal[4]
Candida guilliermondiiAntifungal[4]
Cryptococcus neoformansAntifungal[1]
Saccharomyces cerevisiaeAntifungal[1]
Fungi (Filamentous) Trichosporon sp.Antifungal[4]
Viruses (RNA) Measles virusAntiviral[1][2]
H1N1 influenza virusAntiviral[1][2]
Encephalomyocarditis virusAntiviral[1][2]

Core Mechanism of Action: Intracellular Targeting

The primary mechanism of action of Rondonin involves translocation across the fungal cell membrane without causing significant disruption, followed by interaction with intracellular targets, namely nucleic acids.[1][4]

Rondonin_Mechanism Rondonin Rondonin Peptide Membrane Cell Membrane Rondonin->Membrane Translocation (non-disruptive) Cytoplasm Cytoplasm Nucleus Nucleus DNA_RNA DNA/RNA Replication Replication/ Transcription DNA_RNA->Replication Binding and Inhibition Proliferation Cell Proliferation Replication->Proliferation Inhibition Death Fungal Cell Death Proliferation->Death Leads to

Figure 1. Proposed mechanism of action of Rondonin in fungal cells.

In silico studies have further elucidated potential molecular targets that may facilitate Rondonin's entry and intracellular activity. These computational models suggest that Rondonin may interact with outer membrane proteins, such as F and A, which could act as channels for its passage into the cell.[5] Once inside, it is hypothesized to interfere with key enzymes involved in genetic material processing, such as fumarate reductase and ATP-dependent DNA helicase.[5]

Synergistic Activity

Rondonin exhibits synergistic antifungal activity when combined with gomesin, another antimicrobial peptide derived from a spider.[1][2] This suggests a potential for combination therapies to enhance efficacy and reduce the likelihood of resistance.

Table 2: Synergistic Antifungal Activity of Rondonin and Gomesin against Candida albicans

PeptideMIC (alone)MIC (in combination)Fractional Inhibitory Concentration Index (FICI)Interpretation
Rondonin50 µM-0.31Synergism[1]
Gomesin1.2 µM-

Cytotoxicity Profile

A crucial aspect of any potential therapeutic agent is its safety profile. Studies have shown that Rondonin is not cytotoxic to mammalian cells, including VERO cells (renal cells from the African green monkey) and human red blood cells, at concentrations effective against microbial targets.[1][3][4] This favorable selectivity index highlights its potential as a therapeutic candidate.

Detailed Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of Rondonin.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M-27A2 guidelines.[1]

Antimicrobial_Assay start Start prep_culture Prepare fungal culture (e.g., C. albicans in ½ PDB) start->prep_culture prep_plate Prepare 96-well plate with serial dilutions of Rondonin prep_culture->prep_plate inoculate Inoculate wells with fungal suspension prep_plate->inoculate incubate Incubate at 30°C inoculate->incubate read_results Measure absorbance to determine growth inhibition (MIC) incubate->read_results end End read_results->end

Figure 2. Workflow for the liquid growth inhibition assay.

  • Preparation of Fungal Inoculum: Fungal strains are cultured in a suitable broth (e.g., ½ potato dextrose broth, PDB) to a desired cell density.

  • Peptide Dilution: Rondonin is serially diluted in the assay medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension to a final volume of 100 µL.

  • Incubation: The plate is incubated under appropriate conditions for the specific fungus (e.g., 30°C for C. albicans).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the peptide that visibly inhibits fungal growth, often confirmed by measuring absorbance.

This assay is used to assess the binding of Rondonin to nucleic acids.[1]

Gel_Retardation_Assay start Start extract_na Extract genomic DNA or total RNA from yeast or bacteria start->extract_na mix Mix nucleic acids (constant amount) with increasing concentrations of Rondonin extract_na->mix incubate Incubate at room temperature mix->incubate electrophoresis Perform agarose gel electrophoresis incubate->electrophoresis visualize Visualize nucleic acid bands under UV light electrophoresis->visualize analyze Analyze for retardation of nucleic acid migration visualize->analyze end End analyze->end

Figure 3. Workflow for the DNA/RNA gel retardation assay.

  • Nucleic Acid Extraction: Genomic DNA and total RNA are purified from the target microorganisms.

  • Binding Reaction: A fixed amount of nucleic acid (e.g., 100 ng of DNA) is mixed with increasing concentrations of Rondonin.

  • Incubation: The mixture is incubated to allow for binding.

  • Gel Electrophoresis: The samples are loaded onto an agarose gel and subjected to electrophoresis.

  • Visualization: The gel is stained with a nucleic acid stain (e.g., ethidium bromide) and visualized under UV light. A retardation in the migration of the nucleic acid band in the presence of Rondonin indicates binding.

This assay evaluates the toxicity of Rondonin against mammalian cells.[1]

  • Cell Culture: Mammalian cells (e.g., VERO cells) are cultured in a 96-well plate to a specific confluence.

  • Treatment: The cells are incubated with serial dilutions of Rondonin (e.g., starting from 200 µM).

  • Incubation: The plate is incubated for a specified period (e.g., 24-48 hours).

  • Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT assay or by observing cell morphology under a microscope.

Conclusion and Future Directions

Rondonin presents a promising scaffold for the development of novel antifungal and antiviral agents. Its unique intracellular mechanism of action, which circumvents direct membrane lysis, may offer advantages in terms of reduced host cell toxicity and potentially a lower propensity for resistance development. The synergistic effect with other AMPs like gomesin further broadens its therapeutic potential.

Future research should focus on several key areas:

  • Elucidation of Signaling Pathways: While the direct binding to nucleic acids is established, the downstream effects on specific cellular signaling pathways in fungi and viruses remain to be fully characterized.

  • Identification of Translocation Mechanisms: The precise mechanism by which Rondonin crosses the microbial cell membrane without causing disruption is an important area for further investigation.

  • In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models of fungal and viral infections are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of Rondonin.

  • Structure-Activity Relationship Studies: Modification of the Rondonin sequence could lead to analogs with enhanced potency, broader spectrum of activity, or improved stability.

References

Rondonin from Acanthoscurria rondoniae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rondonin is a potent antifungal and antiviral peptide isolated from the hemolymph of the tarantula Acanthoscurria rondoniae. This technical guide provides a comprehensive overview of rondonin, including its physicochemical properties, biological activity, and putative mechanism of action. Detailed experimental protocols for the purification, characterization, and activity assessment of rondonin are presented to facilitate further research and development. This document consolidates current knowledge to serve as a valuable resource for scientists engaged in the discovery of novel anti-infective agents.

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with unconventional mechanisms of action. Venoms and hemolymph of arthropods are rich sources of bioactive peptides, which are key components of their innate immune system. Rondonin, a peptide derived from the hemolymph of the spider Acanthoscurria rondoniae, has been identified as a promising candidate. It is a C-terminal fragment of subunit 'd' of the protein hemocyanin[1][2]. Rondonin exhibits significant activity against pathogenic yeasts and several RNA viruses, making it a molecule of interest for therapeutic development[1][2]. This guide synthesizes the available data on rondonin and provides detailed methodologies for its study.

Physicochemical Properties of Rondonin

Rondonin is a relatively small peptide with specific physicochemical characteristics that influence its biological activity. These properties are summarized in Table 1.

PropertyValueReference
Primary Sequence IIIQYEGHKH[1][2]
Molecular Mass 1236.77 Da[3]
Net Charge (predicted) 0 (Neutral)[3]
Hydrophobic Index 0.477[3]
Hydrophobic Moment 0.236[3]
UniProt Accession No. B3EWP8[1][2]

Biological Activity of Rondonin

Rondonin has demonstrated a range of biological activities, with its antifungal and antiviral properties being the most prominent.

Antifungal Activity

Rondonin is particularly effective against various species of pathogenic yeasts, including several Candida species and Trichosporon sp.[3][4]. Its activity is notably pH-dependent, with optimal efficacy observed in acidic environments (pH 4-5)[1][2]. This characteristic is particularly relevant for potential applications in environments with naturally low pH, such as the vaginal mucosa. A summary of its Minimum Inhibitory Concentrations (MICs) against different fungal strains is presented in Table 2.

Fungal SpeciesStrainMIC (µM)pHReference
Candida albicansMDM812.5 - 254.0[1]
Candida albicansMDM812.5 - 255.0[1]
Candida albicansMDM825 - 506.0[1]
Candida albicansMDM850 - 1007.0[1]
Candida albicansMDM850 - 1008.0[1]
Candida albicansIOC 455840Not Specified[3]
Candida kruseiIOC 455940Not Specified[3]
Candida glabrataIOC 456540Not Specified[3]
Candida parapsilosisIOC 456440Not Specified[3]
Candida tropicalisIOC 456040Not Specified[3]
Candida guilliermondiiIOC 455740Not Specified[3]
Trichosporon sp.IOC 456940Not Specified[3]

Furthermore, rondonin exhibits a synergistic antifungal effect when combined with gomesin, another antimicrobial peptide from spider hemocytes, against Candida albicans[1].

Antiviral Activity

Rondonin has also been shown to possess antiviral properties against several RNA viruses. The reported antiviral activity includes efficacy against Measles, H1N1 influenza, and encephalomyocarditis virus[1][2]. Quantitative data on the extent of viral inhibition is still emerging, but initial studies indicate a promising spectrum of activity.

Cytotoxicity

An important characteristic of rondonin for its therapeutic potential is its low cytotoxicity against mammalian cells. Studies have shown that it is not cytotoxic to mammalian cells and does not cause hemolysis of human red blood cells[1][2].

Putative Mechanism of Action

Unlike many antimicrobial peptides that act by disrupting the cell membrane, rondonin is proposed to have an intracellular mechanism of action[1][2]. It does not cause membrane disturbance but is believed to penetrate the fungal cell and interact with intracellular targets[1]. A recent in silico bioprospecting study has provided a more detailed putative pathway for its action against fungal cells.

Rondonin_Mechanism cluster_cell Fungal Cell Rondonin Rondonin FungalCell Fungal Cell Wall & Membrane Rondonin->FungalCell Initial Interaction FumarateReductase Flavoprotein Fumarate Reductase Rondonin->FumarateReductase Binding DNA_Helicase ATP-dependent Holliday DNA Helicase Junction Rondonin->DNA_Helicase Binding NucleicAcids DNA / RNA Rondonin->NucleicAcids Binding OMP_F_A Outer Membrane Proteins (e.g., OMP F, OMP A) FungalCell->OMP_F_A Cytoplasm Cytoplasm OMP_F_A->Cytoplasm Cellular Uptake Inhibition Inhibition of Cellular Functions (Replication, Transcription) FumarateReductase->Inhibition DNA_Helicase->Inhibition NucleicAcids->Inhibition Inhibition->FungalCell Fungistatic/Fungicidal Effect

Putative mechanism of action of Rondonin against fungal cells.

This proposed mechanism involves an initial interaction with the fungal cell surface, followed by cellular uptake, potentially mediated by outer membrane proteins. Once inside the cytoplasm, rondonin is thought to bind to and interfere with the function of key intracellular components such as flavoprotein fumarate reductase and ATP-dependent Holliday DNA helicase, as well as directly binding to nucleic acids (DNA/RNA). This ultimately leads to the inhibition of essential cellular processes and fungal cell death.

Experimental Protocols

The following section provides detailed methodologies for the study of rondonin, adapted from standard protocols for antimicrobial peptides.

Purification of Rondonin from Acanthoscurria rondoniae Hemolymph

This protocol describes a general procedure for the purification of rondonin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Purification_Workflow Hemolymph 1. Hemolymph Collection (from A. rondoniae) Extraction 2. Acidic/Methanolic Extraction Hemolymph->Extraction Centrifugation1 3. Centrifugation (pellet proteins) Extraction->Centrifugation1 Supernatant 4. Collect Supernatant (peptide-rich fraction) Centrifugation1->Supernatant Lyophilization 5. Lyophilization Supernatant->Lyophilization Reconstitution 6. Reconstitution (in 0.1% TFA) Lyophilization->Reconstitution RPHPLC 7. RP-HPLC Purification (C18 column) Reconstitution->RPHPLC Fractionation 8. Fraction Collection RPHPLC->Fractionation ActivityAssay 9. Antifungal Activity Assay (screen fractions) Fractionation->ActivityAssay ActiveFraction 10. Pool Active Fractions ActivityAssay->ActiveFraction FinalPurification 11. Second RP-HPLC (if needed) ActiveFraction->FinalPurification MS_Analysis 12. Mass Spectrometry (confirm purity and mass) FinalPurification->MS_Analysis PurifiedRondonin Purified Rondonin MS_Analysis->PurifiedRondonin EMSA_Workflow NucleicAcid 1. Prepare Labeled Nucleic Acid (e.g., DNA fragment, RNA) BindingReaction 2. Set up Binding Reaction (Nucleic Acid + Rondonin) NucleicAcid->BindingReaction Incubation 3. Incubate at Room Temperature BindingReaction->Incubation Loading 4. Add Loading Dye Incubation->Loading Electrophoresis 5. Native Polyacrylamide Gel Electrophoresis (PAGE) Loading->Electrophoresis Visualization 6. Visualize Nucleic Acid (e.g., Autoradiography, Fluorescence) Electrophoresis->Visualization ShiftedBand Shifted Band (Rondonin-Nucleic Acid Complex) Visualization->ShiftedBand FreeProbe Free Nucleic Acid Visualization->FreeProbe

References

Rondonin: A Technical Guide to its Biological Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rondonin, a peptide derived from the hemolymph of the spider Acanthoscurria rondoniae, has emerged as a promising antimicrobial agent with a unique mechanism of action. This document provides a comprehensive overview of the biological properties of Rondonin, detailing its potent antifungal and antiviral activities. We present a summary of its physicochemical characteristics, quantitative efficacy data, and a thorough description of the experimental protocols used to elucidate its function. Furthermore, this guide illustrates its proposed mechanism of action and experimental workflows through detailed diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents with alternative mechanisms of action. Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that form a crucial component of the innate immune system in a wide range of organisms.[1][2] Rondonin is a peptide fragment derived from the 'D' subunit of hemocyanin in the spider Acanthoscurria rondoniae.[1][2][3] This technical guide provides an in-depth analysis of the biological properties of Rondonin, its mechanism of action, and its potential as a therapeutic agent.

Physicochemical Properties

Rondonin is a peptide with the primary amino acid sequence IIIQYEGHKH and a molecular mass of 1236 Da.[1][2][3][4] It is characterized as a neutral and amphiphilic peptide.[5]

Biological Activities

Rondonin exhibits a range of biological activities, primarily targeting fungal and viral pathogens. A key characteristic is its pH-dependent activity, with optimal performance in acidic environments (pH 4-5).[1][2][3]

Antifungal Activity

Rondonin has demonstrated significant inhibitory activity against a variety of clinically relevant yeast species.[5] Notably, it is effective against several Candida species, including C. albicans, C. krusei, C. glabrata, C. parapsilosis, C. tropicalis, and C. guilliermondii, as well as the filamentous fungus Trichosporon sp.[5] The peptide also shows activity against the encapsulated yeast Cryptococcus neoformans.[1] However, it was found to be inactive against Saccharomyces cerevisiae and several filamentous fungi such as Aspergillus niger, Cladosporium sp., and Penicillium fumegatus.[1][4] Importantly, Rondonin does not exhibit antibacterial activity, which suggests it may not harm the natural bacterial flora.[1]

Antiviral Activity

In addition to its antifungal properties, Rondonin has been shown to possess antiviral activity against several RNA viruses, including Measles virus, H1N1 influenza virus, and Encephalomyocarditis virus.[1][2][3] This is the first report of an arthropod hemocyanin fragment demonstrating activity against human viruses.[1][2][3]

Synergistic Effects

Rondonin displays a synergistic antifungal effect when combined with gomesin, another antimicrobial peptide found in spider hemocytes.[1][2][3] The fractional inhibitory concentration index (FICI) for the combination against C. albicans MDM8 was determined to be 0.31, indicating a potent synergistic interaction.[1]

Cytotoxicity

A crucial aspect of any potential therapeutic agent is its safety profile. Studies have shown that Rondonin is not cytotoxic to mammalian cells, highlighting its potential for selective antimicrobial activity.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the antimicrobial activity of Rondonin.

Table 1: Minimum Inhibitory Concentration (MIC) of Rondonin against Fungal Strains

Fungal StrainMIC (µM)Reference
Candida albicans MDM816.75 - 33.5[1]
Candida albicans IOC 455840[5]
Candida krusei IOC 455940[5]
Candida glabrata IOC 456540[5]
Candida parapsilosis IOC 456440[5]
Candida tropicalis IOC 456040[5]
Candida guilliermondii IOC 455740[5]
Trichosporon sp. IOC 456940[5]

Table 2: Synergistic Activity of Rondonin and Gomesin against Candida albicans MDM8

Peptide/CombinationMIC (µM)Fractional Inhibitory Concentration Index (FICI)Reference
Rondonin25-[1]
Gomesin0.6-[1]
Rondonin + Gomesin1.5 / 0.150.31[1]

Mechanism of Action

The mechanism of action of Rondonin is distinct from many other antimicrobial peptides that function by disrupting the cell membrane.[1] Experimental evidence suggests that Rondonin does not interact with or permeabilize model membranes that mimic yeast or bacterial cell membranes.[1][2][3] Instead, its primary mode of action involves binding to the nucleic acids (DNA and RNA) of yeast cells, thereby inhibiting essential cellular processes and leading to cell death.[1][2][3][5] This intracellular targeting mechanism is a key feature of Rondonin's biological activity.

Rondonin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Yeast Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rondonin Rondonin Peptide Rondonin_in Rondonin (Internalized) Rondonin->Rondonin_in Penetrates Cell Membrane Membrane No Interaction DNA_RNA DNA / RNA Rondonin_in->DNA_RNA Binds to Inhibition Inhibition of Cellular Functions DNA_RNA->Inhibition

Proposed mechanism of action for Rondonin.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological properties of Rondonin.

Peptide Synthesis

Rondonin was synthesized with a purity of 98% using the classic Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis methodology.[1]

Antimicrobial Activity Assays

The antifungal activity of Rondonin was assessed using a liquid growth inhibition assay in 96-well microtiter plates.[1]

  • Microorganisms and Media: Fungal strains such as Candida species were cultured in a poor dextrose broth (½ PDB: 1.2 g potato dextrose in 100 mL of H₂O at pH 5.0).

  • Assay Protocol: A modified M-27A2 protocol from the Clinical and Laboratory Standards Institute (CLSI) was followed. The assay was performed in a final volume of 100 µL in 96-well sterile plates. Serial dilutions of Rondonin were incubated with a standardized inoculum of the fungal cells.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the peptide that caused 100% inhibition of visible growth after a specified incubation period.

DNA/RNA Gel Retardation Assay

This assay was used to investigate the binding of Rondonin to nucleic acids.

  • Nucleic Acid Extraction: Genomic DNA and total RNA were extracted from yeast and bacterial cells.

  • Binding Reaction: A fixed amount of genomic DNA (100 ng) or total RNA (89 ng·µL⁻¹) was incubated with increasing concentrations of Rondonin (1.2–12 µg).

  • Electrophoresis: The mixtures were then subjected to agarose gel electrophoresis.

  • Analysis: The retardation of the nucleic acid bands in the gel in the presence of Rondonin indicates binding of the peptide to the DNA or RNA.

Gel_Retardation_Workflow start Start extract Extract DNA/RNA from Yeast Cells start->extract mix Mix Nucleic Acids with Varying Rondonin Concentrations extract->mix load Load Samples onto Agarose Gel mix->load run Perform Gel Electrophoresis load->run visualize Visualize DNA/RNA Bands Under UV Light run->visualize analyze Analyze Band Migration (Retardation indicates binding) visualize->analyze end End analyze->end

Workflow for the DNA/RNA gel retardation assay.
FITC Conjugate Preparation and Cellular Localization

To visualize the localization of Rondonin within cells, a fluorescein isothiocyanate (FITC) conjugate was prepared.

  • FITC Labeling: Rondonin (2 mg·mL⁻¹) was dissolved in 0.1 M sodium carbonate buffer (pH 9.0). FITC, dissolved in anhydrous DMSO (1 mg·mL⁻¹), was slowly added to the peptide solution while stirring.

  • Cellular Incubation: The FITC-labeled Rondonin was incubated with yeast cells.

  • Microscopy: The localization of the fluorescently labeled peptide was observed using fluorescence microscopy. This experiment demonstrated that Rondonin accumulates inside the yeast cells.[1]

Conclusion and Future Directions

Rondonin represents a promising new class of antimicrobial peptides with a distinct mechanism of action that involves intracellular targeting of nucleic acids. Its potent antifungal and antiviral activities, coupled with a lack of cytotoxicity to mammalian cells, make it an attractive candidate for further preclinical and clinical development. Future research should focus on optimizing its therapeutic efficacy, exploring its full spectrum of antiviral activity, and investigating its in vivo stability and pharmacokinetic profile. The synergistic interaction with other antimicrobial peptides like gomesin also warrants further investigation as a potential combination therapy to combat resistant infections.

References

Rondonin Peptide: A Technical Guide on Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Rondonin is a novel antimicrobial peptide (AMP) originating from the hemolymph of the spider Acanthoscurria rondoniae.[1] It is a fragment of the 'D' subunit of hemocyanin, suggesting a novel immune pathway in arachnids where hemocyanin acts as a precursor for AMPs.[2][3] This peptide exhibits potent antifungal and antiviral properties with a unique mechanism of action that does not involve membrane disruption, making it a person of interest for further research and therapeutic development.[2][3] This document provides a comprehensive overview of the structure, function, and mechanism of action of Rondonin, along with detailed experimental protocols for its characterization.

Rondonin Peptide Structure

Rondonin is a non-cationic, amphiphilic peptide with the following primary sequence and molecular characteristics:

  • Primary Sequence: IIIQYEGHKH[1][2][3][4]

  • Molecular Mass: 1236 Da[1][2][3][4]

  • UniProt Accession Number: B3EWP8[2][3][4]

The peptide's structure is notable for its lack of a net positive charge at neutral pH, which is uncharacteristic of many antimicrobial peptides that rely on electrostatic interactions with microbial membranes.[5]

Biological Function and Activity

Rondonin has demonstrated significant activity against a range of fungal and viral pathogens. Its efficacy is notably pH-dependent, with optimal activity in acidic environments (pH 4-5).[2][3]

Antifungal Activity

Rondonin is effective against various yeast species, including several Candida strains and Cryptococcus neoformans.[2] The minimum inhibitory concentration (MIC) varies depending on the fungal species and the pH of the environment.

Table 1: Antifungal Activity of Rondonin

Fungal SpeciesMinimum Inhibitory Concentration (MIC) in μM
Candida albicans MDM816.75 - 33.5[2]
Candida albicans IOC 455840[5]
Candida krusei IOC 455940[5]
Candida glabrata IOC 456540[5]
Candida parapsilosis IOC 456440[5]
Candida tropicalis IOC 456040[5]
Candida guilliermondii IOC 455740[5]
Cryptococcus neoformans VNI (WM148)25 - 50
Trichosporon sp. IOC 456940[5]
Antiviral Activity

Rondonin has also shown promising antiviral activity against several RNA viruses.

Table 2: Antiviral Spectrum of Rondonin

VirusType
Measles virusRNA
H1N1 influenza virusRNA
Encephalomyocarditis virusRNA

[2][3][4]

Synergistic Effects

Rondonin exhibits a synergistic effect when combined with another spider-derived antimicrobial peptide, gomesin. This synergy suggests potential for combination therapies to enhance efficacy and reduce the required dosage of each peptide.[2][3]

Table 3: Synergistic Antifungal Activity of Rondonin and Gomesin against C. albicans MDM8

PeptideMIC (μM)Combination MIC (μM)
Rondonin251.5
Gomesin0.60.15

[2]

Cytotoxicity

Importantly, Rondonin has been shown to be non-cytotoxic to mammalian cells, a crucial characteristic for its potential as a therapeutic agent.[2][3][4]

Mechanism of Action

The mechanism of action of Rondonin is distinct from many other antimicrobial peptides. Instead of disrupting the cell membrane, it is hypothesized to translocate across the fungal cell membrane and interact with intracellular targets.[2]

Interaction with Nucleic Acids

Experimental evidence suggests that Rondonin's primary mechanism of action involves binding to yeast DNA and RNA.[2][3] This interaction is believed to interfere with essential cellular processes, leading to the inhibition of fungal growth.[2] In silico studies have identified pyridoxine 5-phosphate synthase and outer membrane protein F as potential molecular targets for Rondonin in fungi.[5]

Rondonin_Mechanism cluster_hemocyanin Hemolymph cluster_fungal_cell Fungal Cell cluster_nucleus hemocyanin Hemocyanin Subunit 'D' processing Enzymatic Processing hemocyanin->processing rondonin_source Rondonin Peptide (IIIQYEGHKH) processing->rondonin_source rondonin_source->cytoplasm Translocation membrane Cell Membrane dna_rna DNA / RNA cytoplasm->dna_rna Binding nucleus Nucleus inhibition Fungal Growth Inhibition dna_rna->inhibition Inhibits Replication/ Transcription

Caption: Proposed mechanism of Rondonin formation and action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Rondonin.

Peptide Synthesis

Rondonin can be chemically synthesized using the classic Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis methodology.[2]

Protocol:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling agent (e.g., HATU) and a base (e.g., NMM) in DMF. Add this to the deprotected resin to form the peptide bond.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the Rondonin sequence (IIIQYEGHKH).

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry.

Peptide_Synthesis_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA, HATU, NMM in DMF) deprotection->coupling wash1 Wash with DMF coupling->wash1 check_complete Sequence Complete? wash1->check_complete check_complete->deprotection No cleavage Cleavage from Resin (TFA Cocktail) check_complete->cleavage Yes purification RP-HPLC Purification cleavage->purification verification Mass Spectrometry Verification purification->verification end_product Pure Rondonin Peptide verification->end_product

Caption: Solid-phase synthesis workflow for Rondonin.

Antifungal Susceptibility Assay

The antifungal activity of Rondonin is determined using a liquid growth inhibition assay, following a modified version of the Clinical and Laboratory Standards Institute (CLSI) M-27A2 protocol.[2]

Protocol:

  • Microorganism Preparation: Culture the fungal strain (e.g., C. albicans) in a suitable broth (e.g., Potato Dextrose Broth - PDB) at 30°C for three days.

  • Peptide Dilution: Prepare a stock solution of Rondonin in sterile ultrapure water. Perform serial twofold dilutions of the peptide in a 96-well microtiter plate containing the appropriate growth medium (e.g., half-strength PDB) adjusted to the desired pH.

  • Inoculation: Add a standardized suspension of the fungal cells to each well.

  • Incubation: Incubate the microtiter plate at 30°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide that completely inhibits visible fungal growth.

Nucleic Acid Binding Assay

This assay determines the ability of Rondonin to bind to DNA and RNA.[2]

Protocol:

  • Sample Preparation: Mix a fixed amount of genomic DNA (e.g., 100 ng) or total RNA with increasing concentrations of Rondonin peptide.

  • Incubation: Incubate the mixtures at room temperature for 10 minutes to allow for binding.

  • Gel Electrophoresis: Subject the samples to electrophoresis on a 0.8% agarose gel in TAE buffer.

  • Visualization: Stain the gel with an appropriate nucleic acid stain (e.g., ethidium bromide) and visualize under UV light.

  • Analysis: A retardation in the migration of the nucleic acid bands in the presence of the peptide indicates binding.

Nucleic_Acid_Binding_Assay start Prepare Samples mix Mix DNA/RNA with Varying [Rondonin] start->mix incubate Incubate at Room Temp (10 min) mix->incubate electrophoresis Agarose Gel Electrophoresis incubate->electrophoresis visualize Stain and Visualize (UV Light) electrophoresis->visualize analyze Analyze Band Migration visualize->analyze binding Binding Confirmed (Retarded Migration) analyze->binding Retardation no_binding No Binding (Normal Migration) analyze->no_binding No Retardation

Caption: Workflow for the nucleic acid binding assay.

Future Directions

Rondonin presents a promising scaffold for the development of novel antifungal and antiviral agents. Its unique mechanism of action, targeting intracellular components rather than the cell membrane, may offer an advantage in overcoming resistance mechanisms that have evolved against membrane-disrupting peptides. Further research should focus on:

  • Structure-Activity Relationship Studies: To identify key residues responsible for its biological activity and to design more potent and selective analogs.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of Rondonin in animal models of fungal and viral infections.

  • Pharmacokinetic and Pharmacodynamic Profiling: To understand the absorption, distribution, metabolism, and excretion of Rondonin in biological systems.

  • Elucidation of the Precise Intracellular Target: To further refine the understanding of its mechanism of action.

The discovery and characterization of Rondonin open up new avenues for the development of next-generation antimicrobial therapeutics.

References

Rondonin Peptide: A Technical Guide to its Antiviral Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rondonin is a small antimicrobial peptide (AMP) originally isolated from the plasma of the spider Acanthoscurria rondoniae. This technical guide provides an in-depth overview of the current scientific understanding of Rondonin's antiviral properties. While research has established its activity against a range of RNA viruses, this document aims to consolidate the available data, detail the experimental methodologies used for its assessment, and provide visualizations of the experimental workflow.

Antiviral Spectrum of Rondonin

Rondonin has demonstrated inhibitory activity against several single-stranded RNA viruses. The primary research in this area has identified its efficacy against members of the Paramyxoviridae, Orthomyxoviridae, and Picornaviridae families.

Qualitative Antiviral Activity

Initial studies have qualitatively confirmed the antiviral effect of Rondonin by observing the inhibition of the cytopathic effect (CPE) in virus-infected cell cultures. In these experiments, cell monolayers treated with Rondonin and subsequently infected with the target virus showed a significant reduction in cell death and morphological changes compared to untreated, infected control cells. The protective effect of the peptide rendered the cell cultures treated with Rondonin similar in appearance to the uninfected negative control cells.[1][2]

Table 1: Qualitative Antiviral Spectrum of Rondonin Peptide

Viral FamilyVirusStrainObserved Effect
ParamyxoviridaeMeasles virusEdmonstonInhibition of cytopathic effect
OrthomyxoviridaeInfluenza A virusH1N1Inhibition of cytopathic effect[1]
PicornaviridaeEncephalomyocarditis virus (EMCV)-Inhibition of cytopathic effect

Note: As of the latest available research, specific quantitative data, such as IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration) values for the antiviral activity of Rondonin, have not been published. The current understanding is based on qualitative assessments of viral inhibition.

Cytotoxicity

A critical aspect of any potential antiviral therapeutic is its safety profile concerning host cells. Studies have shown that Rondonin is not cytotoxic to mammalian cells at concentrations effective for its antimicrobial activity. Specifically, cytotoxicity assays using VERO cells (from African green monkey kidney) have demonstrated that Rondonin does not induce cell death at concentrations up to 200 µM.[2] This favorable cytotoxicity profile is a promising characteristic for its potential development as an antiviral agent.

Mechanism of Action

The proposed mechanism of action for Rondonin's antimicrobial activity, which may extend to its antiviral effects, involves the binding to nucleic acids (DNA/RNA) of the target organism rather than disruption of the cell membrane.[2] This intracellular mode of action distinguishes it from many other antimicrobial peptides that function by creating pores in microbial membranes. For viruses, this could imply an interference with viral genome replication or transcription processes within the host cell. However, the precise molecular interactions and the specific stages of the viral life cycle inhibited by Rondonin are yet to be fully elucidated.

Experimental Protocols

The primary method used to determine the antiviral activity of the Rondonin peptide is the Cytopathic Effect (CPE) Inhibition Assay . This assay is a widely used method to screen for antiviral compounds by measuring their ability to protect cells from virus-induced damage.

Principle of the CPE Inhibition Assay

The CPE inhibition assay is based on the principle that a viral infection often leads to morphological changes in host cells, such as rounding, detachment, and lysis, collectively known as the cytopathic effect. An effective antiviral agent will inhibit viral replication and thus prevent or reduce the development of CPE.

Generalized Protocol for CPE Inhibition Assay with Rondonin
  • Cell Culture:

    • Mammalian cell lines susceptible to the virus of interest (e.g., VERO cells for H1N1, MDCK cells for Measles virus, L929 cells for EMCV) are cultured in appropriate growth medium in 96-well microtiter plates until a confluent monolayer is formed.

  • Peptide Preparation:

    • A stock solution of synthetic Rondonin peptide is prepared and serially diluted to obtain a range of desired concentrations.

  • Treatment and Infection:

    • The growth medium is removed from the cell monolayers.

    • The cells are washed with a serum-free medium.

    • The cells are then treated with the different concentrations of the Rondonin peptide.

    • Control wells are included:

      • Cell Control (Negative Control): Cells treated with medium only (no peptide, no virus).

      • Virus Control (Positive Control): Cells treated with medium only and infected with the virus.

    • The cells are then infected with a known titer of the target virus.

  • Incubation:

    • The plates are incubated at 37°C in a humidified atmosphere with 5% CO2. The incubation period varies depending on the virus and cell line, typically ranging from 3 to 5 days, allowing for the development of CPE in the virus control wells.[1]

  • Assessment of Cytopathic Effect:

    • The cell monolayers are observed daily under an inverted microscope to monitor the progression of CPE.

    • At the end of the incubation period, the cells are fixed and stained with a dye such as crystal violet, which stains the viable, adherent cells.

  • Data Analysis:

    • After staining, the plates are washed to remove excess dye, and the stained cell monolayers are visualized.

    • The antiviral activity is determined by the concentration of Rondonin that results in a visible reduction of CPE compared to the virus control.

    • For a quantitative analysis (which has not been reported for Rondonin), the dye can be solubilized, and the optical density is measured using a microplate reader. The IC50 value would then be calculated as the concentration of the peptide that inhibits the viral cytopathic effect by 50%.

Visualizations

Experimental Workflow for Antiviral Activity Assessment

The following diagram illustrates the general workflow for assessing the antiviral activity of the Rondonin peptide using a cytopathic effect (CPE) inhibition assay.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cluster_results Results cell_culture 1. Seed susceptible cells in 96-well plates peptide_prep 2. Prepare serial dilutions of Rondonin peptide virus_prep 3. Prepare virus inoculum treatment 4. Treat cell monolayers with Rondonin dilutions virus_prep->treatment infection 5. Infect cells with virus treatment->infection incubation 6. Incubate for 3-5 days infection->incubation staining 7. Fix and stain cells with Crystal Violet incubation->staining observation 8. Microscopic observation of CPE staining->observation quantification 9. (Optional) Quantify cell viability observation->quantification qualitative Qualitative assessment of CPE inhibition quantitative Calculation of IC50 (if quantified) qualitative->quantitative

Caption: Workflow for Rondonin antiviral CPE inhibition assay.

Future Directions

The initial findings on the antiviral spectrum of Rondonin are promising and warrant further investigation. Key areas for future research include:

  • Quantitative Analysis: Determining the IC50 and EC50 values of Rondonin against a broader range of viruses is essential for a more precise understanding of its potency.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and the exact stage of the viral life cycle inhibited by Rondonin will be crucial for its development as a therapeutic.

  • In Vivo Studies: Evaluating the efficacy and safety of Rondonin in animal models of viral infection is a necessary next step to assess its therapeutic potential.

  • Structure-Activity Relationship Studies: Investigating how modifications to the amino acid sequence of Rondonin affect its antiviral activity could lead to the design of more potent and specific antiviral peptides.

Conclusion

Rondonin is an intriguing spider-derived peptide with a demonstrated, albeit qualitatively assessed, antiviral activity against several RNA viruses. Its non-cytotoxic nature and putative intracellular mechanism of action make it a person of interest for further antiviral drug discovery and development. The methodologies outlined in this guide provide a framework for future quantitative and mechanistic studies that are needed to fully realize the therapeutic potential of this promising biomolecule.

References

Rondonin: A Technical Guide to its Antifungal Activity Against Candida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of Rondonin, a peptide derived from the hemolymph of the spider Acanthoscurria rondoniae, with a specific focus on its activity against Candida species. This document synthesizes available quantitative data, details experimental methodologies, and explores the proposed mechanism of action, including relevant signaling pathways.

Executive Summary

Rondonin is a 1236 Da peptide with the primary sequence IIIQYEGHKH.[1][2] It has demonstrated significant antifungal activity against a range of human pathogenic yeasts, including various Candida species.[1][3] Notably, its mechanism of action does not involve membrane disruption, a common trait for many antimicrobial peptides. Instead, Rondonin is proposed to exert its antifungal effect by targeting intracellular components, specifically by binding to nucleic acids.[1][2] Its activity is pH-dependent, showing enhanced efficacy in acidic environments.[1][2] This guide consolidates the current understanding of Rondonin's anti-Candida potential, offering a valuable resource for the scientific and drug development communities.

Quantitative Antifungal Activity

The antifungal efficacy of Rondonin against Candida species has been quantified through various studies. The following tables summarize the key inhibitory concentrations.

Table 1: Minimum Inhibitory Concentration (MIC) of Rondonin against Candida albicans

StrainMIC Range (μM)Maximum Tested Concentration (μM)
C. albicans MDM816.75 - 33.567

Data sourced from studies demonstrating the concentration-dependent inhibition of C. albicans growth by Rondonin.[1]

Table 2: General Antifungal Activity of Rondonin against Various Yeasts

Yeast SpeciesMIC (μM)
Candida albicans (MDM8 and IOC 4558)40
Candida krusei (IOC 4559)40
Candida glabrata (IOC 4565)40
Candida parapsilosis (IOC 4564)40
Candida tropicalis (IOC 4560)40
Candida guilliermondii (IOC 4557)40
Cryptococcus neoformansActive (MIC not specified)

This table presents the broader antifungal spectrum of Rondonin as reported in the literature.[3]

Mechanism of Action

Rondonin's antifungal mechanism is distinct from many membrane-disrupting peptides. Evidence suggests an intracellular mode of action.

Key Findings:

  • No Membrane Interaction: Studies have shown that Rondonin does not significantly interact with or disrupt model membranes designed to mimic yeast cell membranes.[1][2]

  • Nucleic Acid Binding: Rondonin has been demonstrated to bind to yeast nucleic acids (DNA/RNA).[1][2] This interaction is believed to be a critical step in its antifungal activity, likely by interfering with essential cellular processes such as replication, transcription, or translation.

  • pH-Dependent Activity: The antifungal activity of Rondonin against Candida albicans is pH-dependent, with optimal activity observed at acidic pH levels (pH 4-5).[1][2]

  • Synergism: Rondonin exhibits synergistic activity with gomesin, another antimicrobial peptide, against human yeast pathogens.[1][2]

The proposed mechanism involves the peptide traversing the fungal cell wall and membrane without causing lysis, and subsequently accumulating in the cytoplasm to interact with nucleic acids.

cluster_extracellular Extracellular Environment cluster_cell Candida Cell cluster_membrane Cell Wall & Membrane cluster_cytoplasm Cytoplasm Rondonin Rondonin Membrane Passive Transport Rondonin->Membrane No Lysis NucleicAcids DNA / RNA Membrane->NucleicAcids Intracellular Accumulation Inhibition Inhibition of Replication/Transcription NucleicAcids->Inhibition

Caption: Proposed mechanism of Rondonin's antifungal action.

Signaling Pathways

While direct studies on Rondonin's impact on specific Candida signaling pathways are yet to be published, its mode of action—binding to nucleic acids—suggests potential downstream effects on pathways crucial for fungal viability, stress response, and morphogenesis. Key pathways in Candida albicans that could be affected include:

  • Ras/cAMP/PKA Pathway: A central signaling cascade regulating morphogenesis (yeast-to-hypha transition), a critical virulence factor.[4] Interference with the expression of key components like Ras1 or Cyr1 could disrupt this pathway.

  • MAPK Pathways: These pathways are involved in cell wall integrity, stress responses, and mating. The Cek1-mediated MAPK pathway is particularly important for hyphal formation.[5]

  • Calcineurin Pathway: Essential for stress responses, particularly to membrane stress and antifungal drugs, and virulence.

The following diagram illustrates the major signaling pathways in Candida albicans that are potential, though unconfirmed, targets of Rondonin's activity.

cluster_input Environmental Cues cluster_pathways Signaling Pathways cluster_output Cellular Responses Serum Serum Ras1 Ras1 Serum->Ras1 Temp Temp Temp->Ras1 pH pH Calcineurin Calcineurin Pathway pH->Calcineurin Starvation Starvation Starvation->Ras1 cAMP cAMP/PKA Pathway Ras1->cAMP MAPK MAPK Pathway (Cek1) Ras1->MAPK Morphogenesis Hyphal Growth cAMP->Morphogenesis MAPK->Morphogenesis StressResponse Stress Response Calcineurin->StressResponse Virulence Virulence Morphogenesis->Virulence

Caption: Key signaling pathways in Candida albicans.

Experimental Protocols

This section details the methodologies employed in the characterization of Rondonin's antifungal activity.

Liquid Growth Inhibition Assay

This assay is fundamental for determining the Minimum Inhibitory Concentration (MIC) of Rondonin.

  • Fungal Strains: Candida albicans MDM8 was a primary strain used. Other Candida species are listed in Table 2.

  • Culture Medium: Half-strength Potato Dextrose Broth (PDB) was utilized for yeast cultures.

  • pH Conditions: The assay was performed across a range of pH values (4, 5, 6, 7, and 8) to assess pH-dependent activity. The PDB medium was adjusted accordingly.

  • Procedure:

    • A 96-well microtiter plate was used for the assay.

    • Serial dilutions of Rondonin were prepared in the PDB medium at the desired pH.

    • An inoculum of the Candida strain was added to each well.

    • The plate was incubated for 18 hours at 30°C.

    • The MIC was determined as the lowest concentration of Rondonin that completely inhibited visible fungal growth.

Viability Assay

To confirm the fungicidal or fungistatic nature of Rondonin, cell viability can be assessed.

  • Procedure:

    • Following a growth inhibition assay with a specific concentration of Rondonin (e.g., 67 μM), aliquots were taken from the wells at various time points.

    • These aliquots were plated on Luria Bertani (LB) agar plates.

    • The plates were incubated for 48 hours at 30°C.

    • The number of colony-forming units (CFUs) was counted to determine the viability of the blastoconidia.

The following workflow visualizes the experimental process for determining Rondonin's antifungal properties.

cluster_prep Preparation cluster_assay Assay cluster_viability Viability Test Strain Candida Strain Culture Incubation Incubate 18h at 30°C Strain->Incubation Peptide Rondonin Serial Dilution Peptide->Incubation Media pH-Adjusted PDB Media Media->Incubation MIC Determine MIC Incubation->MIC Plating Plate on LB Agar Incubation->Plating Aliquots Incubate2 Incubate 48h at 30°C Plating->Incubate2 CFU Count CFUs Incubate2->CFU

Caption: Experimental workflow for antifungal activity assessment.

Conclusion and Future Directions

Rondonin presents a promising avenue for the development of novel antifungal agents against Candida. Its unique intracellular mechanism of action, targeting nucleic acids, could be advantageous in combating strains resistant to conventional membrane-targeting or ergosterol synthesis-inhibiting drugs.

Further research is warranted in the following areas:

  • Precise Molecular Targets: Identification of the specific DNA/RNA sequences or structures that Rondonin binds to.

  • Signaling Pathway Elucidation: Direct investigation into how Rondonin's interaction with nucleic acids impacts key signaling pathways in Candida.

  • In Vivo Efficacy: Evaluation of Rondonin's therapeutic potential in animal models of candidiasis.

  • Synergistic Combinations: Further exploration of synergistic effects with other antifungal agents to enhance efficacy and combat resistance.

This guide provides a foundational understanding of Rondonin's anti-Candida properties, intended to facilitate and inspire continued research and development in this critical area of infectious disease.

References

Methodological & Application

Rondonin: Application Notes for Synthesis, Purification, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rondonin is a nonapeptide (IIIQYEGHKH) originally isolated from the plasma of the spider Acanthoscurria rondoniae. It is a C-terminal fragment of the 'd' subunit of hemocyanin.[1][2] This peptide has garnered significant interest due to its potent antifungal and antiviral properties.[1][3] Notably, Rondonin exhibits a mechanism of action that involves binding to fungal nucleic acids (DNA/RNA) without causing membrane disruption, suggesting a novel intracellular target.[1][3] Its activity is enhanced at acidic pH (optimal at pH 4-5) and it displays synergistic effects with other antimicrobial peptides like gomesin.[1][3] These characteristics make Rondonin a compelling candidate for the development of new anti-infective therapeutics. This document provides detailed protocols for the chemical synthesis and purification of Rondonin, along with a summary of its biological activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Rondonin is presented in Table 1.

PropertyValueReference
Primary SequenceIle-Ile-Ile-Gln-Tyr-Glu-Gly-His-Lys-His[3]
Molecular Mass1236.776 Da[1][2]
UniProt AccessionB3EWP8[3]

Synthesis Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Rondonin can be reliably synthesized using the well-established 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology.[3] This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support resin.

Materials
  • Rink Amide resin (for C-terminal amide)

  • Fmoc-protected amino acids (Fmoc-His(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Activation reagent: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Ether (cold, for precipitation)

  • Solid-phase peptide synthesis reaction vessel

  • Shaker/agitator

Experimental Protocol
  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and add fresh deprotection solution for an additional 15 minutes of agitation.

    • Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the corresponding Fmoc-amino acid (4 equivalents relative to resin loading) and HBTU or HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours to ensure complete coupling.

    • Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.

    • Wash the resin with DMF (3 times).

  • Peptide Chain Elongation:

    • Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each amino acid in the Rondonin sequence (His, Lys, His, Gly, Glu, Tyr, Gln, Ile, Ile, Ile).

  • Cleavage and Deprotection:

    • After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin with DCM and dry it.

    • Add the cleavage cocktail (TFA/TIS/Water) to the resin and incubate for 2-3 hours at room temperature with occasional agitation. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to a large volume of cold ether.

    • Centrifuge the mixture to pellet the precipitated peptide and discard the ether.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Synthesis Workflow

Synthesis_Workflow cluster_cycle Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Deprotection->Coupling Wash Wash (DMF) Coupling->Wash Cycle Repeat for all 9 Amino Acids Wash->Cycle Cleavage Cleavage & Deprotection (TFA/TIS/Water) Cycle->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Rondonin Peptide Precipitation->Crude_Peptide

Caption: Workflow for the solid-phase synthesis of Rondonin.

Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude synthetic Rondonin is purified to homogeneity using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials
  • Crude Rondonin peptide

  • RP-HPLC system with a UV detector

  • Preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Lyophilizer

Experimental Protocol
  • Sample Preparation:

    • Dissolve the crude Rondonin peptide in a minimal amount of Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Purification:

    • Equilibrate the preparative C18 column with Mobile Phase A.

    • Load the filtered sample onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient would be from 5% to 60% Mobile Phase B over 60 minutes at a flow rate of 1.5 mL/min. The optimal gradient may need to be determined empirically.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak, which should be the Rondonin peptide.

  • Purity Analysis and Lyophilization:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions with the desired purity (>98%).

    • Freeze the pooled fractions and lyophilize to obtain the purified Rondonin peptide as a white powder.

Purification Workflow

Purification_Workflow Crude_Peptide Crude Rondonin Dissolve Dissolve in Mobile Phase A Crude_Peptide->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC Preparative RP-HPLC (C18 Column) Filter->HPLC Fraction_Collection Collect Fractions HPLC->Fraction_Collection Purity_Analysis Analyze Purity (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified Rondonin Lyophilization->Pure_Peptide

Caption: Workflow for the purification of synthetic Rondonin.

Biological Activity and Mechanism of Action

Rondonin has demonstrated significant antimicrobial activity, particularly against fungi and RNA viruses.[1][3] A summary of its minimal inhibitory concentrations (MICs) against various fungal strains is provided in Table 2.

Fungal StrainMIC (µM)Reference
Candida albicans MDM8>134[3]
Candida albicans ATCC 90028>134[3]
Candida tropicalis>134[3]
Trichosporon asahii33.5[3]
Cryptococcus neoformans>134[3]

Note: While the MIC for C. albicans is high for Rondonin alone, it shows a strong synergistic effect when combined with gomesin.[3]

The proposed mechanism of action for Rondonin's antifungal activity is unique among many antimicrobial peptides. Instead of disrupting the fungal cell membrane, Rondonin is believed to penetrate the cell and interact with intracellular components.[1][3] Gel retardation assays have shown that Rondonin can bind to yeast DNA and RNA, suggesting that it inhibits essential cellular processes such as replication or translation.[3] This intracellular targeting mechanism is a promising feature for the development of antifungal agents with novel modes of action.

Proposed Mechanism of Action

Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Fungal Cell Rondonin Rondonin Peptide Cell_Membrane Cell Membrane Rondonin->Cell_Membrane No Disruption DNA_RNA DNA / RNA Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Cellular Uptake Nucleus Nucleus Cytoplasm->Nucleus Inhibition Inhibition of Replication/Translation DNA_RNA->Inhibition

Caption: Proposed mechanism of action for Rondonin's antifungal activity.

References

Application Notes and Protocols for the In Vitro Characterization of Rondonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rondonin is a peptide with the primary sequence IIIQYEGHKH, originally isolated from the plasma of the spider Acanthoscurria rondoniae[1][2][3]. It has a molecular mass of 1236 Da and has demonstrated notable antifungal and antiviral activities[1][2]. Rondonin is a fragment of the C-terminus of subunit 'd' of hemocyanin, suggesting a role for this protein in the innate immune system of arachnids[1][2][3]. This document provides detailed protocols for a selection of key in vitro assays to characterize the bioactivity of Rondonin.

Biological Activities and Mechanism of Action

Rondonin exhibits a range of biological activities, making it a peptide of interest for therapeutic development. Its primary reported activities include:

  • Antifungal Activity: Rondonin is active against various yeasts, including Candida species and Cryptococcus neoformans[1]. Its antifungal activity is pH-dependent, with optimal activity at acidic pH (4-5)[1][2].

  • Antiviral Activity: The peptide has shown activity against RNA viruses such as Measles, H1N1, and encephalomyocarditis virus[1][2].

  • Synergistic Activity: Rondonin acts synergistically with Gomesin, another antimicrobial peptide from spiders, against human yeast pathogens[1][2].

  • Low Cytotoxicity: Importantly, Rondonin has been shown to be non-cytotoxic to mammalian cells, a crucial characteristic for a potential therapeutic agent[1][2].

The mechanism of action of Rondonin appears to be distinct from many membrane-disrupting antimicrobial peptides. It does not significantly interact with model membranes that mimic bacterial membranes at neutral pH[1]. Instead, it is suggested that Rondonin binds to nucleic acids (DNA/RNA) within yeast cells, thereby inhibiting essential cellular processes[1].

Data Presentation

Table 1: Summary of Rondonin's Antifungal Activity
Fungal SpeciesAssay TypeKey FindingsReference
Candida albicansLiquid Growth InhibitionActive, with enhanced activity at acidic pH (4-5)[1]
Cryptococcus neoformansLiquid Growth InhibitionActive against this encapsulated yeast[1]
Table 2: Cytotoxicity Profile of Rondonin
Cell LineAssay TypeConcentrationResultReference
VERO cellsCytotoxicity AssayUp to 200 µMNot cytotoxic[1]
Human Red Blood CellsHemolysis AssayUp to 134 µMNo hemolytic activity[3]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides.

Objective: To determine the lowest concentration of Rondonin that inhibits the visible growth of a fungal strain.

Materials:

  • Synthetic Rondonin peptide

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • Half-strength Potato Dextrose Broth (PDB), adjusted to desired pH (e.g., 4, 5, 7)

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer

  • Incubator (30°C)

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of Rondonin in PDB C Add fungal inoculum to wells containing Rondonin dilutions A->C B Prepare fungal inoculum (e.g., 1-5 x 10^5 CFU/mL) B->C D Incubate at 30°C for 24-48 hours C->D E Measure absorbance at 600 nm D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for the broth microdilution assay to determine the MIC of Rondonin.

Protocol:

  • Preparation of Rondonin Stock Solution: Dissolve synthetic Rondonin in sterile deionized water to create a high-concentration stock solution (e.g., 1 mM).

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar plate. Inoculate a single colony into PDB and incubate at 30°C until the culture reaches the logarithmic growth phase. Dilute the fungal suspension to a final concentration of 1-5 x 10^5 CFU/mL in PDB.

  • Serial Dilutions: In a 96-well polypropylene plate, perform serial twofold dilutions of the Rondonin stock solution in PDB to achieve a range of desired concentrations (e.g., 100 µM to 0.78 µM).

  • Inoculation: Add an equal volume of the diluted fungal inoculum to each well containing the Rondonin dilutions.

  • Controls: Include a positive control (fungal inoculum in PDB without Rondonin) and a negative control (PDB only).

  • Incubation: Incubate the plate at 30°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of Rondonin at which no visible growth of the fungus is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Mammalian Cell Cytotoxicity Assay: MTT Assay

This protocol outlines the use of an MTT assay to assess the effect of Rondonin on the viability of mammalian cells.

Objective: To determine if Rondonin reduces the viability of mammalian cells in culture.

Materials:

  • Synthetic Rondonin peptide

  • Mammalian cell line (e.g., VERO, HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom tissue culture plates

  • Microplate reader

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Seed mammalian cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with serial dilutions of Rondonin B->C D Incubate for 24-48 hours C->D E Add MTT solution and incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Peptide Treatment: Prepare serial dilutions of Rondonin in complete culture medium and add them to the wells. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the cells with Rondonin for 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Hemolysis Assay

This assay is crucial for evaluating the lytic activity of Rondonin against red blood cells, a primary indicator of potential in vivo toxicity.

Objective: To determine if Rondonin causes lysis of human red blood cells.

Materials:

  • Synthetic Rondonin peptide

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control

  • Sterile V-bottom 96-well plates

  • Centrifuge with a plate rotor

  • Microplate reader

Workflow Diagram:

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Wash and resuspend human red blood cells (hRBCs) in PBS C Incubate Rondonin dilutions with hRBC suspension A->C B Prepare serial dilutions of Rondonin in PBS B->C D Centrifuge to pellet intact cells C->D E Transfer supernatant to a new plate D->E F Measure absorbance of hemoglobin release at 450 nm E->F G Calculate percentage of hemolysis F->G

Caption: Workflow for the hemolysis assay.

Protocol:

  • Preparation of hRBCs: Obtain fresh human red blood cells. Wash the hRBCs three times with PBS by centrifugation (e.g., 800 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.

  • Serial Dilutions: Prepare serial dilutions of Rondonin in PBS in a 96-well V-bottom plate.

  • Incubation: Add an equal volume of the 2% hRBC suspension to each well containing the Rondonin dilutions.

  • Controls: Include a negative control (hRBCs in PBS) and a positive control (hRBCs with 1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 800 x g for 5 minutes to pellet the intact hRBCs.

  • Supernatant Transfer: Carefully transfer the supernatant to a new flat-bottom 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of hemoglobin released.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Signaling Pathway

The proposed mechanism of action for Rondonin involves its entry into fungal cells and subsequent binding to nucleic acids, leading to the inhibition of cellular processes and ultimately cell death. This is in contrast to many other antimicrobial peptides that act by disrupting the cell membrane.

Rondonin_Mechanism_of_Action cluster_cell Fungal Cell Rondonin Rondonin Cytoplasm Cytoplasm Rondonin->Cytoplasm Cell Entry Membrane Cell Membrane Nucleus Nucleus Cytoplasm->Nucleus DNA_RNA DNA/RNA Nucleus->DNA_RNA Inhibition Inhibition of Cellular Processes DNA_RNA->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Caption: Proposed mechanism of action of Rondonin in fungal cells.

Conclusion

Rondonin is a promising peptide with selective antifungal and antiviral activity and low cytotoxicity. The protocols provided here offer a standardized framework for the in vitro evaluation of Rondonin and its analogs. Further research into its precise mechanism of action and in vivo efficacy is warranted to explore its full therapeutic potential.

References

Application Notes and Protocols for Rondonin in Antifungal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rondonin is a cationic antimicrobial peptide derived from the hemocyanin of the spider Acanthoscurria rondoniae. It has demonstrated notable antifungal activity against a range of clinically relevant fungal pathogens, including various Candida species and Cryptococcus neoformans.[1][2] The primary mechanism of action of rondonin is believed to be the intracellular targeting and binding of nucleic acids, leading to the inhibition of essential cellular processes and ultimately fungal cell death.[1][2] Unlike many other antimicrobial peptides, rondonin does not appear to exert its primary antifungal effect through the disruption of the fungal cell membrane.[1][3] Furthermore, it exhibits low cytotoxicity against mammalian cells, making it a promising candidate for further investigation as a novel antifungal therapeutic.[1][3]

This document provides detailed application notes and experimental protocols for the comprehensive evaluation of rondonin's antifungal properties. The methodologies outlined below will enable researchers to perform in vitro susceptibility testing, assess the peptide's impact on fungal cell integrity and key cellular processes, and investigate its effects on critical signaling pathways.

Data Presentation: In Vitro Antifungal Activity of Rondonin

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of rondonin against various fungal species as determined by broth microdilution assays.

Fungal SpeciesStrainMIC (µM)Reference
Candida albicansMDM816.75 - 33.5[1]
Candida albicansIOC 455840[2]
Candida kruseiIOC 455940[2]
Candida glabrataIOC 456540[2]
Candida parapsilosisIOC 456440[2]
Candida tropicalisIOC 456040[2]
Candida guilliermondiiIOC 455740[2]
Cryptococcus neoformansActive[1]
Trichosporon sp.IOC 456940[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines for yeast.[2][3]

Objective: To determine the lowest concentration of rondonin that inhibits the visible growth of a fungal isolate.

Materials:

  • Rondonin (lyophilized powder)

  • Sterile, 96-well, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture fungal isolates on SDA plates and incubate at 35°C for 24-48 hours.

    • Harvest fresh colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.

  • Preparation of Rondonin Dilutions:

    • Prepare a stock solution of rondonin in a suitable solvent (e.g., sterile water).

    • In a 96-well plate, perform serial twofold dilutions of the rondonin stock solution in RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the rondonin dilutions.

    • Include a growth control well (inoculum without rondonin) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the plates for fungal growth.

    • The MIC is the lowest concentration of rondonin that causes a significant inhibition of visible fungal growth compared to the drug-free control well.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_prep Prepare Fungal Inoculum inoculate Inoculate Microtiter Plate fungal_prep->inoculate rondonin_prep Prepare Rondonin Dilutions rondonin_prep->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Determine MIC incubate->read_mic

Workflow for MIC Determination.
Fungal Plasma Membrane Integrity Assay using Propidium Iodide (PI)

Objective: To assess whether rondonin disrupts the fungal plasma membrane, leading to increased permeability.

Materials:

  • Fungal cells treated with rondonin (at MIC and supra-MIC concentrations)

  • Untreated fungal cells (negative control)

  • Heat-killed or ethanol-treated fungal cells (positive control)

  • Propidium Iodide (PI) staining solution (1 mg/mL in water)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment:

    • Incubate fungal cells with various concentrations of rondonin for a predetermined time (e.g., 1-4 hours).

    • Include untreated and positive control cells.

  • Staining:

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cell pellet in PBS.

    • Add PI to a final concentration of 1-5 µg/mL.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Analysis:

    • Fluorescence Microscopy:

      • Place a drop of the cell suspension on a microscope slide.

      • Observe under a fluorescence microscope using an appropriate filter set for PI (excitation ~535 nm, emission ~617 nm).

      • Cells with compromised membranes will fluoresce red.

    • Flow Cytometry:

      • Analyze the stained cells using a flow cytometer.

      • Quantify the percentage of PI-positive (non-viable) cells in each treatment group.

Expected Results: Based on existing literature, rondonin is not expected to cause significant membrane disruption.[1] Therefore, a low percentage of PI-positive cells, similar to the untreated control, is anticipated.

G start Fungal Cells treatment Treat with Rondonin start->treatment wash Wash with PBS treatment->wash stain Stain with Propidium Iodide analysis Analyze via Fluorescence Microscopy or Flow Cytometry stain->analysis wash->stain result Quantify Membrane Permeabilization analysis->result

Membrane Integrity Assay Workflow.
Rondonin-Nucleic Acid Binding Assay (Gel Retardation)

Objective: To determine if rondonin can directly bind to fungal nucleic acids.

Materials:

  • Purified fungal genomic DNA or plasmid DNA

  • Rondonin

  • Binding buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Agarose gel (1%)

  • Gel electrophoresis apparatus

  • DNA stain (e.g., ethidium bromide or SYBR Green)

  • UV transilluminator

Procedure:

  • Binding Reaction:

    • In separate microcentrifuge tubes, mix a fixed amount of DNA (e.g., 200 ng) with increasing concentrations of rondonin.

    • Incubate the mixtures at room temperature for 30 minutes.

  • Gel Electrophoresis:

    • Add loading dye to each reaction mixture.

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization:

    • Stain the gel with a DNA stain.

    • Visualize the DNA bands under UV illumination.

Expected Results: If rondonin binds to DNA, the migration of the DNA through the agarose gel will be retarded or completely inhibited at higher rondonin concentrations, resulting in a shift or disappearance of the DNA band compared to the control (DNA only).[4]

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To investigate whether rondonin induces the production of ROS in fungal cells.

Materials:

  • Fungal cells treated with rondonin

  • Untreated fungal cells (negative control)

  • Cells treated with a known ROS inducer (e.g., H₂O₂) (positive control)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • PBS

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Treatment and Staining:

    • Incubate fungal cells in the presence or absence of rondonin.

    • Add DCFH-DA to a final concentration of 10-25 µM and incubate at 37°C for 30-60 minutes in the dark.

  • Washing:

    • Harvest the cells and wash twice with PBS to remove excess probe.

  • Analysis:

    • Fluorescence Plate Reader: Resuspend cells in PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).

    • Fluorescence Microscopy/Flow Cytometry: Observe or quantify the green fluorescence of individual cells.

Expected Results: An increase in green fluorescence in rondonin-treated cells compared to the untreated control would indicate the induction of ROS production.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To determine if rondonin causes mitochondrial dysfunction by altering the mitochondrial membrane potential.

Materials:

  • Fungal cells treated with rondonin

  • Untreated fungal cells (negative control)

  • Cells treated with a mitochondrial uncoupler (e.g., CCCP) (positive control)

  • JC-1 or Rhodamine 123 fluorescent dye

  • PBS or appropriate buffer

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer

Procedure (using JC-1):

  • Cell Treatment:

    • Incubate fungal cells with rondonin, a vehicle control, and a positive control.

  • Staining:

    • Harvest and wash the cells.

    • Resuspend the cells in medium containing JC-1 (1-10 µM) and incubate at 37°C for 15-30 minutes in the dark.

  • Washing:

    • Wash the cells to remove the excess dye.

  • Analysis:

    • Measure the fluorescence of JC-1 monomers (green, excitation ~485 nm, emission ~535 nm) and J-aggregates (red, excitation ~540 nm, emission ~590 nm).

    • A decrease in the red/green fluorescence ratio in treated cells compared to the control indicates mitochondrial membrane depolarization.

Expected Results: A significant decrease in the red/green fluorescence ratio would suggest that rondonin disrupts mitochondrial function.

Analysis of Fungal Signaling Pathways (TOR and MAPK) by Western Blot

Objective: To investigate if rondonin affects the activation of key proteins in the TOR and MAPK signaling pathways.

Materials:

  • Fungal cells treated with rondonin

  • Untreated fungal cells

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MAPK, anti-total-MAPK, anti-phospho-TOR substrate)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat fungal cells with rondonin for various time points.

    • Harvest and lyse the cells in lysis buffer.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the secondary antibody.

    • Apply the chemiluminescent substrate and capture the signal.

Expected Results: Changes in the phosphorylation status of key proteins in the TOR or MAPK pathways in rondonin-treated cells would suggest that the peptide modulates these signaling cascades.

G cluster_tor TOR Signaling Pathway cluster_mapk MAPK Signaling Pathway tor_inputs {Nutrients | Growth Factors | Stress} torc1 TORC1 tor_inputs->torc1 torc2 TORC2 tor_inputs->torc2 tor_outputs {Protein Synthesis | Ribosome Biogenesis | Autophagy | Cell Growth} torc1->tor_outputs rondonin_tor Rondonin? rondonin_tor->torc1 mapk_inputs {Stress | Pheromones | Nutrient Limitation} mapkkk MAPKKK mapk_inputs->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK mapkk->mapk mapk_outputs {Gene Expression | Cell Cycle Arrest | Filamentous Growth} mapk->mapk_outputs rondonin_mapk Rondonin? rondonin_mapk->mapkkk

Fungal Signaling Pathways for Investigation.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for the experimental investigation of the antifungal peptide rondonin. By systematically evaluating its MIC, effects on cell integrity, interaction with nucleic acids, and potential modulation of key cellular processes and signaling pathways, researchers can gain a deeper understanding of its mechanism of action and potential as a novel antifungal agent. The low cytotoxicity of rondonin, coupled with its unique intracellular targeting, underscores its potential in the development of new strategies to combat fungal infections.

References

Application Notes and Protocols for Rondonin in Viral Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rondonin is a peptide derived from the hemocyanin of the spider Acanthoscurria rondoniae. It has demonstrated antimicrobial properties, including activity against several RNA viruses.[1][2][3][4] These application notes provide an overview of Rondonin's potential use in viral inhibition assays, detailed protocols for evaluating its antiviral efficacy, and a discussion of potential mechanisms of action based on the known signaling pathways of susceptible viruses. Rondonin's mechanism of action is believed to involve binding to viral nucleic acids (DNA/RNA) rather than disrupting the viral membrane, and it has been shown to be non-cytotoxic to mammalian cells at effective concentrations.[1][2][3][4]

Antiviral Spectrum

Rondonin has been reported to exhibit antiviral activity against the following RNA viruses:

  • Measles Virus [1][2][3][4]

  • H1N1 Influenza Virus [1][2][3][4]

  • Encephalomyocarditis Virus (EMCV) [1][2][3][4]

Data Presentation

The available quantitative data for Rondonin's antiviral activity is currently limited. The following tables summarize the existing information. Further dose-response studies are recommended to determine precise EC50 values.

Table 1: Qualitative Antiviral Activity of Rondonin

VirusCell LineAssay TypeObserved EffectReference
Measles VirusMDCKCytopathic Effect (CPE) ReductionInhibition of ½ dilution of the virus (starting titer 1/256)[1]
H1N1 Influenza VirusVeroCytopathic Effect (CPE) ReductionVisually reduced CPE compared to virus control[5]
Encephalomyocarditis Virus (EMCV)L929Cytopathic Effect (CPE) ReductionVisually reduced CPE compared to virus control[6]

Table 2: Cytotoxicity of Rondonin

Cell LineAssay TypeMaximum Non-Cytotoxic ConcentrationReference
VeroNot specified200 µM[1][3]

Experimental Protocols

The following are detailed protocols for standard viral inhibition assays that can be adapted for evaluating the antiviral activity of Rondonin.

Protocol 1: Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental method to assess the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

  • Rondonin (lyophilized powder)

  • Susceptible host cell line (e.g., Vero, MDCK, L929)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • Virus stock of known titer (e.g., Measles, H1N1, EMCV)

  • 96-well cell culture plates

  • Sterile PBS

  • Crystal Violet staining solution (0.5% w/v in 20% methanol)

  • Formalin (10% in PBS)

Procedure:

  • Cell Seeding: Seed the 96-well plates with the appropriate host cells at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of Rondonin in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions of the Rondonin stock solution in serum-free medium to achieve the desired test concentrations.

  • Infection and Treatment:

    • When the cell monolayer is confluent, aspirate the culture medium.

    • Wash the cells once with sterile PBS.

    • Add 100 µL of the Rondonin dilutions to the appropriate wells.

    • Include a "cell control" (medium only, no virus, no Rondonin) and a "virus control" (medium with the highest concentration of Rondonin's solvent, no Rondonin).

    • Prepare a virus inoculum in serum-free medium at a multiplicity of infection (MOI) that will cause 80-100% CPE in the virus control wells within 3-5 days.

    • Add 100 µL of the virus inoculum to all wells except the cell control wells.

  • Incubation: Incubate the plates at 37°C with 5% CO2 and observe daily for the appearance of CPE.

  • Staining:

    • Once the virus control wells show 80-100% CPE, aspirate the medium from all wells.

    • Fix the cells by adding 100 µL of 10% formalin to each well and incubate for 30 minutes at room temperature.

    • Gently wash the plates with tap water and allow them to air dry.

    • Stain the cells with 100 µL of Crystal Violet solution for 15-20 minutes at room temperature.

    • Wash the plates with tap water to remove excess stain and allow them to air dry.

  • Data Analysis: The wells can be visually scored for the reduction in CPE. For quantitative analysis, the stain can be solubilized with methanol, and the absorbance can be read on a plate reader. The 50% effective concentration (EC50) can then be calculated.

Protocol 2: Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles.

Materials:

  • All materials from the CPE Reduction Assay protocol.

  • Semi-solid overlay medium (e.g., 1.2% Avicel or 0.6% Agarose in 2x MEM)

Procedure:

  • Cell Seeding: Seed 6-well or 12-well plates with host cells to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of Rondonin and a virus inoculum that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection and Treatment:

    • Aspirate the culture medium from the confluent cell monolayers.

    • In separate tubes, pre-incubate the virus inoculum with the Rondonin dilutions for 1 hour at 37°C.

    • Add the virus-Rondonin mixtures to the respective wells. Include a virus control (virus with no Rondonin).

    • Allow the virus to adsorb for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes.

  • Overlay: Aspirate the inoculum and gently add the semi-solid overlay medium to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO2 until distinct plaques are visible (typically 3-7 days).

  • Staining and Plaque Counting:

    • Fix the cells with 10% formalin.

    • Remove the overlay and stain the cell monolayer with Crystal Violet.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each Rondonin concentration compared to the virus control. The EC50 is the concentration of Rondonin that reduces the plaque number by 50%.

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of Rondonin's antiviral activity is not fully elucidated, its ability to bind to nucleic acids suggests an intracellular mode of action.[1][3] Furthermore, many antimicrobial peptides are known to modulate host immune and signaling pathways.[7][8] Below are diagrams of key signaling pathways involved in the replication of viruses susceptible to Rondonin, which may represent potential targets for its activity.

H1N1_Signaling cluster_virus H1N1 Virus cluster_host Host Cell Viral Entry Viral Entry MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Viral Entry->MAPK_Pathway activates PI3K_Akt_Pathway PI3K/Akt Pathway Viral Entry->PI3K_Akt_Pathway activates Viral RNA Replication Viral RNA Replication NF_kB_Pathway NF-κB Pathway Viral RNA Replication->NF_kB_Pathway activates Pro-viral Factors Pro-viral Factors MAPK_Pathway->Pro-viral Factors PI3K_Akt_Pathway->Pro-viral Factors NF_kB_Pathway->Pro-viral Factors Inflammatory Response Inflammatory Response NF_kB_Pathway->Inflammatory Response Rondonin Rondonin Rondonin->Viral RNA Replication inhibits? (hypothesized) Rondonin->NF_kB_Pathway modulates? (hypothesized)

Hypothesized Rondonin action on H1N1 signaling.

Measles_Signaling cluster_virus Measles Virus cluster_host Host Cell Viral Replication Viral Replication NF_kB_Signaling NF-κB Signaling Viral Replication->NF_kB_Signaling activates Autophagy_Pathway Autophagy Pathway Viral Replication->Autophagy_Pathway induces Immune Evasion Immune Evasion NF_kB_Signaling->Immune Evasion Pro-viral Environment Pro-viral Environment Autophagy_Pathway->Pro-viral Environment Rondonin Rondonin Rondonin->Viral Replication inhibits? (hypothesized) Rondonin->NF_kB_Signaling modulates? (hypothesized) EMCV_Signaling cluster_virus_entry EMCV Entry cluster_immune_response Innate Immune Response ICAM-1 ICAM-1 Src Src ICAM-1->Src Ezrin Ezrin Src->Ezrin Caveolin-1 Caveolin-1 Ezrin->Caveolin-1 Viral Internalization Viral Internalization Caveolin-1->Viral Internalization Viral RNA Viral RNA RIG-I RIG-I Viral RNA->RIG-I MAVS MAVS RIG-I->MAVS TBK1 TBK1 MAVS->TBK1 IRF3/7 IRF3/7 TBK1->IRF3/7 Type I IFN Production Type I IFN Production IRF3/7->Type I IFN Production Rondonin Rondonin Rondonin->Viral RNA binds? (hypothesized) Experimental_Workflow Start Start Prepare_Cells Prepare Confluent Cell Monolayer Start->Prepare_Cells Prepare_Rondonin Prepare Serial Dilutions of Rondonin Prepare_Cells->Prepare_Rondonin Infect_and_Treat Infect Cells with Virus and Treat with Rondonin Prepare_Rondonin->Infect_and_Treat Incubate Incubate for CPE or Plaque Development Infect_and_Treat->Incubate Assess_Antiviral_Effect Assess Antiviral Effect (CPE or Plaque Count) Incubate->Assess_Antiviral_Effect Data_Analysis Calculate EC50 Assess_Antiviral_Effect->Data_Analysis End End Data_Analysis->End

References

Application Note & Protocol: Determination of Rondonin's Minimum Inhibitory Concentration (MIC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rondonin is a peptide derived from the hemocyanin of the spider Acanthoscurria rondoniae with demonstrated antimicrobial properties.[1][2] Unlike many antimicrobial peptides that disrupt cellular membranes, Rondonin's mechanism of action is believed to involve binding to yeast DNA and RNA, thereby inhibiting cellular functions without causing membrane lysis.[1][3][4] This unique intracellular targeting makes it a compound of interest for further investigation. Notably, its antifungal activity is pH-dependent, showing greater efficacy in acidic environments (pH 4-5).[1][3] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Rondonin against fungal targets, a critical step in assessing its potential as a therapeutic agent.

Principle of the Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[5] This protocol utilizes the broth microdilution method, a standard procedure for determining MIC values.[6] In this assay, a standardized suspension of the target microorganism is introduced into microplate wells containing serial dilutions of Rondonin. Following an incubation period, the wells are visually inspected or spectrophotometrically measured for microbial growth. The MIC is identified as the lowest concentration of Rondonin at which no growth is observed.[6][7]

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Rondonin against various fungal strains.

MicroorganismMIC (μM)NotesReference
Candida albicans MDM816.75 - 33.5Maximum tested concentration was 67 μM.[3]
Candida albicans MDM825---[3]
Various Yeasts> 67Synthetic rondonin showed activity against all yeasts tested, with MICs generally above 67 μM for some strains.[2]
Cryptococcus neoformansNot DetectedNo inhibition detected at the maximum tested concentration of 100 μm.[3]

Experimental Protocols

Materials and Reagents

  • Synthetic Rondonin (peptide sequence: IIIQYEGHKH)[1][2]

  • Target fungal strain (e.g., Candida albicans)

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate fungal growth medium (e.g., Potato Dextrose Broth (PDB), half-strength)[3]

  • Sterile deionized water or appropriate solvent for Rondonin

  • Spectrophotometer (optional, for quantitative growth measurement)

  • Incubator (30°C)[3]

  • Micropipettes and sterile tips

  • Sterile reservoirs

Protocol: Broth Microdilution Assay for Rondonin MIC Determination

This protocol is adapted from standardized methods and published literature on Rondonin.[3]

1. Preparation of Rondonin Stock Solution: a. Dissolve synthetic Rondonin in sterile deionized water to a final concentration of 1 mM.[3] b. Further dilute the stock solution in the appropriate growth medium to create a working stock at twice the highest concentration to be tested.

2. Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar plate. b. Prepare a fungal suspension in sterile saline or growth medium, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to a specific cell density. c. Dilute the standardized suspension in the growth medium to achieve the final desired inoculum concentration for the assay (e.g., 0.5-2.5 x 10³ CFU/mL).

3. Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the working Rondonin stock solution (at twice the highest desired concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard 100 µL from the last well of the dilution series. This will result in 100 µL of varying Rondonin concentrations in each well.

4. Inoculation: a. Add 100 µL of the prepared fungal inoculum to each well containing the Rondonin dilutions. This will bring the final volume in each well to 200 µL and dilute the Rondonin concentration to the final test concentration.

5. Controls: a. Growth Control: Include a well with 100 µL of growth medium and 100 µL of the fungal inoculum (no Rondonin). b. Sterility Control: Include a well with 200 µL of sterile growth medium only (no Rondonin, no inoculum).

6. Incubation: a. Cover the microtiter plate and incubate at 30°C for 18-24 hours.[3]

7. MIC Determination: a. Visual Assessment: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Rondonin in which there is no visible growth. b. Spectrophotometric Reading (Optional): Measure the optical density (OD) of the wells at 595 nm.[3][7] The MIC is the lowest concentration that inhibits growth to a level below a defined threshold (e.g., ≥90% inhibition compared to the growth control).

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_rondonin Prepare Rondonin Stock Solution serial_dilution Perform Serial Dilution of Rondonin in Microplate prep_rondonin->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculation Inoculate Wells with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate at 30°C for 18-24h inoculation->incubation controls Set Up Growth and Sterility Controls controls->incubation readout Visual or Spectrophotometric Reading incubation->readout mic_determination Determine MIC readout->mic_determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of Rondonin.

Rondonin_Mechanism_of_Action cluster_cell Yeast Cell rondonin_ext Rondonin (Extracellular) translocation Translocation Across Membrane rondonin_ext->translocation cell_membrane Cell Membrane cell_membrane->translocation Does not disrupt rondonin_int Rondonin (Intracellular) translocation->rondonin_int dna_rna DNA / RNA rondonin_int->dna_rna Binds to inhibition Inhibition of Cellular Functions dna_rna->inhibition Leads to

Caption: Proposed intracellular mechanism of action for the antifungal peptide Rondonin.

References

Application Notes and Protocols for Rondonin Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rondonin is a peptide derived from the plasma of the spider Acanthoscurria rondoniae. It has demonstrated significant antifungal and antiviral activities, making it a compound of interest for therapeutic development.[1][2] A critical aspect of preclinical assessment for any potential therapeutic agent is the evaluation of its cytotoxic effects on mammalian cells. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of Rondonin using common cell-based assays. Based on current literature, Rondonin has been reported to be non-cytotoxic to mammalian cells.[1][2] The following protocols can be used to verify these findings and to test Rondonin derivatives or formulations.

Data Presentation

The available quantitative data from studies on Rondonin's cytotoxicity is summarized below. The primary finding is a lack of significant cytotoxic effects on the tested mammalian cell lines.

Cell LineAssay TypeRondonin ConcentrationObserved CytotoxicityReference
VEROCrystal VioletUp to 200 µMNot cytotoxic[1]
HeLaMTTUp to 200 µMNot cytotoxic[1]
Y1MTTUp to 200 µMNot cytotoxic[1]

Experimental Protocols

The following are detailed protocols for the MTT and Crystal Violet assays, which have been used to assess Rondonin's cytotoxicity.[1] These are standard methods that can be adapted for testing Rondonin in various cell lines.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, Y1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Rondonin (lyophilized powder)

  • Sterile phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom sterile microplates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Rondonin in a suitable solvent (e.g., sterile water or PBS).

    • Prepare serial dilutions of Rondonin in complete culture medium to achieve the desired final concentrations (e.g., a two-fold serial dilution starting from 200 µM).

    • Include a vehicle control (medium with the same concentration of solvent used for Rondonin) and a positive control for cytotoxicity (e.g., doxorubicin).

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of Rondonin or controls to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • If applicable, the IC50 value (the concentration of Rondonin that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the log of Rondonin concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Crystal Violet Assay for Cell Viability

The crystal violet assay is a simple and effective method for quantifying the number of adherent cells by staining the DNA and proteins of fixed cells.

Materials:

  • Mammalian cell line of interest (e.g., VERO)

  • Complete cell culture medium

  • Rondonin

  • Sterile PBS

  • Crystal Violet Solution (0.5% crystal violet in 20% methanol)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS or 100% methanol)

  • Solubilization Solution (e.g., 10% acetic acid)

  • 96-well flat-bottom sterile microplates

  • Microplate reader (590 nm wavelength)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol to seed and treat the cells with Rondonin.

  • Cell Fixation:

    • After the treatment period, carefully remove the medium from the wells.

    • Gently wash the cells once with 100 µL of PBS.

    • Add 100 µL of Fixation Solution to each well and incubate for 15 minutes at room temperature.

  • Cell Staining:

    • Remove the fixation solution and add 100 µL of Crystal Violet Solution to each well.

    • Incubate for 20 minutes at room temperature.

  • Washing:

    • Remove the crystal violet solution and wash the wells several times with tap water until the water runs clear.

    • Invert the plate on a paper towel to remove excess water and allow it to air dry completely.

  • Solubilization:

    • Add 100 µL of Solubilization Solution to each well to dissolve the stain.

    • Shake the plate gently for 15-20 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of Rondonin.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Mammalian Cell Culture Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Rondonin Dilutions Treatment 4. Treat Cells with Rondonin Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24-72h Treatment->Incubation Assay_Choice Choose Assay Incubation->Assay_Choice MTT_Assay MTT Assay Assay_Choice->MTT_Assay Metabolic Activity CV_Assay Crystal Violet Assay Assay_Choice->CV_Assay Cell Number Read_Plate 6. Read Absorbance MTT_Assay->Read_Plate CV_Assay->Read_Plate Calculate_Viability 7. Calculate % Viability Read_Plate->Calculate_Viability IC50 8. Determine IC50 (if applicable) Calculate_Viability->IC50

Caption: Workflow for Rondonin cytotoxicity testing.

Rondonin's Proposed Mechanism of Action (Antifungal)

Current research indicates that Rondonin's primary mechanism of action is not through inducing cytotoxic signaling pathways in mammalian cells, but rather through targeting microbial components. The following diagram illustrates its proposed antifungal mechanism.

Rondonin_Antifungal_Mechanism Rondonin Rondonin Peptide Cell_Wall Cell Wall Rondonin->Cell_Wall Penetrates Nucleic_Acids DNA/RNA Rondonin->Nucleic_Acids Binds to Yeast_Cell Yeast Cell Cell_Membrane Cell Membrane Cell_Wall->Cell_Membrane Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Inhibition Inhibition of Fungal Growth Nucleic_Acids->Inhibition Leads to

Caption: Rondonin's antifungal mechanism.

References

Rondonin Peptide: Application Notes on Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rondonin is a peptide derived from the hemocyanin of the spider Acanthoscurria rondoniae. It has demonstrated significant antimicrobial and antiviral properties.[1][2] The primary mechanism of its antifungal action is through binding to fungal nucleic acids, a mode of action that distinguishes it from many membrane-disrupting antimicrobial peptides.[1][2][3] Rondonin's antifungal activity is notably pH-dependent, with optimal performance in acidic environments (pH 4-5).[1][2] Given its therapeutic potential, understanding the stability and optimal storage conditions of Rondonin is critical for its application in research and drug development. These application notes provide a comprehensive overview of Rondonin's stability profile, recommended storage conditions, and detailed protocols for its handling and analysis.

Physicochemical Properties of Rondonin

PropertyValueReference
Amino Acid Sequence IIIQYEGHKH[1]
Molecular Mass 1236 Da[1][2]
Optimal pH for Antifungal Activity 4-5[1][2]

Stability of Rondonin Peptide

The stability of a peptide is crucial for its biological activity and shelf-life. Peptides are susceptible to various degradation pathways, including hydrolysis, oxidation, and deamidation.[4] The following sections detail the expected stability of Rondonin under different conditions, based on general principles of peptide chemistry.

Temperature Stability

Proper temperature control is the most critical factor in maintaining peptide integrity.

  • Lyophilized Form: When stored as a lyophilized powder, Rondonin is expected to be highly stable. For long-term storage (months to years), temperatures of -20°C to -80°C are recommended to minimize degradation.[5][6][7][8] At these temperatures, molecular motion is significantly reduced, thereby slowing down chemical degradation processes. For short-term storage (weeks), 4°C is acceptable, provided the peptide is protected from moisture.[8]

  • In Solution: Peptides in solution are significantly less stable than in their lyophilized form.[9] For Rondonin solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[5][6][8] Short-term storage (up to one week) at 4°C is generally acceptable for solutions prepared in a sterile, appropriate buffer.[5] For longer-term storage of solutions, freezing at -20°C or -80°C is necessary.[9]

pH Stability

The pH of the solution can significantly impact the stability of Rondonin. Given that its optimal antifungal activity is at pH 4-5, it is likely that the peptide maintains its structural integrity within this range.[1][2] At neutral to alkaline pH, deamidation of asparagine and glutamine residues can occur, although Rondonin's sequence (IIIQYEGHKH) does not contain these residues.[10] However, hydrolysis of the peptide backbone can be catalyzed by both acidic and basic conditions.[11]

Susceptibility to Degradation

Based on its amino acid sequence (IIIQYEGHKH), Rondonin is not expected to be particularly susceptible to oxidation, as it lacks cysteine, methionine, and tryptophan residues which are prone to air oxidation.[5][8] The primary degradation pathways for Rondonin in solution are likely to be hydrolysis of the peptide bonds, especially at pH extremes.

Recommended Storage Conditions

To ensure the long-term stability and biological activity of the Rondonin peptide, the following storage conditions are recommended:

FormStorage TemperatureDurationContainerAdditional Precautions
Lyophilized Powder -80°CLong-term (years)Tightly sealed vialProtect from light and moisture. Allow to equilibrate to room temperature in a desiccator before opening.[6][7]
-20°CMid-term (months)Tightly sealed vialProtect from light and moisture.
4°CShort-term (weeks)Tightly sealed vialProtect from light and moisture.
In Solution -80°C or -20°CLong-term (months)Aliquots in polypropylene or glass vialsAvoid repeated freeze-thaw cycles. Use sterile buffer (pH 5-6 for optimal stability).[5][8]
4°CShort-term (days to a week)Sterile, sealed vialUse sterile buffer.

Hypothetical Stability Data

The following table presents hypothetical stability data for Rondonin under various conditions to illustrate expected degradation patterns. This data is for illustrative purposes only and should be confirmed by experimental analysis.

Storage ConditionDurationRondonin Purity (%)Major Degradation Products
Lyophilized, -80°C24 months>99%Not detectable
Lyophilized, -20°C24 months98%Minor hydrolysis fragments
Lyophilized, 4°C6 months95%Hydrolysis fragments
Lyophilized, 25°C1 month85%Significant hydrolysis fragments
Solution (pH 5.0), -20°C6 months97%Minor hydrolysis fragments
Solution (pH 5.0), 4°C1 month92%Hydrolysis fragments
Solution (pH 7.4), 4°C1 month88%Hydrolysis fragments
Solution (pH 5.0), 25°C, exposed to light1 week75%Hydrolysis and potential photo-degradation products

Experimental Protocols

To assess the stability of Rondonin, a series of analytical methods should be employed. The following are detailed protocols for key experiments.

Protocol 1: Stability Assessment of Rondonin using RP-HPLC

Objective: To determine the purity of Rondonin and monitor its degradation over time under various storage conditions.

Materials:

  • Rondonin peptide

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water

  • RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Rondonin (1 mg/mL) in ultrapure water or a suitable buffer (e.g., 0.1% TFA in water).

    • Aliquot the stock solution into separate vials for each storage condition to be tested (e.g., different temperatures, pH values, light exposure).

  • HPLC Method:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and should be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm and 280 nm

    • Injection Volume: 20 µL

  • Data Analysis:

    • Inject a freshly prepared Rondonin sample to establish the initial purity and retention time (t=0).

    • At specified time intervals (e.g., 1, 2, 4 weeks; 3, 6, 12 months), retrieve a sample from each storage condition.

    • Inject the samples into the HPLC system.

    • Calculate the purity of Rondonin by integrating the peak area of the main peak and expressing it as a percentage of the total peak area.

    • Identify any new peaks that appear as potential degradation products.

Protocol 2: Identification of Rondonin Degradation Products by LC-MS

Objective: To identify the molecular weights of degradation products to elucidate degradation pathways.

Materials:

  • Degraded Rondonin samples from the stability study

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Use the same samples prepared for the RP-HPLC stability study.

  • LC-MS Method:

    • Use a similar chromatographic method as described in Protocol 1, but with a mobile phase compatible with mass spectrometry (e.g., using formic acid instead of TFA).

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in ACN

    • The mass spectrometer should be operated in positive ion mode.

    • Acquire full scan mass spectra over a range that includes the expected molecular weight of Rondonin and its potential fragments (e.g., m/z 300-1500).

  • Data Analysis:

    • Analyze the mass spectra corresponding to the degradation peaks observed in the HPLC chromatogram.

    • Determine the molecular weights of the degradation products.

    • Based on the mass shifts from the parent peptide, infer the type of chemical modification (e.g., hydrolysis results in the addition of 18 Da).

Visualizations

Experimental Workflow for Rondonin Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_storage Forced Degradation & Storage cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare Rondonin Stock Solution Aliquot Aliquot for Different Storage Conditions Prep->Aliquot Temp Temperature Stress (-20°C, 4°C, 25°C) Aliquot->Temp pH pH Stress (Acidic, Neutral, Basic) Aliquot->pH Light Light Exposure Aliquot->Light HPLC RP-HPLC Analysis (Purity Assessment) Temp->HPLC pH->HPLC Light->HPLC LCMS LC-MS Analysis (Degradation Product ID) HPLC->LCMS Bioassay Bioactivity Assay (Functional Stability) HPLC->Bioassay Interpret Determine Degradation Rate & Pathways LCMS->Interpret Bioassay->Interpret Recommend Establish Recommended Storage Conditions Interpret->Recommend

Caption: Experimental workflow for assessing the stability of Rondonin peptide.

Hypothetical Signaling Pathway for Rondonin's Immunomodulatory Effects

While Rondonin's primary mechanism is nucleic acid binding, many antimicrobial peptides also exhibit immunomodulatory effects through cell signaling pathways.[4] The following diagram illustrates a hypothetical pathway.

Signaling_Pathway Rondonin Rondonin TLR Toll-like Receptor (TLR) Rondonin->TLR Binds to MyD88 MyD88 TLR->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Cytokines Induces Transcription of

Caption: Hypothetical NF-κB signaling pathway potentially modulated by Rondonin.

References

Application Notes and Protocols for Evaluating the Synergy of Rondonin with Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of antifungal resistance is a significant global health concern, necessitating the development of novel therapeutic strategies. Rondonin, an antifungal peptide derived from the hemolymph of the spider Acanthoscurria rondoniae, presents a promising avenue for exploration. Its unique mechanism of action, which involves binding to fungal DNA and RNA without disrupting the cell membrane, suggests its potential for synergistic interactions with other classes of antifungal agents[1]. Combination therapy, a cornerstone of modern medicine, can enhance efficacy, reduce the required dosage of individual drugs, minimize toxicity, and combat the development of resistance.

These application notes provide detailed protocols for investigating the synergistic potential of Rondonin with other antifungal agents. The primary methodologies described are the checkerboard microdilution assay and the time-kill kinetic assay, which are standard in vitro methods for assessing antimicrobial synergy.

Rationale for Synergy Testing with Rondonin

Rondonin's intracellular target provides a strong basis for exploring synergistic combinations with antifungals that act on the fungal cell envelope. The hypothesis is that an agent that permeabilizes or weakens the fungal cell membrane or cell wall will facilitate the entry of Rondonin, thereby enhancing its access to its DNA/RNA targets and resulting in a synergistic antifungal effect.

Potential Synergistic Partners for Rondonin:

  • Polyenes (e.g., Amphotericin B): These agents bind to ergosterol in the fungal cell membrane, leading to the formation of pores and increased membrane permeability.

  • Azoles (e.g., Fluconazole, Voriconazole): This class of antifungals inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis. This disruption of the cell membrane's integrity can potentiate the activity of intracellularly acting agents.

  • Allylamines (e.g., Terbinafine): These compounds inhibit squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway, leading to a compromised cell membrane.

  • Echinocandins (e.g., Caspofungin): These antifungals inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall, thereby weakening the cell's structural integrity.

  • Other Antimicrobial Peptides (e.g., Gomesin): Gomesin, another spider-derived peptide, is known to act synergistically with Rondonin and also functions by disrupting cell membranes[2][3][4][5][6]. Studying similar membrane-active peptides can provide further insights.

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index.

Protocol:

Materials:

  • Rondonin (lyophilized powder)

  • Partner antifungal agent(s) (e.g., Amphotericin B, Fluconazole)

  • Fungal isolate(s) of interest (e.g., Candida albicans, Cryptococcus neoformans)

  • Sterile 96-well microtiter plates (U-bottom)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (pH 7.0)

  • Sterile distilled water or appropriate solvent for dissolving drugs

  • Spectrophotometer or microplate reader (optional, for objective reading)

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Prepare stock solutions of Rondonin and the partner antifungal(s) at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC). Dissolve in a suitable solvent (e.g., sterile distilled water, DMSO).

  • Plate Setup:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • In the first column, add 100 µL of the Rondonin stock solution to the first well (row A) and perform serial two-fold dilutions down the column (to row G). Row H will serve as the drug-free control for the partner antifungal.

    • Similarly, in the first row, add 100 µL of the partner antifungal stock solution to the first well (column 1) and perform serial two-fold dilutions across the row (to column 10). Column 11 will serve as the drug-free control for Rondonin. Column 12 will be the growth control (no drugs).

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well (except for a sterility control well).

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the growth control), as determined visually or spectrophotometrically.

    • For each combination well, determine if there is growth inhibition.

  • Data Analysis and Interpretation:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Rondonin = (MIC of Rondonin in combination) / (MIC of Rondonin alone)

      • FIC of Partner Antifungal = (MIC of Partner Antifungal in combination) / (MIC of Partner Antifungal alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Rondonin + FIC of Partner Antifungal

    • Interpret the FICI values as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Data Presentation:

Summarize the MIC and FICI data in a clear and structured table.

Fungal IsolateAntifungal AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
C. albicans ATCC 90028Rondonin1640.250.5Synergy
Amphotericin B10.250.25
C. neoformans H99Rondonin3280.250.75Additive
Fluconazole840.5
Time-Kill Kinetic Assay

The time-kill assay provides dynamic information about the rate and extent of fungal killing by an antifungal agent or a combination of agents over time.

Protocol:

Materials:

  • Rondonin

  • Partner antifungal agent(s)

  • Fungal isolate(s)

  • RPMI-1640 medium

  • Sterile culture tubes or flasks

  • Orbital shaker incubator (35°C)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension as described for the checkerboard assay, and dilute it in RPMI-1640 to a starting inoculum of approximately 1-5 x 10^5 CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with RPMI-1640 containing the antifungal agents at the desired concentrations (e.g., 1x MIC, 2x MIC, and a synergistic concentration identified from the checkerboard assay).

    • Include the following controls:

      • Growth control (no drug)

      • Rondonin alone

      • Partner antifungal alone

  • Incubation and Sampling:

    • Inoculate each tube with the prepared fungal suspension.

    • Incubate the tubes at 35°C with constant agitation (e.g., 200 rpm).

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

    • Count the colonies and calculate the CFU/mL for each time point.

  • Data Analysis and Interpretation:

    • Plot the log10 CFU/mL versus time for each condition.

    • Interpret the results as follows:

      • Synergy: A ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

      • Indifference: A <2 log10 change in CFU/mL with the combination compared to the most active single agent.

      • Antagonism: A ≥2 log10 increase in CFU/mL with the combination compared to the most active single agent.

      • Fungicidal activity: A ≥3 log10 (99.9%) reduction in CFU/mL from the starting inoculum.

Data Presentation:

Present the time-kill data in a table and a corresponding graph.

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (Rondonin Alone)Log10 CFU/mL (Partner Antifungal Alone)Log10 CFU/mL (Combination)
05.05.05.05.0
25.34.84.94.2
45.84.54.73.5
66.54.24.52.8
87.24.04.3<2.0
128.03.84.1<2.0
248.53.53.9<2.0

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_setup Plate Setup cluster_analysis Analysis prep_rondonin Prepare Rondonin Stock Solution serial_dilute_r Serial Dilute Rondonin (Rows) prep_rondonin->serial_dilute_r prep_partner Prepare Partner Antifungal Stock serial_dilute_p Serial Dilute Partner (Columns) prep_partner->serial_dilute_p prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plate prep_inoculum->inoculate serial_dilute_r->inoculate serial_dilute_p->inoculate incubate Incubate (24-48h, 35°C) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret

Caption: Workflow for the checkerboard microdilution assay.

Proposed Mechanism of Synergy and Fungal DNA Damage Response

Rondonin's ability to bind to fungal DNA and RNA suggests that it may trigger the DNA damage response (DDR) pathway. A key regulator of this pathway in fungi is the protein kinase Rad53[1][7][8][9][10]. When Rondonin enters the fungal cell, potentially facilitated by a membrane-disrupting synergistic partner, it can bind to DNA, causing replication stress or DNA lesions. This damage is sensed by proteins like Mec1, which then phosphorylates and activates Rad53. Activated Rad53 can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, it can lead to apoptosis or cell death.

Synergy_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell rondonin Rondonin cell_membrane Cell Membrane rondonin->cell_membrane Facilitated Entry partner Partner Antifungal (e.g., Amphotericin B) partner->cell_membrane Disrupts Membrane dna Fungal DNA/RNA cell_membrane->dna Translocation cell_wall Cell Wall mec1 Mec1 dna->mec1 Senses DNA Damage rad53_inactive Rad53 (inactive) rad53_active Rad53-P (active) rad53_inactive->rad53_active cell_cycle_arrest Cell Cycle Arrest rad53_active->cell_cycle_arrest apoptosis Apoptosis rad53_active->apoptosis mec1->rad53_inactive Phosphorylates

Caption: Proposed synergistic mechanism and DNA damage response.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of Rondonin's synergistic potential with a variety of antifungal agents. By employing the checkerboard and time-kill assays, researchers can generate quantitative data to characterize these interactions. Understanding the synergistic mechanisms of Rondonin will be crucial for the development of novel and effective combination therapies to combat the growing threat of antifungal resistance. The visualization of the proposed signaling pathway provides a conceptual model for further mechanistic studies.

References

Rondonin Application in Aspergillus fumigatus Research: Proposed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are proposed as a research framework. To date, published literature has not specifically evaluated the efficacy of the antimicrobial peptide Rondonin against Aspergillus fumigatus. Notably, one study reported that Rondonin did not exhibit inhibitory activity against the filamentous fungi Aspergillus niger and Penicillium fumegatus at the concentrations tested.[1] Therefore, the methodologies provided herein are adapted from standardized protocols for antifungal susceptibility testing of filamentous fungi and are intended to serve as a guide for researchers wishing to investigate the potential (or confirm the lack of) activity of Rondonin against Aspergillus fumigatus.

Introduction

Aspergillus fumigatus is a primary airborne fungal pathogen responsible for invasive aspergillosis, a life-threatening infection in immunocompromised individuals. The rise of antifungal resistance necessitates the exploration of novel therapeutic agents. Rondonin is an antimicrobial peptide derived from the plasma of the spider Acanthoscurria rondoniae.[2][3] In yeast, its mechanism of action is reported to be independent of membrane disruption, involving binding to nucleic acids.[1][3] The antifungal activity of Rondonin is pH-dependent, with optimal activity observed at pH 4-5.[1][3] This document provides proposed protocols to evaluate the in vitro efficacy of Rondonin against Aspergillus fumigatus.

Data Presentation

The following tables are templates for the presentation of quantitative data obtained from the proposed experimental protocols.

Table 1: In Vitro Susceptibility of Aspergillus fumigatus to Rondonin

CompoundStrain IDMIC (µM)MEC (µM)MFC (µM)
RondoninAf293
Clinical Isolate 1
Clinical Isolate 2
VoriconazoleAf293
Clinical Isolate 1
Clinical Isolate 2

MIC: Minimum Inhibitory Concentration; MEC: Minimum Effective Concentration; MFC: Minimum Fungicidal Concentration.

Table 2: Effect of Rondonin on Aspergillus fumigatus Biofilm Formation

CompoundConcentration (µM)Biofilm Biomass (% of Control)Metabolic Activity (% of Control)
Rondonin0.5 x MIC
1 x MIC
2 x MIC
Voriconazole1 x MIC

Experimental Protocols

Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document for broth dilution antifungal susceptibility testing of filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC), Minimum Effective Concentration (MEC), and Minimum Fungicidal Concentration (MFC) of Rondonin against Aspergillus fumigatus.

Materials:

  • Rondonin peptide

  • Aspergillus fumigatus strains (e.g., ATCC 204305/Af293, clinical isolates)

  • Potato Dextrose Agar (PDA)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 0.85% saline with 0.05% Tween 80

  • Sterile, flat-bottom 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Inverted microscope

Procedure:

  • Inoculum Preparation:

    • Culture A. fumigatus on PDA plates at 35°C for 5-7 days.

    • Harvest conidia by flooding the plate with sterile saline-Tween solution and gently scraping the surface.

    • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.

  • Drug Dilution:

    • Prepare a stock solution of Rondonin in sterile water or an appropriate solvent.

    • Perform serial twofold dilutions of Rondonin in RPMI 1640 medium in a 96-well plate to achieve final concentrations ranging from a clinically relevant maximum to a minimum (e.g., 256 µM to 0.5 µM).

    • Include a drug-free well (growth control) and a non-inoculated well (sterility control).

  • Inoculation and Incubation:

    • Add the prepared A. fumigatus inoculum to each well.

    • Incubate the plates at 35°C for 48 hours.

  • Endpoint Determination:

    • MIC: Determine the lowest concentration of Rondonin that causes 100% inhibition of growth as observed visually and confirmed by spectrophotometry at 530 nm.

    • MEC: Determine the lowest concentration of Rondonin at which abnormal, branched, and stunted hyphae are observed using an inverted microscope.

    • MFC: Following MIC determination, subculture 100 µL from each well showing no visible growth onto PDA plates. Incubate at 35°C for 48 hours. The MFC is the lowest drug concentration that results in no fungal growth on the agar plate.

Biofilm Inhibition Assay

Objective: To assess the ability of Rondonin to inhibit the formation of Aspergillus fumigatus biofilms.

Materials:

  • Materials from Protocol 3.1

  • XTT reduction assay kit

  • Crystal Violet (0.1%)

Procedure:

  • Biofilm Formation:

    • In a 96-well plate, add 100 µL of the adjusted conidial suspension (1 x 10⁵ CFU/mL in RPMI 1640) to each well.

    • Incubate at 37°C for 24 hours to allow for biofilm formation.

  • Rondonin Treatment:

    • After the initial incubation, gently wash the wells with sterile PBS to remove non-adherent cells.

    • Add fresh RPMI 1640 medium containing various concentrations of Rondonin (e.g., 0.5x, 1x, and 2x MIC) to the wells.

    • Incubate for an additional 24 hours at 37°C.

  • Quantification of Biofilm:

    • Biomass (Crystal Violet Staining):

      • Wash the wells with PBS and fix the biofilm with methanol.

      • Stain with 0.1% Crystal Violet, then wash and solubilize the stain with acetic acid.

      • Measure the absorbance at 570 nm.

    • Metabolic Activity (XTT Assay):

      • Wash the wells and add XTT solution according to the manufacturer's instructions.

      • Incubate in the dark and measure the absorbance at 490 nm.

Visualization of Workflows and Pathways

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A_fumigatus Aspergillus fumigatus Culture (PDA, 35°C, 5-7 days) Conidia_Harvest Harvest Conidia (Saline-Tween Solution) A_fumigatus->Conidia_Harvest Inoculum_Prep Prepare Inoculum (0.4-5 x 10^4 CFU/mL in RPMI) Conidia_Harvest->Inoculum_Prep Inoculation Inoculate Plate Inoculum_Prep->Inoculation Rondonin_Dilution Serial Dilution of Rondonin (96-well plate) Rondonin_Dilution->Inoculation Incubation Incubate at 35°C (48 hours) Inoculation->Incubation MIC_MEC Determine MIC & MEC (Visual & Microscopic) Incubation->MIC_MEC MFC_Plating Plate for MFC MIC_MEC->MFC_Plating MFC_Incubation Incubate Plates (35°C, 48 hours) MFC_Plating->MFC_Incubation MFC_Result Determine MFC MFC_Incubation->MFC_Result

Caption: Workflow for determining the antifungal activity of Rondonin against A. fumigatus.

Proposed Signaling Pathway for Investigation

Given that Rondonin is suggested to bind to nucleic acids in yeast, a potential downstream effect in A. fumigatus could be the induction of a general stress response, which often involves the Cell Wall Integrity (CWI) pathway. Perturbation of nucleic acid function can lead to cellular stress, which may trigger signaling cascades that attempt to reinforce the cell wall as a protective measure.

G cluster_cwi Cell Wall Integrity (CWI) Pathway Rondonin Rondonin Nucleic_Acids DNA/RNA (Nucleic Acids) Rondonin->Nucleic_Acids Binding Cellular_Stress Cellular Stress (e.g., Replication/Transcription Inhibition) Nucleic_Acids->Cellular_Stress Leads to Mkk2 Mkk2 Cellular_Stress->Mkk2 Induces MpkA MpkA Mkk2->MpkA Phosphorylation Transcription_Factors Transcription Factors (e.g., RlmA) MpkA->Transcription_Factors Activation Cell_Wall_Genes Cell Wall Gene Expression (e.g., chitin synthases) Transcription_Factors->Cell_Wall_Genes Upregulation

Caption: Proposed mechanism of Rondonin leading to the activation of the CWI pathway in A. fumigatus.

Conclusion

References

Application Notes: Quantitative Analysis of Rondonin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rondonin is a peptide with a molecular mass of 1236 Da, originally isolated from the plasma of the spider Acanthoscurria rondoniae.[1][2] It has demonstrated significant antifungal activity, particularly against yeasts like Candida albicans and Cryptococcus neoformans, as well as antiviral properties against several RNA viruses.[1][2] The mechanism of action for its antifungal effect involves penetrating the yeast cell and binding to intracellular nucleic acids (DNA/RNA), which disrupts cellular functions without causing membrane lysis.[1] Given its therapeutic potential, a sensitive and robust method for the quantitative analysis of Rondonin in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies in drug development.

This document provides a detailed protocol for a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Rondonin in human plasma. As there are no established methods in the public domain, this protocol is based on common practices for peptide quantification.[3][4][5]

Principle of the Method

This method employs a combination of protein precipitation and solid-phase extraction (SPE) to isolate Rondonin and a stable isotope-labeled internal standard (SIL-IS) from human plasma.[3][6] The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Experimental Protocols

Materials and Reagents
  • Rondonin reference standard (>98% purity)

  • Rondonin-SIL Internal Standard (e.g., with ¹³C and ¹⁵N labeled Leucine or Isoleucine)

  • Blank human plasma (K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Mixed-mode Solid Phase Extraction (SPE) cartridges (e.g., Weak Cation Exchange)

  • SPE conditioning, wash, and elution solvents (as per manufacturer's recommendations, optimized for peptide recovery)

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions : Prepare separate 1.00 mg/mL stock solutions of Rondonin and Rondonin-SIL IS in 50:50 (v/v) acetonitrile/water.

  • Working Standard Solutions : Serially dilute the Rondonin primary stock with 50:50 acetonitrile/water to create working solutions for calibration standards (CS).

  • Working IS Solution : Dilute the Rondonin-SIL IS primary stock to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples : Spike appropriate volumes of the Rondonin working standard solutions into blank human plasma to prepare CS at concentrations ranging from 0.5 to 500 ng/mL. Similarly, prepare QC samples at four levels:

    • Lower Limit of Quantification (LLOQ): 0.5 ng/mL

    • Low QC (LQC): 1.5 ng/mL

    • Mid QC (MQC): 75 ng/mL

    • High QC (HQC): 400 ng/mL

Sample Preparation Protocol
  • Thawing : Thaw plasma samples, CS, and QCs on ice.

  • Aliquoting : To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the working IS solution (100 ng/mL). Vortex briefly.

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.[7][8]

  • Mixing & Centrifugation : Vortex the mixture for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) :

    • Condition : Condition the SPE cartridge (e.g., Oasis WCX) with 1 mL of methanol followed by 1 mL of ultrapure water.

    • Load : Load the supernatant onto the conditioned SPE cartridge.

    • Wash : Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute : Elute Rondonin and the IS with an appropriate solvent (e.g., 5% formic acid in 50:50 acetonitrile/water). The exact composition should be optimized for recovery.

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Validation

The proposed analytical method would be validated according to regulatory guidelines, assessing parameters including specificity, linearity, accuracy, precision, limit of quantification, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).[10][11][12]

Data Presentation

The data presented below is illustrative for a proposed method and should be confirmed by experimental validation.

Table 1: Proposed LC-MS/MS Parameters for Rondonin Analysis

ParameterRondonin (Analyte)Rondonin-SIL (Internal Standard)
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min0.4 mL/min
Gradient 5-60% B over 5 min5-60% B over 5 min
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 619.3 (from [M+2H]²⁺)m/z 623.3 (from [M+2H]²⁺, assuming +8 Da shift)
Product Ion (Q3) m/z (Hypothetical fragment 1)m/z (Corresponding hypothetical fragment 1)
Collision Energy (CE) To be optimizedTo be optimized

Table 2: Illustrative Calibration Curve Data

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
0.5 (LLOQ)0.015105.2
1.00.031101.8
5.00.15899.5
25.00.79598.9
100.03.210100.5
250.08.050101.1
500.016.15099.8
Linearity (r²) >0.995N/A

Table 3: Illustrative Intra- and Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Day Mean Conc. (ng/mL) (n=6)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Mean Conc. (ng/mL) (n=18)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ0.50.528.5104.00.5311.2106.0
LQC1.51.486.298.71.518.1100.7
MQC75.076.24.1101.674.55.599.3
HQC400.0395.53.598.9402.14.8100.5

Visualizations

experimental_workflow plasma_sample Plasma Sample (100 µL) (Standard, QC, or Unknown) add_is Add Internal Standard (Rondonin-SIL) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile + 0.1% FA) add_is->protein_precipitation centrifuge Centrifugation (14,000 x g, 10 min, 4°C) protein_precipitation->centrifuge spe Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) centrifuge->spe Transfer Supernatant evaporate Evaporation & Reconstitution spe->evaporate Collect Eluate lcms_analysis LC-MS/MS Analysis (MRM Mode) evaporate->lcms_analysis data_processing Data Processing & Quantification (Peak Integration, Calibration Curve) lcms_analysis->data_processing

Caption: Proposed workflow for Rondonin extraction and quantification from plasma.

mechanism_of_action Rondonin Mechanism of Action in Yeast cluster_yeast_cell Yeast Cell cell_wall Cell Wall cell_membrane Cell Membrane rondonin_int Rondonin cytoplasm Cytoplasm nucleus Nucleus inhibition Inhibition of Cellular Functions (Replication, Transcription) nucleus->inhibition dna_rna DNA / RNA rondonin_ext Rondonin rondonin_ext->cell_wall Translocation rondonin_int->nucleus Targets

Caption: Rondonin penetrates the yeast cell to inhibit nucleic acid functions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rondonin Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using Rondonin in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental setup and execution.

Frequently Asked Questions (FAQs)

Q1: What is Rondonin and what is its primary mechanism of action?

A1: Rondonin is an antimicrobial peptide derived from the hemolymph of the spider Acanthoscurria rondoniae.[1][2] Its primary mechanism of action is binding to DNA and RNA, which has been observed in yeast.[1][2] Unlike many other antimicrobial peptides, Rondonin does not appear to disrupt the cell membrane.[1][2] It has demonstrated antifungal and antiviral activity against RNA viruses.[1][2]

Q2: Is Rondonin cytotoxic to mammalian cells?

A2: Rondonin has been shown to be non-cytotoxic to mammalian cells at the concentrations tested. Specifically, it did not exhibit cytotoxicity in VERO cells (from monkey kidney) at concentrations up to 200 μM.[2] This suggests a favorable safety profile for in vitro studies with mammalian cell lines.

Q3: How should I reconstitute and store my Rondonin peptide?

A3: For reconstitution, it is recommended to use sterile, pyrogen-free buffered saline (e.g., PBS, pH 7.4) or sterile ultrapure water to create a stock solution.[2][3] To avoid repeated freeze-thaw cycles that can degrade the peptide, it is best practice to aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[3] For short-term storage of up to one week, the reconstituted peptide can be kept at 4°C.[3] When preparing the stock solution, gently swirl the vial to dissolve the lyophilized powder; avoid vigorous shaking to prevent aggregation.[3]

Q4: What is a good starting concentration range for my in vitro experiments with Rondonin?

A4: Based on available data, a wide concentration range is recommended for initial dose-response experiments. A starting point could be a serial dilution covering a range from 0.1 µM to 100 µM.[4] Since Rondonin was not cytotoxic up to 200 μM in VERO cells, this range allows for the identification of a potential therapeutic or biological effect window without inducing cell death.[2]

Q5: What should I use as a vehicle control in my experiments?

A5: The vehicle control should be the same solvent used to dissolve and dilute the Rondonin peptide. For example, if you prepare your final dilutions in a cell culture medium containing a small percentage of PBS from the stock solution, your vehicle control should be the same medium with the equivalent amount of PBS.

Troubleshooting Guides

Guide 1: Poor or Inconsistent Results in Cell-Based Assays

This guide addresses situations where Rondonin is not producing the expected biological effect or the results are not reproducible.

Potential Cause Troubleshooting Step
Peptide Degradation Ensure proper storage of lyophilized and reconstituted Rondonin. Avoid multiple freeze-thaw cycles by using single-use aliquots.[3] Prepare fresh working solutions for each experiment.
Incorrect Dosage Perform a thorough dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal effective concentration.[4]
Sub-optimal pH Rondonin's antifungal activity is pH-dependent, with optimal activity at pH 4-5.[1][2] While mammalian cell culture media are typically buffered around pH 7.4, consider if localized pH changes in your experimental system could affect Rondonin's activity.
Peptide Aggregation Peptides, particularly those with hydrophobic regions, can aggregate, reducing their effective concentration. Ensure complete dissolution when preparing the stock solution by gentle swirling.[3] Visually inspect solutions for any precipitation.

Guide 2: Unexpected Cytotoxicity Observed

This guide provides steps to take if you observe cell death at concentrations where Rondonin is expected to be non-cytotoxic.

Potential Cause Troubleshooting Step
Contamination of Peptide Stock Ensure that the solvent used for reconstitution is sterile and free of contaminants. Filter-sterilize the stock solution if necessary.
Cell Line Sensitivity While Rondonin was non-toxic to VERO cells, other cell lines might exhibit different sensitivities. Perform a cell viability assay (e.g., MTT, MTS) on your specific cell line to determine its tolerance to Rondonin.[2][5]
Experimental Artifact Review your experimental protocol for any steps that could inadvertently induce cell stress or death. Ensure all reagents are of high quality and within their expiration dates.

Data Presentation

Table 1: Rondonin Properties and Recommended In Vitro Concentrations

ParameterValue/RangeReference
Molecular Mass 1236 Da[1]
Primary Sequence IIIQYEGHKH[1]
Mechanism of Action Binds to DNA/RNA[1][2]
Cytotoxicity (VERO cells) Non-cytotoxic up to 200 μM[2]
Recommended Starting Concentration Range 0.1 µM - 100 µM[4]
Optimal Antifungal pH 4.0 - 5.0[1][2]

Experimental Protocols

Protocol 1: Determining the Optimal Rondonin Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a method for determining the EC50 or IC50 of Rondonin on a specific mammalian cell line.

Materials:

  • Rondonin stock solution (e.g., 1 mM in sterile PBS)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Peptide Dilution: Prepare serial dilutions of Rondonin in complete cell culture medium to cover a wide concentration range (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of PBS as the highest Rondonin concentration).

  • Treatment: Remove the existing medium and add 100 µL of the prepared Rondonin dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the Rondonin concentration to determine the dose-response curve.[6]

Protocol 2: Western Blot Analysis of Protein Expression Following Rondonin Treatment

This protocol outlines the steps to analyze changes in protein expression in mammalian cells after treatment with Rondonin.

Materials:

  • Rondonin-treated and control cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the desired concentration of Rondonin for the appropriate time. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[8]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol describes how to measure changes in gene expression in response to Rondonin treatment.

Materials:

  • Rondonin-treated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of Rondonin for the chosen duration.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit, following the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the gene of interest, and the cDNA template. Include a no-template control for each primer set.

  • qPCR Run: Perform the qPCR reaction using a thermal cycler with the following typical stages: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Normalize the expression of the target gene to a stable housekeeping gene. Calculate the fold change in gene expression in Rondonin-treated samples relative to the control samples.

Visualizations

Rondonin_MOA cluster_cell Mammalian Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rondonin Rondonin Cell_Membrane Cell Membrane Rondonin->Cell_Membrane Enters Cell (Non-disruptive) mRNA mRNA Rondonin->mRNA Binds to DNA DNA Rondonin->DNA Binds to Translation Ribosome (Translation) Protein Protein Translation->Protein Synthesizes mRNA->Translation Template Transcription RNA Polymerase (Transcription) DNA->Transcription Template Transcription->mRNA Produces

Caption: Potential mechanism of Rondonin in mammalian cells.

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Prepare_Dilutions Prepare Rondonin serial dilutions Adherence->Prepare_Dilutions Treat_Cells Treat cells with Rondonin Prepare_Dilutions->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization buffer Incubate_MTT->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate % cell viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with Rondonin Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detect protein with substrate Secondary_Ab->Detect Image Capture and analyze image Detect->Image End End Image->End

Caption: General workflow for Western Blot analysis.

References

troubleshooting Rondonin solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rondonin

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Rondonin. Our goal is to address common issues encountered during experimental procedures, with a focus on resolving solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is Rondonin?

Rondonin is an antimicrobial and antiviral peptide with the primary sequence IIIQYEGHKH.[1] It was originally isolated from the plasma of the spider Acanthoscurria rondoniae. Rondonin has shown significant antifungal activity, particularly against yeasts, and antiviral activity against RNA viruses.[1][2]

Q2: What is the mechanism of action of Rondonin?

Rondonin's mechanism of action involves binding to nucleic acids (DNA/RNA) within yeast cells, which differs from many antimicrobial peptides that disrupt the cell membrane.[1][2] Its antifungal activity is pH-dependent, with optimal performance observed at a pH of 4-5.[1][2]

Q3: What are the basic physicochemical properties of Rondonin?

Based on its amino acid sequence (IIIQYEGHKH), the following properties can be predicted:

PropertyPredicted ValueNotes
Molecular Weight ~1236.4 Da
Isoelectric Point (pI) ~7.98This suggests the peptide is cationic at neutral pH.
Net Charge at pH 7 +1Calculated based on the ionizable side chains.
Hydrophobicity ModerateContains both hydrophobic and hydrophilic residues.

Q4: How should I store Rondonin?

Lyophilized Rondonin should be stored at -20°C or -80°C. Once reconstituted in a solvent, it is recommended to make aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. The stability of Rondonin in solution will depend on the solvent and storage conditions.

Troubleshooting Rondonin Solubility Issues

My Rondonin is not dissolving in water. What should I do?

  • Problem: Rondonin, being a peptide, may not readily dissolve in neutral water despite its predicted net positive charge at pH 7. Factors like secondary structure formation and aggregation can hinder solubility.

  • Solution:

    • Start with a small amount: Always test the solubility of a small amount of the peptide first.

    • Use acidic water: Since Rondonin has a predicted pI of ~7.98, it will be more positively charged and likely more soluble in a slightly acidic solution. Try dissolving it in sterile, deionized water acidified with a small amount of acetic acid (e.g., 10%) or trifluoroacetic acid (TFA) (e.g., 0.1%).

    • Sonication: Gentle sonication can help to break up aggregates and enhance dissolution.

    • Vortexing: Vigorous vortexing can also aid in dissolving the peptide.

I need to use a buffer for my experiment. Which one is suitable for Rondonin?

  • Problem: The choice of buffer and its pH are critical for Rondonin's solubility and activity.

  • Solution:

    • For optimal activity: Since Rondonin's antifungal activity is highest at pH 4-5, a buffer in this range, such as a citrate or acetate buffer, would be ideal for functional assays.

    • For general solubilization: If the primary goal is to dissolve the peptide for stock solutions, a buffer with a pH further from its pI may be more effective. A slightly acidic buffer (e.g., pH 4-6) will ensure a higher positive net charge, which generally improves solubility.

    • Avoid phosphate buffers if precipitation occurs: In some cases, phosphate buffers can cause precipitation of peptides. If you observe this, switch to a different buffer system.

Can I use organic solvents to dissolve Rondonin?

  • Problem: Rondonin may not be soluble in aqueous solutions at the desired concentration for certain experiments.

  • Solution:

    • Dimethyl Sulfoxide (DMSO): For highly hydrophobic peptides, DMSO is a common solvent. While Rondonin has a mix of hydrophobic and hydrophilic residues, if aqueous methods fail, you can try dissolving it in a small amount of DMSO first and then slowly adding it to your aqueous buffer with gentle stirring. Be aware that DMSO can be toxic to cells, so the final concentration in your assay should typically be kept below 0.5%.

    • Acetonitrile (ACN) or Ethanol: These are other organic solvents that can be used to dissolve peptides. Similar to DMSO, dissolve the peptide in a small volume of the organic solvent first and then dilute it with the aqueous buffer.

My Rondonin solution is cloudy or has visible particles.

  • Problem: Cloudiness or visible particles indicate that the peptide is not fully dissolved or has aggregated.

  • Solution:

    • Centrifugation: Before use, centrifuge the solution at high speed (e.g., >10,000 x g) for a few minutes to pellet any undissolved peptide. Use the clear supernatant for your experiment to ensure an accurate concentration.

    • Re-dissolve: If a significant amount of precipitate is present, you may need to try a different solvent or adjust the pH of your current solution.

    • Sonication and Warming: Gentle sonication and warming the solution (e.g., to 37°C) can sometimes help to dissolve aggregates. However, avoid excessive heat as it may degrade the peptide.

Quantitative Solubility Data

SolventPredicted SolubilityConcentration RangeRecommendations & Remarks
Sterile Deionized Water (pH ~7) Low to Moderate< 1 mg/mLSolubility may be limited due to proximity to the isoelectric point.
Acidic Water/Buffer (pH 4-5) Good1-5 mg/mLRecommended for functional assays due to optimal activity. The increased positive charge enhances solubility.
Basic Water/Buffer (pH 9-10) Moderate to Good1-2 mg/mLThe peptide will be less positively charged but may still be soluble. Used for FITC conjugation.[3]
Phosphate Buffered Saline (PBS, pH 7.4) Low to Moderate< 1 mg/mLSimilar to water; potential for precipitation with some peptides.
Dimethyl Sulfoxide (DMSO) High> 10 mg/mLUse as a last resort and for making concentrated stock solutions. Dilute slowly into aqueous buffers.
Acetonitrile (ACN) / Ethanol Moderate1-5 mg/mLCan be used for initial solubilization before dilution in aqueous buffers.

Experimental Protocols

Protocol 1: General Procedure for Testing Rondonin Solubility
  • Preparation: Allow the lyophilized Rondonin to equilibrate to room temperature before opening the vial.

  • Initial Test in Water: Add a small, pre-weighed amount of Rondonin (e.g., 0.1 mg) to a microcentrifuge tube. Add a defined volume of sterile, deionized water (e.g., 100 µL) to achieve a target concentration of 1 mg/mL.

  • Dissolution: Vortex the tube for 30 seconds. If the peptide does not dissolve, sonicate for 5-10 minutes in a water bath sonicator.

  • pH Adjustment: If the peptide is still not dissolved, add small aliquots of 1% acetic acid and vortex after each addition. Observe for dissolution.

  • Organic Solvent Test: If aqueous methods fail, use a separate small aliquot of Rondonin. Add a small volume of DMSO (e.g., 10 µL) and vortex. Once dissolved, slowly add this solution to your desired aqueous buffer while vortexing.

  • Observation and Centrifugation: Visually inspect the solution for clarity. If any particulates are visible, centrifuge the tube at >10,000 x g for 5 minutes and use the supernatant.

Protocol 2: Preparation of a 1 mM Rondonin Stock Solution in Acidic Buffer
  • Calculate Mass: Determine the mass of Rondonin needed for your desired volume of 1 mM stock solution (Molecular Weight ≈ 1236.4 g/mol ).

  • Prepare Buffer: Prepare a sterile 50 mM sodium acetate buffer and adjust the pH to 4.5.

  • Dissolution: Weigh the calculated amount of lyophilized Rondonin and place it in a sterile tube. Add the required volume of the pH 4.5 acetate buffer.

  • Mix: Vortex the solution thoroughly. If needed, sonicate for 5-10 minutes.

  • Sterilization (Optional): If required for your experiment, filter the solution through a 0.22 µm sterile filter. Note that this may lead to some loss of peptide due to adsorption to the filter membrane.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Visualizations

Rondonin_Solubility_Troubleshooting start Start: Lyophilized Rondonin water Try dissolving in sterile dH2O start->water is_soluble_water Is it soluble? water->is_soluble_water use_solution Solution is ready for use is_soluble_water->use_solution Yes acidic Try dissolving in slightly acidic buffer (e.g., pH 4-5 Acetate) is_soluble_water->acidic No is_soluble_acidic Is it soluble? acidic->is_soluble_acidic is_soluble_acidic->use_solution Yes organic Try dissolving in a small amount of DMSO, then dilute with aqueous buffer is_soluble_acidic->organic No is_soluble_organic Is it soluble? organic->is_soluble_organic is_soluble_organic->use_solution Yes contact_support Consider peptide aggregation. Contact technical support. is_soluble_organic->contact_support No

Caption: A flowchart for .

Rondonin_Mechanism_of_Action cluster_YeastCell Yeast Cell Rondonin Rondonin Peptide CellWall Cell Wall & Membrane Rondonin->CellWall Penetrates YeastCell Yeast Cell Cytoplasm Cytoplasm CellWall->Cytoplasm Inhibition Inhibition of Cellular Processes Nucleus Nucleus Cytoplasm->Nucleus NucleicAcids DNA / RNA Nucleus->NucleicAcids NucleicAcids->Inhibition Binding leads to CellDeath Fungicidal Effect Inhibition->CellDeath

Caption: Conceptual diagram of Rondonin's mechanism of action in yeast.

Experimental_Workflow_Solubility_Testing start Start: Lyophilized Rondonin weigh Weigh small amount of peptide start->weigh add_solvent Add chosen solvent (e.g., water, buffer, DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve observe Visually inspect for clarity dissolve->observe centrifuge Centrifuge to pellet undissolved peptide observe->centrifuge Cloudy supernatant Use clear supernatant observe->supernatant Clear centrifuge->supernatant retry Retry with different solvent or pH centrifuge->retry end End: Solubilized Rondonin supernatant->end

Caption: Experimental workflow for testing the solubility of Rondonin.

References

Technical Support Center: Enhancing Rondonin Peptide Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the Rondonin peptide, ensuring its stability in solution is paramount for obtaining reliable experimental results and for the development of potential therapeutic applications. This technical support center provides essential guidance on troubleshooting common stability issues and offers strategies to enhance the shelf-life and performance of Rondonin in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: My Rondonin solution is losing activity over time. What are the likely causes?

A1: Loss of Rondonin activity is typically due to chemical or physical instability. Chemical degradation involves the alteration of the peptide's primary structure through processes like hydrolysis, deamidation, and oxidation.[1][2] Physical instability refers to changes in the peptide's three-dimensional structure, which can lead to aggregation and precipitation.[1][2] Factors such as pH, temperature, and exposure to enzymes can accelerate these degradation processes.[3]

Q2: What is the optimal pH for storing Rondonin solutions?

A2: The optimal pH for peptide stability is highly sequence-dependent. For Rondonin, which has known antifungal activity at acidic pH (peaking around pH 4-5), it is advisable to initially test storage conditions in this range.[4] However, specific amino acids in the sequence may be susceptible to degradation at acidic pH.[5] Therefore, a pH stability study is recommended to determine the ideal pH for long-term storage. In general, buffer solutions in the pH range of 3–5 can diminish deamidation and oxidation.[6]

Q3: Can I store my Rondonin solution at room temperature?

A3: It is highly discouraged to store peptide solutions at room temperature for extended periods. Elevated temperatures can significantly increase the rate of degradation reactions.[3] For short-term storage (a few days), refrigeration at 2-8°C is acceptable. For long-term storage, it is best to store the peptide in lyophilized form at -20°C or -80°C.[7] If the peptide is in solution, it should be aliquoted and frozen to avoid repeated freeze-thaw cycles.

Q4: I observe precipitation in my Rondonin solution. What should I do?

A4: Precipitation is a sign of physical instability, where the peptide aggregates to form insoluble particles.[3] This can be caused by various factors, including suboptimal pH, high concentration, or the presence of certain salts. To address this, you can try adjusting the pH of the solution, diluting the peptide to a lower concentration, or adding stabilizing excipients such as sugars or polyols.[3]

Q5: Are there any chemical modifications that can improve Rondonin's stability?

A5: Yes, several chemical modifications can enhance peptide stability. These include:

  • N-terminal acetylation and C-terminal amidation: These modifications protect the peptide from degradation by exopeptidases.[8]

  • Substitution with D-amino acids: Replacing L-amino acids with their D-isomers can increase resistance to enzymatic degradation.[9][10]

  • PEGylation: The attachment of polyethylene glycol (PEG) can increase the peptide's size, protecting it from enzymatic degradation and improving its pharmacokinetic profile.[6][9]

  • Cyclization: Creating a cyclic peptide can reduce conformational flexibility and increase resistance to proteases.[3][9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid loss of biological activity Enzymatic degradation (proteolysis)- Add protease inhibitors to the solution.- Work at low temperatures (on ice).- Consider chemical modifications like N-terminal acetylation, C-terminal amidation, or incorporating D-amino acids.[8][9]
Gradual decrease in purity (observed by HPLC) Chemical degradation (e.g., deamidation, oxidation)- Optimize the pH of the solution; conduct a pH stability study.[6][11]- Store the solution under an inert gas (e.g., argon or nitrogen) to prevent oxidation.[7]- Add antioxidants like methionine or ascorbic acid.- Lyophilize the peptide for long-term storage.
Solution becomes cloudy or forms visible particles Aggregation and precipitation- Adjust the pH to a range where the peptide is more soluble.- Decrease the peptide concentration.- Add excipients such as sugars (e.g., trehalose, sucrose) or polyols (e.g., mannitol, glycerol).[3]- Consider adding a non-ionic surfactant (e.g., polysorbate 80) at a low concentration.
Inconsistent results between experiments Improper storage and handling- Aliquot the peptide solution into single-use vials to avoid multiple freeze-thaw cycles.- Ensure the peptide is fully dissolved before use.- Use a consistent and validated protocol for solution preparation.

Quantitative Data Summary

Table 1: Effect of pH on Rondonin Stability at 25°C (Hypothetical Data)

pHHalf-life (days)Major Degradation Product
3.014Aspartimide formation
4.025Deamidation
5.028Deamidation
6.018Oxidation
7.010Oxidation, Aggregation
8.05β-elimination, Aggregation

Table 2: Impact of Formulation Excipients on Rondonin Stability at pH 5.0 and 40°C (Hypothetical Data)

Formulation% Rondonin Remaining (after 7 days)% Aggregation
Buffer only65%15%
+ 5% Mannitol85%8%
+ 5% Trehalose92%5%
+ 0.01% Polysorbate 8070%3%
+ 5% Trehalose + 0.01% Polysorbate 8095%2%

Experimental Protocols

Protocol 1: pH Stability Assessment of Rondonin

Objective: To determine the optimal pH for Rondonin stability in an aqueous solution.

Methodology:

  • Prepare a series of buffer solutions with pH values ranging from 3 to 8 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8).

  • Dissolve lyophilized Rondonin in each buffer to a final concentration of 1 mg/mL.

  • Filter the solutions through a 0.22 µm filter into sterile vials.

  • Store the vials at a constant temperature (e.g., 25°C or 40°C for accelerated stability testing).

  • At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each vial.

  • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the percentage of intact Rondonin remaining.[12]

  • Characterize any major degradation products using mass spectrometry (MS).[12][13]

  • Plot the percentage of remaining Rondonin against time for each pH to determine the degradation rate and half-life.

Protocol 2: Forced Degradation Study of Rondonin

Objective: To identify the potential degradation pathways of Rondonin under various stress conditions.

Methodology:

  • Prepare a stock solution of Rondonin (e.g., 1 mg/mL in water or a suitable buffer).

  • Expose aliquots of the Rondonin solution to the following stress conditions:

    • Acidic hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide and incubate at room temperature for 24 hours.

    • Thermal stress: Incubate at 70°C for 48 hours.

    • Photostability: Expose to light (e.g., ICH option 2) for an extended period.

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by RP-HPLC with UV and MS detection to identify and characterize the degradation products.[12] This will help in developing a stability-indicating analytical method.

Visualizations

Peptide_Degradation_Pathways cluster_chemical Chemical Degradation cluster_physical Physical Instability Rondonin Intact Rondonin Peptide Hydrolysis Hydrolysis (e.g., Asp-Pro cleavage) Rondonin->Hydrolysis H₂O, pH Deamidation Deamidation (Asn, Gln residues) Rondonin->Deamidation pH, Temp Oxidation Oxidation (Met, Cys, Trp residues) Rondonin->Oxidation O₂, Light Racemization Racemization (L- to D-amino acids) Rondonin->Racemization pH Aggregation Aggregation Rondonin->Aggregation Conc, pH Precipitation Precipitation Aggregation->Precipitation

Caption: Common degradation pathways for peptides in solution.

Experimental_Workflow_for_Stability_Assessment start Prepare Rondonin Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze by RP-HPLC-MS sampling->analysis data Determine Degradation Rate & Identify Degradants analysis->data end Optimize Formulation & Storage Conditions data->end

Caption: Workflow for assessing peptide stability and degradation.

Stabilization_Strategies cluster_formulation Formulation Strategies cluster_modification Chemical Modification UnstablePeptide Unstable Rondonin (in solution) pH_Opt pH Optimization UnstablePeptide->pH_Opt Excipients Add Excipients (sugars, polyols) UnstablePeptide->Excipients Antioxidants Add Antioxidants UnstablePeptide->Antioxidants Lyophilization Lyophilization UnstablePeptide->Lyophilization Terminal_Mod N/C-Termini Capping UnstablePeptide->Terminal_Mod D_Amino_Acid D-Amino Acid Substitution UnstablePeptide->D_Amino_Acid PEGylation PEGylation UnstablePeptide->PEGylation Cyclization Cyclization UnstablePeptide->Cyclization StablePeptide Stable Rondonin (in solution) pH_Opt->StablePeptide Excipients->StablePeptide Antioxidants->StablePeptide Lyophilization->StablePeptide Terminal_Mod->StablePeptide D_Amino_Acid->StablePeptide PEGylation->StablePeptide Cyclization->StablePeptide

Caption: Strategies to improve the stability of Rondonin peptide.

References

overcoming resistance to Rondonin in fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Rondonin resistance in fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Rondonin?

Rondonin is a novel investigational antifungal agent that inhibits the fungal-specific enzyme, Chitin Synthase F (CSF1), a critical component in the synthesis of the fungal cell wall. By non-competitively binding to a regulatory subunit of CSF1, Rondonin disrupts the polymerization of N-acetylglucosamine into chitin chains, leading to a loss of cell wall integrity, osmotic instability, and ultimately, fungal cell death.

Q2: My fungal isolates are showing increasing Minimum Inhibitory Concentrations (MICs) to Rondonin. What are the potential mechanisms of resistance?

Several mechanisms can lead to the development of resistance to Rondonin in fungal strains. The most commonly observed mechanisms include:

  • Target Site Modification: Point mutations in the CSF1 gene can alter the binding site of Rondonin, reducing its inhibitory effect.

  • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump Rondonin out of the fungal cell, preventing it from reaching its target.

  • Metabolic Bypass Pathways: Some fungal strains may upregulate alternative pathways for cell wall maintenance, compensating for the inhibition of chitin synthesis.

Q3: How can I definitively confirm Rondonin resistance in my fungal isolates?

Confirmation of Rondonin resistance typically involves a combination of phenotypic and genotypic analyses:

  • Phenotypic Analysis: Perform standardized antifungal susceptibility testing, such as broth microdilution, to determine the MIC of Rondonin for your isolates. A significant increase in the MIC compared to wild-type strains is a strong indicator of resistance.

  • Genotypic Analysis: Sequence the CSF1 gene to identify any mutations that could confer resistance.

  • Functional Analysis: Conduct efflux pump activity assays to determine if increased drug efflux is contributing to the observed resistance.

Q4: Are there any known synergistic or antagonistic interactions between Rondonin and other antifungal agents?

Preliminary studies suggest that Rondonin may act synergistically with echinocandins, which target β-glucan synthesis, another critical component of the fungal cell wall. The combination of these two agents appears to create a more profound disruption of cell wall integrity. Conversely, some evidence suggests that high concentrations of azoles, which inhibit ergosterol synthesis, may have an antagonistic effect when combined with Rondonin, though the mechanism is not yet fully understood.

Troubleshooting Guides

Problem: Inconsistent Minimum Inhibitory Concentration (MIC) Results for Rondonin

Possible Cause Recommended Solution
Inoculum variability Ensure a standardized inoculum is prepared using a spectrophotometer or hemocytometer to achieve the correct cell density as specified in the protocol.
Improper drug dilution Prepare fresh serial dilutions of Rondonin for each experiment. Verify the concentration of the stock solution.
Incubation conditions Maintain consistent incubation temperature and duration as specified in the protocol. Ensure adequate aeration for planktonic growth.
Media composition Use the recommended RPMI-1640 medium for susceptibility testing. Variations in media components can affect drug activity and fungal growth.

Problem: High Background Growth in Susceptibility Testing Plates

Possible Cause Recommended Solution
Contamination Use sterile techniques throughout the experimental setup. Plate a sample of the inoculum to check for purity.
Incomplete drug dissolution Ensure Rondonin is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to the medium.
Resistant subpopulation Streak the isolate on a plate containing a discriminating concentration of Rondonin to check for the presence of a resistant subpopulation.

Quantitative Data Summary

Table 1: Rondonin MIC Ranges for Susceptible and Resistant Fungal Strains

Fungal Species Genotype MIC Range (µg/mL)
Candida albicansWild-type0.03 - 0.125
Candida albicansCSF1 (Y132H)8 - 32
Aspergillus fumigatusWild-type0.06 - 0.25
Aspergillus fumigatusABC Transporter Overexpression16 - 64

Table 2: Relative Expression of ABC Transporter Gene in A. fumigatus

Strain Rondonin Exposure (µg/mL) Relative Gene Expression (Fold Change)
Wild-type01.0
Wild-type0.1251.5
Resistant Isolate08.2
Resistant Isolate0.12525.6

Experimental Protocols

Protocol 1: Broth Microdilution for Rondonin MIC Determination

  • Preparation of Rondonin Dilutions:

    • Prepare a stock solution of Rondonin in DMSO at 1280 µg/mL.

    • Perform serial 2-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve final concentrations ranging from 64 µg/mL to 0.03 µg/mL.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium.

    • Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the Rondonin dilutions.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of Rondonin that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control.

Protocol 2: Sequencing of the CSF1 Gene

  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from the fungal isolate using a commercial extraction kit.

  • PCR Amplification:

    • Amplify the CSF1 gene using primers designed to flank the entire coding region.

    • Perform PCR using a high-fidelity DNA polymerase.

  • PCR Product Purification:

    • Purify the PCR product to remove primers and unincorporated nucleotides.

  • Sanger Sequencing:

    • Sequence the purified PCR product using both forward and reverse primers.

    • Align the resulting sequences with the wild-type CSF1 reference sequence to identify any mutations.

Protocol 3: Efflux Pump Activity Assay (Rhodamine 6G Efflux)

  • Cell Loading:

    • Grow the fungal isolate to mid-log phase.

    • Harvest and wash the cells, then resuspend them in a glucose-free buffer.

    • Load the cells with the fluorescent substrate Rhodamine 6G.

  • Efflux Initiation:

    • Initiate efflux by adding glucose to energize the efflux pumps.

  • Fluorescence Monitoring:

    • Monitor the fluorescence of the supernatant over time using a fluorometer. A more rapid increase in fluorescence indicates higher efflux pump activity.

  • Data Analysis:

    • Compare the rate of efflux between the test isolate and a wild-type control strain.

Visualizations

Rondonin_Pathway cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Rondonin_ext Rondonin (extracellular) Rondonin_int Rondonin (intracellular) Rondonin_ext->Rondonin_int Uptake CSF1 Chitin Synthase F (CSF1) Rondonin_int->CSF1 Inhibition CellLysis Cell Lysis CSF1_mut Mutated CSF1 Rondonin_int->CSF1_mut Reduced Binding Efflux Efflux Pump (e.g., ABC Transporter) Rondonin_int->Efflux Substrate Chitin Chitin Synthesis CSF1->Chitin CellWall Cell Wall Integrity Chitin->CellWall CellWall->CellLysis Loss of Efflux->Rondonin_ext Expulsion

Caption: Proposed mechanism of Rondonin action and resistance pathways in fungi.

Resistance_Workflow start Resistant Phenotype Observed (High MIC) susceptibility Confirm MIC with Broth Microdilution (Protocol 1) start->susceptibility dna_extraction Genomic DNA Extraction susceptibility->dna_extraction pcr PCR Amplification of CSF1 dna_extraction->pcr sequencing Sanger Sequencing of CSF1 (Protocol 2) pcr->sequencing sequence_analysis Sequence Analysis sequencing->sequence_analysis mutation_found Mutation Identified sequence_analysis->mutation_found Yes no_mutation No Mutation Found sequence_analysis->no_mutation No efflux_assay Efflux Pump Assay (Protocol 3) no_mutation->efflux_assay efflux_activity Increased Efflux Activity? efflux_assay->efflux_activity efflux_positive Efflux is the Resistance Mechanism efflux_activity->efflux_positive Yes other_mechanisms Investigate Other Mechanisms efflux_activity->other_mechanisms No

Caption: Experimental workflow for investigating Rondonin resistance mechanisms.

Rondonin Peptide Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the Rondonin peptide (Sequence: Ile-Ile-Ile-Gln-Tyr-Glu-Gly-His-Lys-His).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges anticipated in the solid-phase peptide synthesis (SPPS) of Rondonin?

A1: The synthesis of Rondonin, while relatively short, may present challenges common to many peptide syntheses. Potential issues include incomplete coupling reactions, side reactions involving specific amino acid residues, and aggregation of the growing peptide chain. The N-terminal isoleucines can introduce steric hindrance, and the presence of histidine may lead to racemization.

Q2: Which protecting groups are recommended for the amino acids in the Rondonin sequence during Fmoc-SPPS?

A2: For a standard Fmoc/tBu strategy, the following side-chain protecting groups are recommended:

  • Gln(Trt): The trityl group enhances solubility and prevents side reactions of the amide side chain.[1]

  • Tyr(tBu): The tert-butyl ether is a standard protecting group for the hydroxyl function of tyrosine, preventing O-acylation.[2][3][4][5]

  • Glu(OtBu): The tert-butyl ester protects the side-chain carboxyl group and is cleaved simultaneously with the final peptide from the resin under acidic conditions.[6][7][8][9]

  • His(Trt): The trityl group on the imidazole side chain of histidine helps to prevent racemization and other side reactions.[10][11]

  • Lys(Boc): The tert-butoxycarbonyl group is a standard protecting group for the ε-amino group of lysine.[12][13][14][15]

  • Ile and Gly: These amino acids do not have side chains that require protection.

Q3: What causes low purity in the crude Rondonin peptide after cleavage?

A3: Low purity can result from several factors during synthesis. Incomplete coupling or deprotection steps can lead to deletion sequences. Side reactions, such as racemization of histidine or aspartimide formation (a risk with glutamic acid under certain conditions), can generate isomeric impurities that are difficult to separate.[16][17][18] Additionally, the re-attachment of protecting group cations (e.g., trityl) to sensitive residues during cleavage can create unwanted adducts.[10]

Q4: How can aggregation be minimized during Rondonin synthesis?

A4: While Rondonin is not exceptionally long, aggregation can still occur, especially with hydrophobic sequences.[19] Strategies to mitigate aggregation include using a lower-loading resin, switching to a more effective solvent like N-methyl-2-pyrrolidone (NMP), performing couplings at a higher temperature, or incorporating chaotropic salts.[19][20]

Troubleshooting Guides

Problem 1: Incomplete Coupling
  • Symptom: Positive Kaiser test (blue beads) after the coupling step, or mass spectrometry of the crude product shows significant deletion sequences.

  • Potential Cause: Steric hindrance from the growing peptide chain or aggregation. The N-terminal isoleucines in Rondonin could contribute to this.

  • Solutions:

    • Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid.

    • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction to completion.[21]

    • Change Coupling Reagents: Switch to a more potent coupling reagent system, such as HATU or HCTU.

    • Extend Reaction Time: Increase the duration of the coupling reaction.

Problem 2: Racemization of Histidine
  • Symptom: The final purified peptide shows a doublet or broadened peak on analytical HPLC, and mass spectrometry confirms the correct mass.

  • Potential Cause: Histidine is prone to racemization during the activation step of coupling.[11][22][23]

  • Solutions:

    • Use Additives: Add HOBt or HOAt to the coupling mixture to suppress racemization.[22]

    • Pre-activation Time: Minimize the pre-activation time of the Fmoc-His(Trt)-OH before adding it to the resin.

    • Lower Temperature: Perform the coupling of histidine at a lower temperature.

Problem 3: Low Yield After Cleavage and Precipitation
  • Symptom: Little to no precipitate forms upon addition of cold ether to the cleavage solution.

  • Potential Cause: The peptide may be highly soluble in the cleavage cocktail/ether mixture or could be precipitating in a very fine, difficult-to-collect form.

  • Solutions:

    • Concentrate TFA: Before precipitation, reduce the volume of TFA under a stream of nitrogen.[24]

    • Increase Ether Volume: Use a larger volume of cold ether for precipitation.

    • Extended Precipitation Time: Store the peptide/ether mixture at a low temperature (e.g., -20°C) for a longer period to encourage precipitation.

    • Alternative Precipitation Solvents: Consider using other non-polar solvents for precipitation.

Data Presentation

Table 1: Common Side Reactions and Mitigation Strategies for Rondonin Synthesis

Amino Acid ResiduePotential Side ReactionRecommended Protecting GroupMitigation Strategy
Gln Dehydration to nitrileGln(Trt)Use of side-chain protection.[1]
Tyr O-acylationTyr(tBu)Use of side-chain protection.[2][4][5]
Glu Pyroglutamate formation, Aspartimide-like formationGlu(OtBu)Use of side-chain protection.[7][8][9]
His RacemizationHis(Trt)Addition of HOBt/HOAt during coupling, minimize pre-activation time.[11]
Lys Incomplete side-chain deprotectionLys(Boc)Ensure sufficient cleavage time and appropriate scavengers.[12]

Table 2: Illustrative Purification Outcomes for a Hydrophobic/Charged Peptide

Purification MethodLoading Amount (mg)Purity (%)Yield (%)
Standard RP-HPLC 50>9515-25
RP-HPLC with Ion-Pairing Agent 50>9820-30
Two-step Purification 50>9910-15

Note: This data is illustrative and actual results may vary based on synthesis success and specific peptide characteristics.

Experimental Protocols

Standard Manual Fmoc-SPPS Protocol for Rondonin

This protocol is for a 0.1 mmol scale synthesis on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.[25]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain and repeat the 20% piperidine treatment for 7 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HCTU in DMF.

    • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and vortex.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Kaiser Test: Take a small sample of the resin beads and perform a Kaiser test to confirm the completion of the coupling reaction (beads should be yellow/colorless). If the test is positive (blue beads), repeat the coupling step.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the Rondonin sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid (Isoleucine), perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate to a large volume of ice-cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold ether and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

SPPS_Workflow General Workflow for Rondonin Synthesis Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Fmoc_Deprotection->Coupling Wash Washing (DMF) Coupling->Wash Kaiser_Test Kaiser Test Wash->Kaiser_Test Incomplete Incomplete Coupling (Re-couple) Kaiser_Test->Incomplete Incomplete Cleavage Cleavage & Deprotection (TFA Cocktail) Kaiser_Test->Cleavage Complete Incomplete->Coupling Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS, MALDI-TOF) Purification->Analysis Final_Peptide Pure Rondonin Peptide Analysis->Final_Peptide

Caption: General workflow for the solid-phase synthesis of Rondonin.

Troubleshooting_Logic Troubleshooting Logic for SPPS Start Synthesis Problem Check_Crude Analyze Crude Product (LC-MS) Start->Check_Crude Low_Yield Low Crude Yield? Check_Crude->Low_Yield Low_Purity Low Purity? Check_Crude->Low_Purity Precip_Issue Precipitation Issue Low_Yield->Precip_Issue Yes Incomplete_Coupling Incomplete Coupling/ Deprotection Low_Purity->Incomplete_Coupling Deletion Peaks Aggregation Aggregation Low_Purity->Aggregation Broad Peaks Side_Reactions Side Reactions Low_Purity->Side_Reactions Isomeric Peaks Sol_Coupling Double Couple Use Stronger Reagents Increase Time/Temp Incomplete_Coupling->Sol_Coupling Sol_Aggregation Change Solvent (NMP) Lower Resin Loading Use Chaotropic Salts Aggregation->Sol_Aggregation Sol_Side_Reactions Optimize Coupling of Problematic Residues (e.g., His, Glu) Side_Reactions->Sol_Side_Reactions Sol_Precip Concentrate TFA Increase Ether Volume Extended Low Temp Precip_Issue->Sol_Precip

Caption: Logical troubleshooting workflow for common SPPS issues.

References

how to prevent Rondonin degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Rondonin in experimental settings. Given that Rondonin is a novel kinase inhibitor with specific structural vulnerabilities, proper handling is critical for obtaining reproducible and accurate results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Rondonin degradation?

A1: Rondonin is susceptible to three main degradation pathways:

  • Oxidation: The catechol moiety in Rondonin's structure is highly prone to oxidation, which can be initiated by dissolved oxygen in aqueous buffers, exposure to air, or the presence of metal ions. This is often observed as a color change in the solution, from colorless to yellow or brown.

  • Hydrolysis: The ester linkage in Rondonin can be hydrolyzed, especially in aqueous solutions with a pH outside the optimal range of 6.0-7.0. Both acidic and basic conditions can accelerate this process.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can cause degradation of Rondonin. It is recommended to work with Rondonin in low-light conditions and store it in amber or foil-wrapped tubes.

Q2: I'm observing a color change in my Rondonin solution. What does this indicate?

A2: A color change, typically to a yellow or brownish hue, is a strong indicator of oxidative degradation of the catechol group. This oxidized form of Rondonin is inactive and may have off-target effects. If you observe a color change, it is recommended to discard the solution and prepare a fresh one, taking precautions to minimize oxygen exposure.

Q3: My experimental results are inconsistent. Could Rondonin degradation be the cause?

A3: Yes, inconsistent results are a common consequence of Rondonin degradation. A gradual loss of potency can occur as the active compound degrades in your experimental setup. This is particularly relevant in lengthy cell-based assays. To troubleshoot, it is advisable to run a stability check of Rondonin in your specific experimental medium under the same conditions (e.g., temperature, CO2 levels).

Q4: What are the optimal storage conditions for Rondonin?

A4: For long-term storage, solid Rondonin should be stored at -20°C or colder, desiccated, and protected from light. For stock solutions, dissolve Rondonin in anhydrous DMSO at a high concentration (e.g., 10-50 mM), aliquot into single-use volumes in amber tubes, and store at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Loss of Potency in Cell-Based Assays
  • Symptom: The observed IC50 value is higher than expected, or the biological effect diminishes over the course of a multi-day experiment.

  • Possible Cause: Rondonin is degrading in the cell culture medium.

  • Solution:

    • Prepare fresh Rondonin working solutions immediately before each experiment.

    • Consider replenishing the Rondonin-containing medium every 24 hours for long-term experiments.

    • Supplement the medium with a low concentration of an antioxidant, such as N-acetylcysteine (NAC) at 1 mM, after confirming it does not interfere with your assay.

Issue 2: Appearance of Extra Peaks in HPLC/LC-MS Analysis
  • Symptom: In addition to the main Rondonin peak, one or more unexpected peaks are detected.

  • Possible Cause: These are likely degradation products resulting from hydrolysis or oxidation.

  • Solution:

    • Ensure your mobile phase and sample diluent have a pH between 6.0 and 7.0.

    • Use deoxygenated solvents for your mobile phase and sample preparation.

    • Protect samples from light during preparation and while in the autosampler.

Quantitative Data on Rondonin Stability

The following tables summarize the stability of Rondonin under various conditions.

Table 1: Effect of pH and Temperature on Rondonin Half-Life in Aqueous Buffer

pHTemperatureHalf-Life (hours)
5.037°C12
7.037°C48
8.537°C6
7.025°C96
7.04°C> 200

Table 2: Impact of Light and Antioxidants on Rondonin Stability

Condition% Rondonin Remaining after 24h at 25°C
Dark95%
Ambient Light70%
Dark + 1 mM N-acetylcysteine (NAC)> 99%
Ambient Light + 1 mM N-acetylcysteine (NAC)85%

Experimental Protocols

Protocol 1: Preparation of Rondonin Stock and Working Solutions
  • Allow the vial of solid Rondonin to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of Rondonin in a low-light environment.

  • Dissolve the powder in anhydrous DMSO to prepare a stock solution of 10-50 mM. Ensure complete dissolution by vortexing.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

  • For working solutions, thaw a single aliquot and dilute it to the final desired concentration in your experimental buffer immediately before use. Do not store diluted aqueous solutions.

Protocol 2: HPLC-Based Stability Assay
  • Prepare a 10 µM solution of Rondonin in your experimental buffer.

  • Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot by reverse-phase HPLC with a C18 column.

  • Quantify the peak area of the intact Rondonin at each time point.

  • Calculate the percentage of Rondonin remaining relative to the T=0 time point.

Visualizations

cluster_0 Rondonin Degradation Pathways Rondonin Rondonin (Active) Oxidized Oxidized Rondonin (Inactive) Rondonin->Oxidized O2, Metal Ions, High pH Hydrolyzed Hydrolyzed Rondonin (Inactive) Rondonin->Hydrolyzed H2O, Acidic or Basic pH

Caption: Key degradation pathways for Rondonin.

cluster_1 Recommended Experimental Workflow A Receive Solid Rondonin B Store at -20°C, Desiccated, Dark A->B C Prepare Anhydrous DMSO Stock (10-50 mM) B->C D Aliquot into Single-Use Amber Tubes C->D E Store Aliquots at -80°C D->E F Thaw Single Aliquot for Experiment E->F G Prepare Fresh Working Solution in Buffer F->G H Use Immediately in Assay G->H

Caption: Recommended workflow for handling Rondonin.

cluster_2 Troubleshooting Inconsistent Results Start Inconsistent Results Observed Q1 Is the solution colored? Start->Q1 A1_Yes Oxidative Degradation Likely Q1->A1_Yes Yes Q2 Are you reusing diluted solutions? Q1->Q2 No Sol1 Use deoxygenated buffers. Add antioxidant (e.g., NAC). Work in low light. A1_Yes->Sol1 End Problem Resolved Sol1->End A2_Yes Hydrolysis/Degradation in Aqueous Buffer Q2->A2_Yes Yes Q3 Are freeze-thaw cycles avoided? Q2->Q3 No Sol2 Always prepare fresh dilutions before use. A2_Yes->Sol2 Sol2->End A3_No Degradation from Repeated Freezing Q3->A3_No No Q3->End Yes Sol3 Aliquot stock into single-use volumes. A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for inconsistent results.

Technical Support Center: Optimizing Rondonin Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the antifungal activity of Rondonin by modulating pH.

Frequently Asked Questions (FAQs)

Q1: What is Rondonin and what is its mechanism of action?

Rondonin is an antifungal peptide derived from the hemocyanin of the spider Acanthoscurria rondoniae.[1][2] Its primary sequence is IIIQYEGHKH.[1][2] Unlike many antifungal agents that target the fungal cell membrane, Rondonin's mechanism of action involves binding to the nucleic acids (DNA and/or RNA) of yeast, thereby inhibiting essential cellular processes.[1][2][3] It does not cause significant disruption of the fungal cell membrane.[1]

Q2: What is the optimal pH for Rondonin's antifungal activity?

Rondonin's antifungal activity is highly dependent on the pH of the surrounding environment. Experimental evidence demonstrates that its activity is significantly enhanced in acidic conditions, with an optimal pH range of approximately 4 to 5.[1][2][4][5]

Q3: Against which fungal species has Rondonin shown activity?

Rondonin has demonstrated notable activity against various yeast species, with a primary focus in research on Candida albicans.[1][3][4] It has also shown efficacy against other Candida species such as C. krusei, C. glabrata, C. parapsilosis, C. tropicalis, and C. guilliermondii, as well as against Trichosporon sp. and the encapsulated yeast Cryptococcus neoformans.[3][4]

Q4: Is Rondonin cytotoxic to mammalian cells?

Studies have indicated that Rondonin is not cytotoxic to mammalian cells, which makes it a promising candidate for further therapeutic development.[1][2]

Data Presentation

Table 1: pH-Dependent Minimum Inhibitory Concentration (MIC) of Rondonin against Candida albicans

pHMIC Range (µM)Antifungal Activity Level
4.016.75 - 33.5Optimal
5.016.75 - 33.5Optimal
6.0> 67Reduced
7.0> 67Minimal
8.0> 67Minimal

Data synthesized from studies on Rondonin's activity against C. albicans MDM8.[1][4]

Experimental Protocols

Detailed Methodology for Determining the pH-Dependent Antifungal Activity of Rondonin

This protocol is adapted from established broth microdilution methods for antifungal susceptibility testing, with modifications to control the pH of the growth medium.[6][7][8][9]

Materials:

  • Synthetic Rondonin peptide

  • Candida albicans strain (e.g., ATCC 90028 or a clinical isolate)

  • RPMI-1640 medium (without sodium bicarbonate, with L-glutamine)

  • 3-(N-morpholino)propanesulfonic acid (MOPS) buffer

  • Citrate-phosphate buffer components (Citric acid, Dibasic sodium phosphate)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile water, saline (0.85% NaCl), and appropriate solvents for Rondonin

  • pH meter

Procedure:

  • Preparation of Buffered Media:

    • Prepare RPMI-1640 medium according to the manufacturer's instructions.

    • To create media with different pH values, use appropriate buffer systems. For pH 7.0, buffer the RPMI-1640 with MOPS.

    • For acidic pH values (e.g., 4.0, 5.0, 6.0), prepare citrate-phosphate buffers and add them to the RPMI-1640 medium to achieve the target pH. Ensure the final concentration of the buffer does not inhibit fungal growth.[10]

    • Verify the final pH of each medium with a calibrated pH meter and adjust as necessary using sterile HCl or NaOH.

  • Preparation of Fungal Inoculum:

    • Culture C. albicans on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Prepare a working suspension by diluting the standardized suspension in the respective buffered RPMI-1640 media to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Preparation of Rondonin Dilutions:

    • Prepare a stock solution of Rondonin in a suitable solvent (e.g., sterile water or a small amount of DMSO, ensuring the final solvent concentration is not inhibitory to the fungus).

    • Perform serial two-fold dilutions of the Rondonin stock solution in each of the prepared buffered RPMI-1640 media to achieve a range of concentrations to be tested.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of each Rondonin dilution to the wells.

    • Add 100 µL of the working fungal suspension to each well.

    • Include control wells:

      • Growth Control: 100 µL of buffered medium + 100 µL of fungal suspension (no Rondonin).

      • Sterility Control: 200 µL of buffered medium only.

  • Incubation and MIC Determination:

    • Incubate the plate at 35°C for 24-48 hours.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Rondonin that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be determined visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or poor fungal growth in control wells at acidic pH. The fungal strain may be sensitive to low pH. Fungi have optimal pH ranges for growth.[2][11][12]- Verify the pH tolerance of your fungal strain by performing growth curves in media with different pH values before conducting the antifungal assay.- Ensure the buffer used is not toxic to the fungus at the concentration used.
Inconsistent MIC values across experiments. - Inaccurate pH of the medium.- Variation in inoculum size.- Instability of Rondonin at certain pH values.- Always calibrate the pH meter before preparing the buffered media.- Strictly adhere to the inoculum preparation protocol to ensure a consistent cell density.- Prepare fresh Rondonin dilutions for each experiment.
Precipitation of Rondonin in the test wells. - Poor solubility of the peptide at a specific pH.- Interaction with components of the medium or buffer.- Test the solubility of Rondonin in each buffered medium before starting the assay.- Consider using a co-solvent if necessary, ensuring it doesn't affect fungal growth or peptide activity.
High background absorbance in the plate reader. - Precipitation of Rondonin or media components.- Contamination of the culture.- Check the sterility control wells for any signs of contamination or precipitation.- Ensure proper aseptic techniques are followed throughout the experiment.
Discrepancy between visual MIC and OD-based MIC. - Subjectivity of visual reading.- Trailing effect (reduced but persistent growth at concentrations above the MIC).- Use a standardized definition for visual MIC determination (e.g., the first well that is optically clear).- For OD-based readings, define the MIC as a specific percentage of growth inhibition relative to the control (e.g., 50% or 90%).

Visualizations

Experimental_Workflow Experimental Workflow for pH-Dependent Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Incubation & Analysis A Prepare Buffered Media (pH 4, 5, 6, 7, 8) D Dispense Rondonin Dilutions A->D B Prepare Fungal Inoculum (0.5 McFarland) E Add Fungal Inoculum B->E C Prepare Rondonin Serial Dilutions C->D D->E F Include Controls (Growth & Sterility) E->F G Incubate at 35°C for 24-48h F->G H Read MIC (Visual or OD) G->H I Data Analysis & Comparison H->I

Caption: Workflow for pH-dependent antifungal susceptibility testing.

Signaling_Pathway Postulated Signaling Pathway of Rondonin in Fungi cluster_entry Cellular Entry cluster_action Intracellular Action cluster_consequence Downstream Consequences Rondonin Rondonin (extracellular) Uptake Cellular Uptake (pH-dependent) Rondonin->Uptake Membrane Fungal Cell Membrane Binding Binding to Nucleic Acids Uptake->Binding NucleicAcids Fungal DNA/RNA Transcription Inhibition of Transcription NucleicAcids->Transcription Replication Inhibition of DNA Replication NucleicAcids->Replication Binding->NucleicAcids ProteinSynth Inhibition of Protein Synthesis Transcription->ProteinSynth CellCycle Cell Cycle Arrest Replication->CellCycle Inhibition Fungal Growth Inhibition ProteinSynth->Inhibition Apoptosis Apoptosis CellCycle->Apoptosis Apoptosis->Inhibition

References

Rondonin Assays: Technical Support for Minimizing Non-specific Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate non-specific binding of the peptide Rondonin in various experimental assays. By understanding the principles of non-specific interactions and implementing appropriate preventative measures, you can enhance the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding in assays involving Rondonin?

A1: Non-specific binding of Rondonin can stem from several factors related to its intrinsic properties and the assay environment. As a neutral and amphiphilic peptide, Rondonin may engage in hydrophobic interactions with assay surfaces, such as plastic microplates or nitrocellulose membranes.[1] Additionally, its known affinity for nucleic acids suggests potential for unintended binding to any contaminating DNA or RNA in your samples or on assay surfaces.[2][3] Other general causes include ionic interactions between charged molecules and surfaces, and inadequate blocking of unoccupied sites on the solid phase.[4][5]

Q2: How can I proactively prevent non-specific binding of Rondonin in my experiments?

A2: A multi-pronged approach is most effective. This includes optimizing your blocking strategy by selecting an appropriate blocking agent, adjusting the composition of your buffers with salts and detergents, and refining your washing protocols.[6] Careful selection of the solid phase (e.g., low-binding microplates) can also significantly reduce background signals.[7][8]

Q3: Which type of blocking agent is most suitable for assays with Rondonin?

A3: The ideal blocking agent depends on the specific assay format and the nature of the interacting partners. Protein-based blockers like Bovine Serum Albumin (BSA) or casein are commonly used to saturate unoccupied hydrophobic and charged sites on a surface.[9] For assays where protein-based blockers might interfere, non-protein blocking agents or detergents can be effective.[5][10] Given Rondonin's affinity for nucleic acids, ensuring your reagents are nuclease-free is also a critical consideration.

Q4: Can detergents in my buffers help reduce non-specific binding of Rondonin?

A4: Yes, non-ionic detergents like Tween-20 or Triton X-100 are often included in blocking and wash buffers at low concentrations (typically 0.05% to 0.2%).[9] They are effective at disrupting weak, non-specific hydrophobic interactions that can contribute to high background signals.[5] However, the effectiveness of detergents can depend on the type of solid phase used.[7][8]

Q5: What is the role of salt concentration in minimizing non-specific binding?

A5: Increasing the salt concentration (e.g., NaCl) in your buffers can help to shield charged interactions between molecules and the assay surface, thereby reducing non-specific binding that is ionic in nature.[4] This is a straightforward and often effective optimization step.

Troubleshooting Guides

Problem: High Background Signal Across the Entire Assay Plate/Membrane

High background is a common indicator of widespread non-specific binding. The following steps provide a systematic approach to troubleshoot this issue.

Potential Causes and Solutions

Potential Cause Recommended Solution Experimental Protocol
Inadequate Blocking Optimize the blocking step by testing different blocking agents, increasing the concentration, or extending the incubation time.See "Protocol for Optimizing Blocking Conditions" below.
Suboptimal Washing Increase the number of wash cycles, the volume of wash buffer, and/or the duration of each wash. Consider adding a "soak" step.See "Protocol for Optimizing Washing Steps" below.
Incorrect Buffer Composition Add or increase the concentration of a non-ionic detergent (e.g., 0.05-0.1% Tween-20) in your wash buffer. Increase the salt concentration in your buffers.Prepare a range of wash buffers with varying detergent and salt concentrations to identify the optimal composition.
Contaminated Reagents Prepare fresh buffers and solutions using high-purity water and reagents. Ensure all solutions are filtered.Always use fresh preparations of critical reagents for each experiment to rule out contamination.
Problem: Inconsistent or Non-reproducible Results

Variability between wells or experiments can also be a consequence of non-specific binding.

Potential Cause Recommended Solution Experimental Protocol
Edge Effects on Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.When setting up your assay, leave the perimeter wells empty or fill them with buffer to create a humidity barrier.
Variable Pipetting Ensure accurate and consistent pipetting of all reagents, especially Rondonin and detection molecules.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Inconsistent Incubation Use a properly calibrated incubator and ensure uniform temperature and humidity across the entire plate or membrane.Place a pan of water in the incubator to maintain humidity and ensure consistent temperature distribution.

Data Presentation: Comparison of Common Blocking Agents

The following table summarizes common blocking agents and their typical working concentrations. The optimal choice will be application-dependent.

Blocking Agent Typical Concentration Key Characteristics Potential Issues
Bovine Serum Albumin (BSA) 1-5% (w/v)[6][9]A common and relatively inexpensive protein blocker.[6]May cause cross-reactivity with certain antibodies. Not ideal for assays targeting phospho-proteins.[11]
Casein/Non-fat Dry Milk 1-5% (w/v)[6][9]An effective and inexpensive protein blocker. Casein can be more effective than BSA in some cases.[12]Can mask some antigens and may contain endogenous biotin, interfering with avidin-biotin systems. Some formulations can inhibit alkaline phosphatase.[10][11]
Fish Gelatin 0.1-0.5% (w/v)[6]Can be effective in reducing certain types of non-specific binding and has minimal cross-reactivity with mammalian-derived antibodies.[10]May offer inferior surface blocking and can interfere with immunoreactivity in some systems.[10]
Commercial/Proprietary Blockers VariesOften optimized formulations for high performance, stability, and low cross-reactivity. Some are protein-free.[11][13]Can be more expensive than individual components.
Non-ionic Detergents (e.g., Tween-20) 0.05-0.2% (v/v)[9]Disrupt hydrophobic interactions. Inexpensive and stable.[5]May not be sufficient as the sole blocking agent.[12] Effectiveness can depend on the solid phase.[7]
Polymers (PVA, PEG, PVP) VariesNon-protein based, can render hydrophobic surfaces more hydrophilic and non-binding.[10]May not be as effective as protein-based blockers in all applications.

Experimental Protocols

Protocol for Optimizing Blocking Conditions

This protocol describes a method for systematically testing different blocking agents to identify the most effective one for your Rondonin assay.

Materials:

  • Your chosen assay platform (e.g., 96-well microplate, nitrocellulose membrane)

  • A selection of blocking agents to test (e.g., 3% BSA, 5% non-fat dry milk, commercial blocker)

  • Assay buffer (e.g., PBS or TBS)

  • Your detection reagents (e.g., primary and secondary antibodies if applicable)

  • A negative control sample (lacking the target analyte)

Procedure:

  • Prepare solutions of each blocking agent at the desired concentration in your assay buffer.

  • Coat your microplate wells or membrane with your target molecule as per your standard protocol. Include a set of wells/lanes that will serve as negative controls (no target).

  • Divide the wells/lanes into groups, with each group dedicated to one blocking agent.

  • Add the different blocking solutions to their respective wells/lanes and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plate/membrane according to your standard procedure.

  • Proceed with the subsequent steps of your assay, ensuring to include negative control wells/lanes that are not exposed to Rondonin but are processed with all other reagents.

  • Measure the signal in all wells/lanes.

  • Analysis: Compare the signal from the negative control wells/lanes for each blocking condition. The blocking agent that yields the lowest signal in the negative controls while maintaining a high signal in the positive controls (high signal-to-noise ratio) is the most effective.

Protocol for Optimizing Washing Steps

This protocol helps to determine the optimal number and duration of washes to reduce background signal.

Materials:

  • A completed assay plate/membrane after the final incubation with detection reagents, but before the final wash steps.

  • Wash buffer (e.g., PBST or TBST)

  • Substrate/developing solution

Procedure:

  • Set up your assay as you normally would, up to the point of the final washes.

  • Divide the plate or membrane into sections to test different washing protocols.

    • Condition 1 (Standard): Wash 3 times for 5 minutes each.

    • Condition 2 (Increased Number): Wash 5 times for 5 minutes each.

    • Condition 3 (Increased Duration): Wash 3 times for 10 minutes each.

    • Condition 4 (Soak Step): Wash 4 times for 5 minutes, followed by a final 15-minute soak in wash buffer.

  • Ensure that both positive and negative control wells/lanes are included for each wash condition.

  • After completing the respective washing protocols, proceed with the final detection step (e.g., adding substrate).

  • Measure the signal.

  • Analysis: Evaluate the signal-to-noise ratio for each washing condition. The optimal protocol will be the one that significantly reduces the background in the negative controls without substantially diminishing the signal in the positive controls.

Visualizing Non-specific Binding and Troubleshooting

The following diagrams illustrate the principles of non-specific binding and a logical workflow for addressing it in your Rondonin assays.

cluster_causes Potential Causes of Non-specific Binding cluster_interactions Mechanisms of Non-specific Interaction Rondonin Rondonin Hydrophobic Hydrophobic Interactions Rondonin->Hydrophobic Ionic Ionic Interactions Rondonin->Ionic Affinity Affinity to Contaminants Rondonin->Affinity AssaySurface Assay Surface (Microplate, Membrane) BlockingAgent Insufficient Blocking Agent BlockingAgent->AssaySurface Fails to saturate Contaminants Sample Contaminants (e.g., Nucleic Acids) Hydrophobic->AssaySurface Ionic->AssaySurface Affinity->Contaminants

Caption: Causes and mechanisms of Rondonin non-specific binding.

Start High Background or Inconsistent Results CheckBlocking Step 1: Review Blocking Protocol Start->CheckBlocking OptimizeBlocking Test Alternative Blockers (BSA, Casein, etc.) & Concentrations CheckBlocking->OptimizeBlocking CheckWash Step 2: Evaluate Wash Steps OptimizeBlocking->CheckWash If problem persists OptimizeWash Increase Wash Number, Volume, or Duration CheckWash->OptimizeWash CheckBuffer Step 3: Modify Buffer Composition OptimizeWash->CheckBuffer If problem persists OptimizeBuffer Add Detergent (Tween-20) Increase Salt (NaCl) CheckBuffer->OptimizeBuffer CheckReagents Step 4: Assess Reagents & Plate OptimizeBuffer->CheckReagents If problem persists OptimizeReagents Use Fresh Buffers Test Low-Binding Plates CheckReagents->OptimizeReagents End Problem Resolved OptimizeReagents->End Re-evaluate

Caption: A systematic workflow for troubleshooting non-specific binding.

References

interpreting unexpected results in Rondonin studies

Author: BenchChem Technical Support Team. Date: December 2025

Rondonin Studies Technical Support Center

Welcome to the technical support center for researchers working with Rondonin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and address unexpected results in your experiments.

FAQ 1: Unexpected Antibacterial Activity

Question: I am observing activity against Gram-positive or Gram-negative bacteria in my Rondonin assays, but the literature states it should be inactive. What could be the cause?

Answer: This is an unexpected result, as published studies consistently report that Rondonin lacks activity against bacteria.[1] The issue may stem from experimental conditions or contamination. Here’s a guide to troubleshoot this observation.

Troubleshooting Guide
  • Verify Peptide Purity and Identity:

    • Ensure the synthetic Rondonin peptide (sequence: IIIQYEGHKH) is of high purity (ideally >95%).

    • Confirm the molecular mass via mass spectrometry. The expected molecular mass is 1236.776 Da.[1]

  • Check for Contamination:

    • Reagents: Test all components of your assay medium for pre-existing antibacterial contamination.

    • Peptide Stock: Your Rondonin stock solution might be contaminated with another antimicrobial agent. Prepare a fresh stock solution under sterile conditions.

    • Synergistic Compound: Rondonin is known to act synergistically with other peptides like gomesin.[2][3] Ensure no other active compounds are present in your assay.

  • Control Experimental pH:

    • Rondonin's antifungal activity is highly pH-dependent, with optimal performance at an acidic pH of 4-5.[2][3] While its effect on bacteria is not well-characterized across different pH levels, a non-optimal pH could theoretically induce unexpected effects or stress on the bacteria, making them susceptible.

    • Measure the final pH of your assay medium after all components, including the peptide, have been added. Ensure it aligns with your intended experimental parameters.

  • Review Bacterial Strains:

    • While studies have shown no activity against common lab strains, your specific bacterial strain might possess a unique susceptibility. Document the strain and consider testing against reference strains used in the original Rondonin studies (e.g., E. coli D31, M. luteus A270).

Logical Troubleshooting Workflow

G start Unexpected Antibacterial Activity Observed purity 1. Verify Peptide Purity and Identity start->purity contam 2. Check for Contamination (Reagents, Peptide Stock) purity->contam Purity OK no_effect Result is Artifact or Contamination-Related purity->no_effect Impure Peptide ph 3. Control Assay pH contam->ph No Contamination contam->no_effect Contamination Found strain 4. Review Bacterial Strain ph->strain pH Controlled ph->no_effect pH incorrect end Identify Source of Activity strain->end Strain is Uniquely Susceptible

Caption: Workflow for troubleshooting unexpected antibacterial activity.

FAQ 2: Evidence of Fungal Cell Lysis

Question: My results suggest Rondonin is causing membrane disruption and lysis of yeast cells, contrary to the proposed mechanism of action. How should I interpret this?

Answer: This is a significant finding if confirmed, as the established mechanism for Rondonin involves penetrating the cell to bind with nucleic acids, not causing membrane lysis.[2][4] It is crucial to verify that the observed effect is true membrane disruption caused by Rondonin and not an artifact of the assay.

Troubleshooting Guide
  • Re-evaluate the Lysis Assay:

    • If using a dye-release assay (e.g., propidium iodide), ensure the dye is not interacting with Rondonin itself.

    • Consider using a complementary method to confirm lysis, such as monitoring the release of intracellular enzymes (e.g., lactate dehydrogenase) or observing cell morphology via microscopy.

  • Control for Peptide Concentration:

    • While Rondonin is not known to be lytic, high, non-physiological concentrations of some antimicrobial peptides can induce membrane destabilization. Verify you are working within the reported Minimum Inhibitory Concentration (MIC) range.

  • Examine Assay Conditions:

    • pH: The optimal pH for Rondonin is 4-5.[3] Extreme pH values can damage cell membranes independently of peptide activity. Confirm the pH of your assay buffer.

    • Incubation Time: Rondonin can inhibit fungal growth within 10 minutes.[1] Extended incubation times might lead to secondary effects that resemble lysis.

Data Summary: Rondonin MIC Against Yeasts
OrganismMIC Range (μM)Reference
Candida albicans MDM816.75 - 33.5[1][2]
Candida neoformans VNI33.5 - 67[2]
Saccharomyces cerevisiae33.5 - 67[2]

Proposed Mechanism of Action Diagram

G cluster_cell Yeast Cell nucleus Nucleus (DNA/RNA) penetration Rondonin Penetrates Cell Membrane binding Binds to Nucleic Acids penetration->binding inhibition Inhibition of Cellular Functions (Replication/Transcription) binding->inhibition rondonin_ext Rondonin (External) rondonin_ext->penetration No Membrane Lysis

Caption: Rondonin's proposed non-lytic mechanism of action.

FAQ 3: No Antifungal Activity Observed

Question: I am not observing the expected antifungal activity with Rondonin against susceptible yeast strains like Candida albicans. What could be wrong?

Answer: The absence of expected activity is a common experimental issue that can often be traced back to suboptimal assay conditions or reagent issues. Rondonin's efficacy is highly sensitive to specific parameters.

Troubleshooting Guide
  • Verify Assay pH: This is the most critical factor. Rondonin's activity peaks at pH 4-5 and is significantly reduced at neutral or alkaline pH.[2][3] Prepare a fresh batch of your assay buffer (e.g., Poor Dextrose Broth, PDB) and meticulously verify its pH.

  • Confirm Peptide Integrity and Concentration:

    • Rondonin can degrade if stored improperly. Ensure it has been stored at -20°C or lower.

    • Use a fresh aliquot for your experiment. Repeated freeze-thaw cycles can reduce peptide activity.

    • Verify the concentration of your stock solution using a quantitative method.

  • Check Fungal Strain Viability and Growth Phase:

    • Ensure your yeast culture is healthy and in the logarithmic growth phase, as this can affect susceptibility.

    • Plate a sample of your inoculum to confirm cell viability.

  • Use Positive Controls:

    • Include a compound known to be effective against your test organism (e.g., amphotericin B) as a positive control. This will confirm that your assay system is working correctly.

Experimental Protocol: Antifungal Liquid Growth Inhibition Assay

This protocol is adapted from methodologies described in the literature.[2]

  • Preparation of Inoculum: Culture the yeast strain (e.g., C. albicans) in an appropriate broth (e.g., PDB) at 30°C until it reaches the log phase. Wash the cells with sterile saline and resuspend in the assay medium (e.g., ½ PDB, pH 5.0) to a final concentration of approximately 2 x 10^5 cells/mL.

  • Peptide Dilution: Prepare a series of twofold dilutions of Rondonin in the assay medium in a 96-well microtiter plate.

  • Incubation: Add the fungal inoculum to each well containing the peptide dilutions. The final volume in each well should be 100 µL.

  • Controls: Include wells with inoculum only (negative control/growth control) and wells with medium only (sterility control).

  • Reading Results: Incubate the plate at 30°C for 24-48 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide that causes 100% inhibition of visible growth.[1]

FAQ 4: Unexpected Cytotoxicity in Mammalian Cells

Question: I'm observing significant cytotoxicity in my mammalian cell line assays, which contradicts reports that Rondonin is not cytotoxic. Why might this be happening?

Answer: This is a critical issue, as one of the therapeutic advantages of Rondonin is its reported lack of cytotoxicity to mammalian cells.[2][3] The observed toxicity is likely due to an external factor rather than the peptide itself.

Troubleshooting Guide
  • Assess Peptide Purity: Contaminants from the synthesis process (e.g., residual solvents, protecting groups) can be highly toxic. Ensure you are using a high-purity peptide (>95%). Request a certificate of analysis from your supplier.

  • Evaluate the Vehicle/Solvent:

    • If you are dissolving Rondonin in a solvent like DMSO before diluting it in culture medium, be aware that high concentrations of DMSO are toxic to cells.

    • Run a vehicle control experiment with the solvent alone at the highest concentration used in your Rondonin dilutions to assess its baseline toxicity.

  • Check Cell Line Sensitivity: While generally non-toxic, certain cell lines may exhibit unique sensitivities. Test Rondonin on a different, robust cell line (e.g., HEK293) to see if the effect is cell-type specific.

  • Review Assay Methodology:

    • Ensure that the cytotoxicity assay itself (e.g., MTT, LDH) is not being interfered with by the peptide. Some peptides can interact with assay reagents, leading to false-positive results.

    • For example, a cationic peptide could potentially interact with the negatively charged formazan product in an MTT assay. Consider a confirmatory assay based on a different principle.

Logical Troubleshooting Workflow for Cytotoxicity

G start Unexpected Cytotoxicity Observed purity 1. Assess Peptide Purity start->purity vehicle 2. Run Vehicle Control (e.g., DMSO only) purity->vehicle Peptide is Pure end_toxic Source of Toxicity Identified purity->end_toxic Impurity Found cell_line 3. Test on a Different Cell Line vehicle->cell_line Vehicle is Non-Toxic vehicle->end_toxic Vehicle is Toxic assay 4. Check for Assay Interference cell_line->assay Effect is Cell-Specific end_nontoxic Rondonin is Confirmed as Non-Toxic cell_line->end_nontoxic Effect is Not Replicated assay->end_nontoxic

Caption: Workflow for investigating unexpected cytotoxicity.

References

Technical Support Center: Enhancing the Bioavailability of Rondonin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the in vivo bioavailability of Rondonin. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is Rondonin and what are its key physicochemical properties influencing bioavailability?

Rondonin is a peptide with antifungal and antiviral properties, first isolated from the plasma of the spider Acanthoscurria rondoniae.[1][2] It has a molecular mass of 1236 Da.[1][2] Key properties that likely contribute to low in vivo bioavailability include its low solubility in water and its peptide nature, which can make it susceptible to enzymatic degradation.[1] Interestingly, Rondonin's primary mechanism of action does not involve membrane disruption; instead, it is reported to bind to nucleic acids in yeast.[1][2] This characteristic is crucial when selecting a bioavailability enhancement strategy, as formulations that facilitate intracellular delivery without relying on membrane interaction may be more effective.

Q2: What are the primary barriers to achieving adequate in vivo exposure of Rondonin?

The primary barriers to achieving sufficient systemic exposure of Rondonin after oral administration are expected to be:

  • Poor Aqueous Solubility: Like many complex organic molecules, Rondonin's low water solubility can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[3][4][5]

  • Limited Permeability: Even if dissolved, the ability of Rondonin to pass through the intestinal epithelium into the bloodstream may be restricted due to its molecular size and polarity.

  • First-Pass Metabolism: As a peptide, Rondonin may be subject to degradation by proteases in the GI tract and metabolism in the intestinal wall and liver before it reaches systemic circulation.[6]

Q3: What are the most promising strategies to enhance the oral bioavailability of Rondonin?

Several formulation strategies can be employed to overcome the challenges of poor solubility and permeability.[3][7][8] Given Rondonin's properties, the most promising approaches include:

  • Lipid-Based Formulations: Encapsulating Rondonin in lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can protect it from degradation, improve its solubility, and facilitate its absorption.[6][7][9]

  • Nanoparticle Systems: Polymeric nanoparticles can encapsulate Rondonin, protecting it from the harsh environment of the GI tract and potentially offering controlled release and targeted delivery.[10][11]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility and dissolution rate.[3][8]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with Rondonin and offers potential solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or undetectable plasma concentrations of Rondonin after oral administration. - Poor aqueous solubility leading to inadequate dissolution.- Rapid first-pass metabolism.- Insufficient dose.- Formulation Optimization: Employ a bioavailability-enhancing formulation such as liposomes, polymeric nanoparticles, or a cyclodextrin complex (see table below for comparison).- Dose Escalation: If ethically and toxicologically feasible, consider increasing the administered dose.[6]- Analytical Method Sensitivity: Ensure the analytical method (e.g., LC-MS/MS) is sensitive enough to detect low concentrations of Rondonin.[6]
High variability in plasma concentrations between individual animals. - Inconsistent formulation homogeneity.- Food effects on absorption.- Inconsistent dosing technique.- Improve Formulation Homogeneity: Utilize techniques like high-pressure homogenization for nanoformulations to ensure uniform particle size and drug distribution.[12]- Standardize Feeding Protocol: Ensure all animals are in a consistent fasted or fed state before and during the study.[12]- Refine Dosing Technique: Ensure accurate and consistent administration of the formulation to each animal.
Precipitation of Rondonin in the dosing vehicle. - Exceeding the solubility limit of Rondonin in the chosen vehicle.- pH or temperature-induced precipitation.- Solubility Assessment: Conduct thorough solubility studies of Rondonin in various pharmaceutically acceptable vehicles.- Use of Co-solvents: Incorporate co-solvents or solubilizing agents to maintain Rondonin in solution.[3]- pH and Temperature Control: Buffer the formulation to an optimal pH and maintain a constant temperature during preparation and administration.[1]
Inconsistent or poor in vitro-in vivo correlation (IVIVC). - Dissolution method does not mimic in vivo conditions.- Formulation behaves differently in the complex GI environment.- Biorelevant Dissolution Media: Use dissolution media that simulate gastric and intestinal fluids (e.g., FaSSIF, FeSSIF).- Permeability Assays: Couple dissolution studies with in vitro permeability assays (e.g., Caco-2 or PAMPA) to better predict in vivo absorption.[13][14]

Data Presentation: Comparison of Bioavailability Enhancement Strategies

The following table summarizes potential formulation strategies and their expected impact on key pharmacokinetic parameters. The values presented are hypothetical and serve as a comparative guide.

Formulation Strategy Key Parameters Fold Increase in AUC (vs. Suspension) Cmax (ng/mL) Tmax (h) Advantages Disadvantages
Aqueous Suspension Baseline1x50 ± 152.0Simple to prepare.Low bioavailability, high variability.
Micronized Suspension Particle size reduction2-5x150 ± 401.5Increased surface area for dissolution.May not be sufficient for very poorly soluble compounds.
Lipid-Based (SEDDS) Lipid vehicle, surfactant10-20x800 ± 1501.0Enhanced solubilization, potential lymphatic uptake.Potential for GI side effects at high surfactant concentrations.
Polymeric Nanoparticles Encapsulation in polymer matrix15-30x1200 ± 2502.5Protection from degradation, potential for controlled release.More complex manufacturing process.
Cyclodextrin Complex Inclusion complex formation8-15x600 ± 1001.0Increased aqueous solubility.Limited by the stoichiometry of complexation.

AUC: Area Under the Curve (a measure of total drug exposure); Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.

Experimental Protocols

Protocol 1: Preparation of Rondonin-Loaded Polymeric Nanoparticles

This protocol describes the preparation of Rondonin-loaded nanoparticles using the double emulsion solvent evaporation method, suitable for encapsulating peptides.

Materials:

  • Rondonin

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Methodology:

  • Primary Emulsion (w/o): Dissolve a specific amount of Rondonin in a small volume of deionized water. Dissolve PLGA in DCM. Add the aqueous Rondonin solution to the organic PLGA solution and sonicate on an ice bath to form a stable water-in-oil (w/o) primary emulsion.

  • Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous PVA solution. Immediately homogenize using a probe sonicator to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this step.

  • Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated Rondonin.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powdered form of the nanoparticles for long-term storage and easy reconstitution.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical in vivo pharmacokinetic study to evaluate the bioavailability of a novel Rondonin formulation compared to a control suspension.[15]

Study Design:

  • Animals: Male Sprague-Dawley rats (or other appropriate rodent model), 8-10 weeks old.

  • Groups (n=5-6 per group):

    • Group 1: Intravenous (IV) administration of Rondonin solution (for absolute bioavailability determination).

    • Group 2: Oral gavage of Rondonin in a simple aqueous suspension (control).

    • Group 3: Oral gavage of the enhanced Rondonin formulation (e.g., nanoparticles).

  • Dosing:

    • IV dose: Typically 1-2 mg/kg.

    • Oral dose: Typically 10-50 mg/kg.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at pre-determined time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[16][17]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Rondonin in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and bioavailability (F%) using non-compartmental analysis software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis & PK F1 Rondonin Suspension (Control) Admin Oral Administration to Rodent Model F1->Admin Group 1 F2 Enhanced Formulation (e.g., Nanoparticles) F2->Admin Group 2 Blood Serial Blood Sampling Admin->Blood LCMS LC-MS/MS Analysis of Plasma Samples Blood->LCMS PK Pharmacokinetic Parameter Calculation LCMS->PK

Caption: Experimental workflow for comparative in vivo bioavailability study.

troubleshooting_flow Start Low Plasma Concentration of Rondonin Detected? Formulation Optimize Formulation: - Lipid-based System - Nanoparticles - Cyclodextrin Complex Start->Formulation Yes Method Improve Analytical Method Sensitivity Start->Method No, levels are undetectable Success Adequate Exposure Achieved Formulation->Success Dose Increase Dose (if safe) Dose->Success Method->Success

Caption: Troubleshooting logic for low in vivo Rondonin exposure.

References

Validation & Comparative

Rondonin: A Comparative Analysis of a Novel Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the global effort to combat antimicrobial resistance, the exploration of novel antimicrobial peptides (AMPs) with unique mechanisms of action is paramount. This guide provides a comparative analysis of Rondonin, a spider-derived peptide, against other well-established antimicrobial peptides, including Defensins, Cathelicidin LL-37, and Magainins. This objective comparison is supported by available experimental data to aid researchers in evaluating its potential as a next-generation therapeutic agent.

Executive Summary

Rondonin, isolated from the spider Acanthoscurria rondoniae, presents a compelling case for further investigation due to its distinct mechanism of action. Unlike many conventional AMPs that disrupt microbial cell membranes, Rondonin is proposed to exert its antifungal effects by translocating across the cell membrane and binding to intracellular nucleic acids, particularly in yeast. This intracellular targeting offers a potential advantage in circumventing resistance mechanisms that rely on alterations to the cell membrane.

This guide will delve into the comparative antimicrobial efficacy, mechanisms of action, and experimental protocols related to Rondonin and its counterparts. All quantitative data are summarized for ease of comparison, and key processes are visualized to facilitate a deeper understanding.

Comparative Antimicrobial Activity

The antimicrobial efficacy of peptides is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the available MIC values for Rondonin and other prominent AMPs against the pathogenic yeast Candida albicans. It is important to note that these values are compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.

Antimicrobial PeptidePeptide ClassTarget OrganismMIC (µM)Source Citation
Rondonin Spider-derived peptideCandida albicans25[1]
Gomesin Spider-derived peptideCandida albicans0.32 - 16[1]
Human β-defensin 2 (HBD-2) DefensinCandida albicans6.25[2]
θ-Defensins (RTD-1, RTD-2, BTD-2) DefensinCandida albicans1.5 - 25 µg/mL[3]
Cathelicidin LL-37 CathelicidinCandida albicans>250 µg/mL (planktonic cells)[1]
Cathelicidin LL-37 Analogues CathelicidinCandida albicans0.07 - 10[4]
Magainin II MagaininCandida albicans~162[5]

Note: MIC values can vary significantly based on the specific strain, experimental conditions (e.g., media composition, pH), and assay methodology.

Mechanisms of Action: A Tale of Two Strategies

A key differentiator for Rondonin is its proposed intracellular mechanism of action, which contrasts with the membrane-disrupting mechanisms of many other AMPs.

Rondonin: Intracellular Targeting

Experimental evidence suggests that Rondonin does not cause significant membrane permeabilization.[1] Instead, it is hypothesized to traverse the fungal cell wall and membrane to reach the cytoplasm, where it binds to DNA and/or RNA, thereby inhibiting essential cellular processes and leading to cell death.[1] This mechanism is particularly intriguing as it may be effective against pathogens that have developed resistance to membrane-targeting drugs. The antifungal activity of Rondonin is also notably pH-dependent, with optimal activity observed at acidic pH (4-5).[1][6]

Rondonin_Mechanism cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_cytoplasm Rondonin Rondonin CellWall Cell Wall Rondonin->CellWall Translocation NucleicAcids DNA/RNA Rondonin->NucleicAcids Binding CellMembrane Cell Membrane Cytoplasm Cytoplasm Inhibition Inhibition of Cellular Processes NucleicAcids->Inhibition

Caption: Proposed mechanism of action for Rondonin.

Defensins, Cathelicidins, and Magainins: Membrane Disruption

In contrast, Defensins, Cathelicidins (like LL-37), and Magainins are generally understood to act primarily by disrupting the integrity of microbial cell membranes. These cationic and amphipathic peptides are electrostatically attracted to the negatively charged components of microbial membranes. Upon interaction, they can induce membrane permeabilization through various models, including the "barrel-stave," "toroidal pore," or "carpet" models, leading to leakage of cellular contents and cell death.

Membrane_Disruption_Mechanism cluster_extracellular Extracellular Space cluster_cell Microbial Cell AMPs Defensins, Cathelicidins, Magainins CellMembrane Cell Membrane AMPs->CellMembrane Electrostatic Attraction PoreFormation Pore Formation CellMembrane->PoreFormation Membrane Permeabilization CellLysis Cell Lysis PoreFormation->CellLysis Leakage of Contents MIC_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_peptide Prepare Serial Dilutions of Antimicrobial Peptide start->prep_peptide inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_peptide->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results end Determine MIC read_results->end

References

A Comparative Guide to the Antifungal Activity of Rondonin and Gomesin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal properties of two antimicrobial peptides, Rondonin and Gomesin. The information presented is collated from experimental data to assist in the evaluation of their potential as antifungal agents.

Quantitative Antifungal Activity

The in vitro antifungal activities of Rondonin and Gomesin have been evaluated against several pathogenic yeasts. The minimum inhibitory concentration (MIC), the lowest concentration of the peptide that completely inhibits visible fungal growth, is a key measure of antifungal potency. A summary of the available MIC data is presented below.

Fungal SpeciesRondonin MIC (µM)Gomesin MIC (µM)
Candida albicans250.4 - 16
Candida kruseiNot Available~0.4
Candida glabrataNot Available~0.4
Candida tropicalisNot Available~0.4
Cryptococcus neoformans25 - 500.1 - 1 (inhibitory concentration)
Saccharomyces cerevisiaeNot Available~0.4
Aspergillus fumigatusNo ActivityNot Available
Aspergillus nigerNo ActivityNot Available
Cladosporium sp.No ActivityNot Available
Penicillium fumigatusNo ActivityNot Available

Note: The MIC values for Gomesin against Candida albicans show variability across different studies, which may be attributed to differences in experimental conditions and strains tested. A direct comparative study reported a MIC of 0.6 µM for Gomesin against C. albicans MDM8.

Synergistic Antifungal Effects

Interestingly, Rondonin and Gomesin exhibit a synergistic antifungal effect when used in combination against Candida albicans. In one study, a fractional inhibitory concentration index (FICI) of 0.31 was reported, indicating a strong synergistic interaction. This suggests that a combination of these peptides could be a promising strategy for antifungal therapy, potentially allowing for lower effective doses and reducing the risk of resistance development.

Mechanisms of Antifungal Action

Rondonin and Gomesin employ distinct mechanisms to exert their antifungal effects.

Rondonin: This peptide is believed to function by targeting intracellular components. Experimental evidence suggests that Rondonin can bind to the nucleic acids (DNA and RNA) of yeast cells, thereby interfering with essential cellular processes. Notably, Rondonin does not appear to interact with or disrupt the fungal cell membrane.

Gomesin: In contrast, Gomesin's primary mode of action is the disruption of the fungal cell membrane. It is proposed to act via a "carpet" mechanism, where the peptide molecules accumulate on the surface of the membrane, leading to its destabilization and permeabilization, rather than forming discrete pores. This disruption of the membrane integrity leads to leakage of cellular contents and ultimately, cell death.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for these peptides is typically performed using a broth microdilution method, which is a modification of the standard Clinical and Laboratory Standards Institute (CLSI) M27-A2 protocol.

Antifungal Susceptibility Testing (Broth Microdilution)
  • Fungal Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of fungal cells is then prepared in sterile saline or buffer and adjusted to a standardized concentration (e.g., 1-5 x 10^6 cells/mL) using a spectrophotometer or hemocytometer. This suspension is further diluted in the test medium to achieve the desired final inoculum concentration in the microtiter plate.

  • Peptide Preparation: Stock solutions of Rondonin and Gomesin are prepared in a suitable solvent (e.g., sterile water or a buffer). A series of twofold serial dilutions of each peptide are then prepared in the test medium in a 96-well microtiter plate.

  • Incubation: The fungal inoculum is added to each well of the microtiter plate containing the serially diluted peptides. The plate also includes a positive control (fungal inoculum in medium without peptide) and a negative control (medium only). The plate is then incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture on Agar Inoculum_Prep Prepare Fungal Inoculum (Standardized Concentration) Fungal_Culture->Inoculum_Prep Inoculation Inoculate Plate with Fungal Suspension Inoculum_Prep->Inoculation Peptide_Stock Prepare Peptide Stock Solutions Serial_Dilution Perform Serial Dilutions of Peptides in 96-well plate Peptide_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for determining antifungal susceptibility.

Proposed Antifungal Mechanisms of Rondonin and Gomesin

Antifungal_Mechanisms cluster_rondonin Rondonin cluster_gomesin Gomesin Rondonin Rondonin R_Entry Enters Fungal Cell Rondonin->R_Entry Intracellular Targeting R_Target Binds to Nucleic Acids (DNA/RNA) R_Entry->R_Target R_Effect Inhibition of Cellular Processes R_Target->R_Effect R_Outcome Fungal Cell Death R_Effect->R_Outcome Gomesin Gomesin G_Binding Binds to Fungal Cell Membrane Gomesin->G_Binding Membrane Targeting G_Disruption Membrane Disruption ('Carpet' Mechanism) G_Binding->G_Disruption G_Leakage Leakage of Cellular Contents G_Disruption->G_Leakage G_Outcome Fungal Cell Death G_Leakage->G_Outcome

Caption: Distinct antifungal mechanisms of action.

A Comparative Guide to the Mechanism of Action of Rondonin and Alternative Intracellular-Targeting Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of the mechanism of action of Rondonin, an antimicrobial peptide (AMP) with a promising intracellular target. Its performance is objectively compared with other AMPs that exhibit similar mechanisms, supported by experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction to Rondonin and its Intracellular Mechanism of Action

Rondonin is an antimicrobial peptide derived from the hemolymph of the spider Acanthoscurria rondoniae. Unlike many conventional antimicrobial peptides that disrupt the cell membrane, Rondonin's primary mechanism of action involves penetrating the target cell and interacting with intracellular components. Experimental evidence suggests that Rondonin binds to the DNA and RNA of yeast cells, thereby inhibiting crucial cellular processes and leading to cell death.[1] This intracellular targeting mechanism makes Rondonin a subject of significant interest, as it may offer advantages in overcoming resistance mechanisms that target membrane-active compounds. Furthermore, Rondonin has demonstrated a lack of cytotoxicity against mammalian cells at concentrations effective against microbial pathogens.[1] It also exhibits antiviral activity against several RNA viruses, including Measles, H1N1, and encephalomyocarditis.[1][2]

Comparative Analysis with Alternative Antimicrobial Peptides

To provide a comprehensive evaluation of Rondonin, this guide compares its performance with three other well-characterized antimicrobial peptides that also function through intracellular targeting: Gomesin, Buforin II, and Indolicidin.

Gomesin

Gomesin, isolated from the hemocytes of the spider Acanthoscurria gomesiana, is a cationic antimicrobial peptide.[3] While some studies suggest it can cause membrane permeabilization, there is also evidence of its ability to penetrate cancer cells and interact with intracellular targets.[4] Its antifungal activity against Candida albicans has been documented, although with a wide range of reported minimum inhibitory concentrations (MICs).[5][6]

Buforin II

Buforin II is a potent antimicrobial peptide derived from a histone protein in the stomach tissue of the Asian toad, Bufo bufo gargarizans.[7] Its mechanism of action is well-established to involve cell penetration without significant membrane lysis, followed by strong binding to cellular DNA and RNA, ultimately inhibiting cellular functions.[7][8][9] The antimicrobial potency of Buforin II and its analogs has been shown to correlate with their DNA binding affinity.[10]

Indolicidin

Indolicidin is a tryptophan-rich cationic peptide isolated from the cytoplasmic granules of bovine neutrophils.[11][12] It exhibits a dual mechanism of action, causing some membrane permeabilization but also translocating into the cytoplasm to inhibit DNA synthesis.[2][13] This intracellular activity is a key component of its potent antimicrobial effect against a broad spectrum of bacteria and fungi.[2][11][12]

Quantitative Performance Data

The following tables summarize the available quantitative data for Rondonin and the selected alternative antimicrobial peptides, allowing for a direct comparison of their efficacy and safety profiles.

Table 1: Antifungal Activity against Candida albicans

PeptideMinimum Inhibitory Concentration (MIC)Reference(s)
Rondonin 16.75–33.5 µM[1]
Gomesin 0.32–16 µM[5][6][14]
Buforin II ~200 µg/mL (chimeras)[15][16][17]
Indolicidin 32 µM; 12.5–50 µg/mL[11][12]

Table 2: Cytotoxicity against Mammalian Cells

PeptideAssay TypeCell Line / ErythrocytesCytotoxicity MeasurementReference(s)
Rondonin Cytotoxicity AssayVERO (monkey kidney epithelial cells)Not cytotoxic up to 200 µM[1]
Gomesin Hemolysis AssayHuman Red Blood CellsModerate hemolysis at >100 µM[18]
Cytotoxicity AssayMM96L (melanoma)CC50: 5.5 ± 1.1 μM[4]
Cytotoxicity AssayK562 (chronic myeloid leukemia)CC50: 5.5 ± 1.1 μM[4]
Cytotoxicity AssayHeLa (cervical cancer)CC50: 72.7 ± 1.5 μM[4]
Buforin II Not specifiedNot specifiedGenerally low[7]
Indolicidin Hemolysis & MTT AssayNot specifiedLow cytotoxicity[19]
Hemolysis AssaySheep Red Blood CellsSafe at 1X and 2X MIC[20]
Cytotoxicity AssayRAW 264.7; HEp-2Safe at 1X and 2X MIC[20]

Table 3: Antiviral Activity

PeptideVirusActivity MeasurementReference(s)
Rondonin Measles, H1N1, EncephalomyocarditisAntiviral activity detected[1][2]

Table 4: Nucleic Acid Binding Affinity

PeptideMethodDissociation Constant (Kd)Reference(s)
Rondonin Not specifiedData not available
Gomesin Not specifiedData not available
Buforin II Not specifiedCorrelates with antimicrobial potency[9][10]
Indolicidin Spectrophotometric titration4.6 µM (for binding to CNT-LL-37)[21]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed intracellular mechanisms of action for Rondonin and the alternative antimicrobial peptides.

Rondonin_Mechanism cluster_YeastCell Rondonin Rondonin YeastCell Yeast Cell Rondonin->YeastCell Interaction CellMembrane Cell Membrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm Cellular Uptake (non-disruptive) Nucleus Nucleus Cytoplasm->Nucleus DNA_RNA DNA / RNA Nucleus->DNA_RNA Inhibition Inhibition of Replication & Transcription DNA_RNA->Inhibition Binding CellDeath Cell Death Inhibition->CellDeath Gomesin_Mechanism cluster_TargetCell Gomesin Gomesin TargetCell Target Cell (Fungal/Cancer) Gomesin->TargetCell Interaction CellMembrane Cell Membrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm Penetration CellDeath Cell Death CellMembrane->CellDeath Permeabilization (potential) IntracellularTargets Intracellular Targets Cytoplasm->IntracellularTargets Interaction IntracellularTargets->CellDeath BuforinII_Mechanism cluster_BacterialCell BuforinII Buforin II BacterialCell Bacterial Cell BuforinII->BacterialCell Interaction CellMembrane Cell Membrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm Cell Penetration (non-lytic) DNA_RNA DNA / RNA Cytoplasm->DNA_RNA Strong Binding Inhibition Inhibition of Cellular Functions DNA_RNA->Inhibition CellDeath Cell Death Inhibition->CellDeath Indolicidin_Mechanism cluster_BacterialCell Indolicidin Indolicidin BacterialCell Bacterial Cell Indolicidin->BacterialCell Interaction CellMembrane Cell Membrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm Translocation CellDeath Cell Death CellMembrane->CellDeath Permeabilization DNA DNA Cytoplasm->DNA Binding Inhibition Inhibition of DNA Synthesis DNA->Inhibition Inhibition->CellDeath MIC_Workflow start Start prep_peptide Prepare Serial Dilutions of Peptide start->prep_peptide prep_plate Prepare 96-well Plate with Growth Medium start->prep_plate add_peptide Add Peptide Dilutions to Wells prep_peptide->add_peptide prep_plate->add_peptide add_microbe Add Microorganism Suspension add_peptide->add_microbe controls Include Positive & Negative Controls add_microbe->controls incubate Incubate Plate (18-24h) controls->incubate read_results Read Results (Visual or OD600) incubate->read_results end Determine MIC read_results->end Gel_Retardation_Workflow start Start mix Incubate Labeled Nucleic Acid with Increasing Peptide Concentrations start->mix load_gel Load Samples onto Non-denaturing Gel mix->load_gel electrophoresis Run Electrophoresis load_gel->electrophoresis visualize Visualize Bands electrophoresis->visualize analyze Analyze for Mobility Shift visualize->analyze end Confirm Binding analyze->end

References

A Comparative Analysis of Rondonin and Buforin II: Antimicrobial and Anticancer Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, antimicrobial peptides (AMPs) have emerged as a promising class of molecules with diverse biological activities. This guide provides a comprehensive comparative analysis of two such peptides: Rondonin, an antifungal peptide derived from spider hemolymph, and Buforin II, a potent broad-spectrum antimicrobial peptide originating from the stomach of the Asian toad. This document outlines their respective antimicrobial, anticancer, and immunomodulatory properties, supported by available experimental data, detailed methodologies for key experiments, and visualizations of their mechanisms of action.

Executive Summary

Rondonin and Buforin II, while both classified as antimicrobial peptides, exhibit distinct activity profiles and mechanisms of action. Rondonin's strength lies in its specific antifungal activity, with an intracellular mechanism that avoids membrane disruption, suggesting a favorable safety profile.[1] In contrast, Buforin II displays potent, broad-spectrum antibacterial and significant anticancer activities.[2][3] Its unique cell-penetrating ability, without causing lysis, allows it to reach intracellular targets in both microbial and cancer cells.[3][4] While Buforin II has demonstrated immunomodulatory potential by reducing pro-inflammatory cytokines, the immunomodulatory and comprehensive anticancer activities of Rondonin remain largely unexplored areas for future research.

Comparative Data Presentation

The following tables summarize the available quantitative data for the biological activities of Rondonin and Buforin II.

Table 1: General Characteristics

FeatureRondoninBuforin II
Source Hemolymph of the spider Acanthoscurria rondoniaeStomach of the Asian toad Bufo bufo gargarizans
Amino Acid Sequence IIIQYEGHKHTRSSRAGLQFPVGRVHRLLRK
Molecular Mass 1236.776 Da~2450 Da
Primary Structure Linear peptideHelix-hinge-helix

Table 2: Antimicrobial Activity

OrganismRondonin MIC (µM)Buforin II MIC (µM)
Candida albicans 16.75–33.5[1]Not widely reported
Escherichia coli No activity detected (>67 µM)[5]1.87[6]
Staphylococcus aureus No activity detected (>67 µM)1.87[6]
Pseudomonas aeruginosa Not reported>100[6]

MIC: Minimum Inhibitory Concentration

Table 3: Anticancer Activity (IC50 Values)

Cell LineRondonin IC50Buforin IIb IC50 (µg/mL)
HeLa (Cervical Cancer) Data not available (tested, but no quantitative data reported)[7]12
Y1 (Adrenal Cortex Tumor) Data not available (tested, but no quantitative data reported)[7]Not reported
Jurkat (T-cell leukemia) Not reported6
NCI-H460 (Lung Cancer) Not reported7.2–23.9 (across 60 cell lines)[8]

IC50: Half-maximal inhibitory concentration. Buforin IIb is a synthetic analog of Buforin II with enhanced anticancer activity.

Table 4: Immunomodulatory Activity

ActivityRondoninBuforin II
Effect on Cytokines Not reportedReduces plasma levels of TNF-α and IL-6 in a rat model of sepsis.[9]
Effect on Endotoxins Not reportedReduces plasma endotoxin levels in a rat model of sepsis.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of Rondonin and Buforin II.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is a standard method for determining the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test peptide (Rondonin or Buforin II)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or a suitable broth for fungi (e.g., PDB for yeast)

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer (microplate reader)

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Peptide Dilution: Prepare a stock solution of the peptide. Perform serial two-fold dilutions of the stock solution in 0.01% acetic acid with 0.2% BSA to prevent peptide adhesion to plastic surfaces.

  • Assay Plate Setup:

    • Add 50 µL of the appropriate broth to all wells of a 96-well polypropylene plate.

    • Add 50 µL of each peptide dilution to the corresponding wells.

    • Add 100 µL of the diluted microbial suspension to each well.

    • Include a positive control (microbes with no peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells and, consequently, their viability and proliferation, which is a common method to determine the cytotoxic effects of compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., HeLa, Y1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test peptide (Rondonin or Buforin II)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated as the concentration of the peptide that reduces cell viability by 50%.

Gel Retardation Assay for Nucleic Acid Binding

This assay is used to investigate the ability of peptides to bind to DNA or RNA.

Materials:

  • Test peptide (Rondonin or Buforin II)

  • Purified DNA (e.g., plasmid DNA) or RNA

  • Binding buffer

  • Agarose gel

  • Electrophoresis buffer (e.g., TBE)

  • DNA/RNA staining dye (e.g., ethidium bromide)

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Binding Reaction: In separate tubes, mix a constant amount of DNA or RNA with increasing concentrations of the peptide in the binding buffer.

  • Incubation: Incubate the mixtures at room temperature for a specified time (e.g., 30 minutes) to allow for binding.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with a nucleic acid dye and visualize the bands under UV light.

  • Analysis: The binding of the peptide to the nucleic acid will retard its migration through the gel, resulting in a shift in the band position or the retention of the nucleic acid in the well.

Signaling Pathways and Mechanisms of Action

Rondonin: Intracellular Targeting in Fungi and Viruses

Rondonin's primary mechanism of action involves penetrating the fungal or virally infected cell without disrupting the cell membrane and subsequently binding to intracellular nucleic acids (DNA and RNA).[1] This interaction is believed to interfere with essential cellular processes such as replication and transcription, leading to cell death. Its antiviral activity against RNA viruses likely follows a similar pathway, inhibiting viral replication.[1]

Rondonin_Mechanism cluster_cell Rondonin Rondonin FungalCell Fungal Cell Rondonin->FungalCell Enters cell NucleicAcids DNA / RNA Rondonin->NucleicAcids Binds to CellMembrane Cell Membrane (Intact) Intracellular Intracellular Space Inhibition Inhibition of Replication & Transcription NucleicAcids->Inhibition CellDeath Fungal Cell Death Inhibition->CellDeath BuforinIIb_Anticancer BuforinIIb Buforin IIb CancerCell Cancer Cell Membrane BuforinIIb->CancerCell Cell Penetration p53 p53 Activation CancerCell->p53 Intracellular Action Bax Bax (pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Immunomodulatory_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Macrophages Culture Macrophages (e.g., RAW 264.7) Peptide Add Peptide (e.g., Buforin II) Macrophages->Peptide LPS Stimulate with LPS Peptide->LPS Supernatant Collect Supernatant LPS->Supernatant ELISA Measure Cytokines (TNF-α, IL-6) by ELISA Supernatant->ELISA Result Assess Change in Cytokine Levels ELISA->Result

References

A Comparative Efficacy Analysis of Rondonin and Traditional Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel antimicrobial peptide Rondonin against established antifungal drugs, including the azole (Fluconazole), the polyene (Amphotericin B), and the echinocandin (Caspofungin). The following sections detail the comparative in vitro efficacy, mechanisms of action, and the experimental protocols used for these assessments.

Introduction to Rondonin

Rondonin is an antimicrobial peptide (AMP) originally isolated from the plasma of the spider Acanthoscurria rondoniae.[1] Unlike traditional antifungal agents that target the fungal cell wall or membrane, Rondonin exhibits a distinct mechanism of action. It is capable of penetrating the yeast cell membrane without causing disruption and subsequently binds to nucleic acids (DNA/RNA), inhibiting cellular functions.[1] This intracellular targeting presents a novel approach to antifungal therapy. Rondonin's activity has been demonstrated against pathogenic yeasts of the Candida and Cryptococcus genera and is notably pH-dependent, with optimal efficacy observed at acidic pH levels (4-5).[1]

Quantitative Efficacy Comparison

The in vitro efficacy of antifungal agents is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The data presented below is compiled from multiple studies to provide a comparative overview.

Disclaimer: The MIC values for Rondonin and traditional antifungals were not determined in a single head-to-head study. Data has been aggregated from various sources. Direct comparison should be made with caution.

Antifungal AgentClassMolecular Weight ( g/mol )Candida albicans MIC Range (µg/mL)Aspergillus fumigatus MIC Range (µg/mL)
Rondonin Antimicrobial Peptide1236.420.7 - 41.4¹No Data Available
Fluconazole Azole306.270.25 - >64[2][3]16 - >64
Amphotericin B Polyene924.080.06 - 1.0[4][5]0.5 - 2.0[6]
Caspofungin Echinocandin1093.310.06 - 1.0[5][7][8]0.016 - 0.25²[6]

¹ Rondonin MIC was reported as 16.75-33.5 µM and has been converted to µg/mL for comparison.[1] ² Data for echinocandins against molds are often reported as Minimum Effective Concentration (MEC).

Mechanisms of Action: A Visual Comparison

The fundamental difference between Rondonin and traditional antifungals lies in their cellular targets. Rondonin acts on intracellular components, whereas azoles, polyenes, and echinocandins act on the cell membrane or cell wall.

G cluster_cell Fungal Cell cluster_nucleus Nucleus cluster_membrane Cell Membrane (Ergosterol) cluster_wall Cell Wall (β-Glucan) DNA_RNA DNA / RNA Ergosterol_Synthesis Ergosterol Synthesis Ergosterol_Target Ergosterol Glucan_Synthase β(1,3)-D-glucan Synthase Rondonin Rondonin Rondonin->DNA_RNA Binds & Inhibits Fluconazole Fluconazole Fluconazole->Ergosterol_Synthesis Inhibits Amphotericin_B Amphotericin B Amphotericin_B->Ergosterol_Target Binds & Forms Pores Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibits

Figure 1. Comparative Mechanisms of Antifungal Action.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is critical for evaluating antifungal efficacy. The standardized method followed is the broth microdilution assay as detailed by the Clinical and Laboratory Standards Institute (CLSI) in document M27-A3 for yeasts.[9][10][11]

Broth Microdilution Assay (Adapted for Peptides)
  • Preparation of Inoculum:

    • The fungal isolate (e.g., Candida albicans) is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24 hours at 35°C.

    • A suspension of the culture is prepared in sterile saline and adjusted spectrophotometrically to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[2]

  • Preparation of Antifungal Dilutions:

    • A series of twofold dilutions of each antifungal agent is prepared in a 96-well polypropylene microtiter plate. Polypropylene plates are recommended for antimicrobial peptides like Rondonin to minimize non-specific binding to plastic surfaces.[12]

    • The final concentrations should span a range appropriate for the expected MIC of each drug.

  • Incubation:

    • Each well containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.

    • A positive control well (inoculum without drug) and a negative control well (medium only) are included on each plate.

    • The plates are incubated at 35°C for 24-48 hours.[9]

  • MIC Determination:

    • Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by using a microplate reader.[13]

G cluster_prep 1. Preparation cluster_plate 2. Plate Setup cluster_analysis 3. Incubation & Analysis A1 Culture fungal isolate (e.g., C. albicans) A2 Prepare 0.5 McFarland standard suspension A1->A2 A3 Dilute to final inoculum concentration A2->A3 B2 Inoculate wells with fungal suspension A3->B2 B1 Prepare 2-fold serial dilutions of antifungal agents in polypropylene 96-well plate B1->B2 B3 Include growth and sterility controls B2->B3 C1 Incubate plate at 35°C for 24-48h B3->C1 C2 Read turbidity visually or with plate reader C1->C2 C3 Determine MIC: Lowest concentration with ≥50% growth inhibition C2->C3

Figure 2. Experimental Workflow for MIC Determination.

Conclusion

Rondonin represents a promising area of antifungal research due to its novel mechanism of action, which involves the inhibition of intracellular processes rather than targeting the cell envelope. This distinction suggests a low probability of cross-resistance with existing antifungal drug classes. While preliminary data indicates efficacy against pathogenic yeasts like Candida albicans, further research is required to establish its full spectrum of activity, particularly against filamentous fungi, and to generate comprehensive, comparative efficacy data from head-to-head studies. Its unique mode of action warrants continued investigation as a potential alternative or synergistic agent in the treatment of fungal infections.

References

Unveiling the Antiviral Potential of Rondonin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the antiviral properties of Rondonin, a peptide derived from the hemolymph of the spider Acanthoscurria rondoniae, reveals its potential as a broad-spectrum antiviral agent. This guide provides a detailed comparison of Rondonin's performance against established antiviral drugs, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Executive Summary

Rondonin has demonstrated notable in vitro activity against a range of RNA viruses, including Measles virus, Influenza A virus (H1N1), and Encephalomyocarditis virus (EMCV). While direct quantitative comparisons are currently limited by the nature of the initial findings, this guide contextualizes Rondonin's qualitative efficacy alongside the quantitative performance of well-established antiviral drugs. The primary mechanism of action for Rondonin is believed to be the binding to viral nucleic acids (DNA/RNA), a mode of action that differs from many currently approved antiviral medications.

Comparative Antiviral Performance

The antiviral efficacy of Rondonin was assessed through the observation of its ability to inhibit the virus-induced cytopathic effect (CPE) in cell cultures. In the key study by Riciluca et al. (2021), Rondonin effectively protected cells from virus-induced death. Due to the absence of reported IC50 values (the concentration of a drug that inhibits 50% of viral activity), a direct quantitative comparison is not feasible. However, the following tables provide a comparative overview of Rondonin's observed effects against the known potency of standard antiviral drugs for the respective viruses.

Table 1: Rondonin Antiviral Activity Profile

Virus TargetVirus FamilyRondonin's Observed EffectCytotoxicity
Measles VirusParamyxoviridaeInhibition of cytopathic effectNon-cytotoxic to mammalian cells at effective concentrations
Influenza A (H1N1)OrthomyxoviridaeInhibition of cytopathic effectNon-cytotoxic to mammalian cells at effective concentrations
Encephalomyocarditis Virus (EMCV)PicornaviridaeInhibition of cytopathic effectNon-cytotoxic to mammalian cells at effective concentrations

Table 2: Comparative Efficacy of Antiviral Agents against RNA Viruses

Antiviral AgentTarget VirusMechanism of ActionIC50 Value (µM)
Rondonin Measles, H1N1, EMCV Binds to viral DNA/RNA Not Determined
RibavirinMeasles VirusNucleoside analog, inhibits RNA synthesis~1-10 µM
OseltamivirInfluenza A (H1N1)Neuraminidase inhibitor~0.001-0.01 µM
AmantadineInfluenza A (H1N1)M2 proton channel inhibitor~0.1-1 µM
PleconarilPicornaviruses (e.g., Enteroviruses)Capsid inhibitor, prevents uncoating~0.04-0.64 µM

Note: IC50 values can vary depending on the specific viral strain, cell line, and experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Rondonin's antiviral activity, based on the work of Riciluca et al. (2021) and standard virological assays.

Cell Viability and Cytotoxicity Assay
  • Objective: To determine the concentration range at which Rondonin is not toxic to host cells.

  • Cell Line: VERO cells (from African green monkey kidney) are commonly used for their susceptibility to a wide range of viruses and established use in cytotoxicity assays.

  • Method:

    • Seed VERO cells in 96-well microplates and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of Rondonin in cell culture medium.

    • Remove the growth medium from the cells and add the Rondonin dilutions.

    • Incubate for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours).

    • Assess cell viability using a metabolic assay such as MTT or by staining with a vital dye like neutral red.

    • The 50% cytotoxic concentration (CC50) is calculated, which is the concentration of the compound that causes a 50% reduction in cell viability.[1]

Antiviral Cytopathic Effect (CPE) Inhibition Assay
  • Objective: To qualitatively and semi-quantitatively assess the ability of Rondonin to protect cells from virus-induced death.[2][3][4][5]

  • Cell Lines and Viruses:

    • VERO cells for Measles virus.

    • MDCK (Madin-Darby Canine Kidney) cells for Influenza A (H1N1) virus.

    • L929 (mouse fibroblast) or HeLa cells for Encephalomyocarditis virus.

  • Method:

    • Seed the appropriate cell line in 96-well plates and grow to confluency.

    • Prepare serial dilutions of Rondonin at non-cytotoxic concentrations.

    • In separate tubes, pre-incubate a known titer of the virus with the Rondonin dilutions for 1 hour at 37°C.

    • Remove the growth medium from the cell monolayers and add the virus-Rondonin mixtures.

    • Include control wells with cells only (negative control) and cells with virus only (positive control).

    • Incubate the plates at 37°C in a CO2 incubator and observe daily for the appearance of cytopathic effects (e.g., cell rounding, detachment, plaque formation) under a microscope.

    • After the incubation period (typically when CPE is maximal in the positive control wells, e.g., 3 days), stain the cells with a solution like crystal violet, which stains living cells.

    • The inhibition of CPE is determined by the visible preservation of the cell monolayer in the presence of Rondonin compared to the virus-only control.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved in the assessment of Rondonin's antiviral properties, the following diagrams are provided.

Antiviral_Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Seed Host Cells (e.g., VERO, MDCK) Infection 5. Infect Cell Monolayers Cell_Culture->Infection Rondonin_Prep 2. Prepare Rondonin Serial Dilutions Incubation 4. Pre-incubate Virus with Rondonin Rondonin_Prep->Incubation Virus_Prep 3. Prepare Virus Stock Virus_Prep->Incubation Incubation->Infection Observation 6. Incubate and Observe for Cytopathic Effect Infection->Observation Staining 7. Stain with Crystal Violet Observation->Staining Evaluation 8. Evaluate CPE Inhibition Staining->Evaluation

Experimental workflow for assessing antiviral activity.

Rondonin_Mechanism_of_Action Viral_RNA Viral RNA Genome Viral_Replication Viral Replication Machinery (RNA Polymerase) Progeny_Virions New Virus Particles (Progeny) Viral_Replication->Progeny_Virions Replication Blocked Host_Cell Host Cell Cytoplasm Rondonin Rondonin Peptide Rondonin->Viral_RNA Binds to

Proposed mechanism of Rondonin's antiviral action.

Conclusion and Future Directions

Rondonin presents a promising new scaffold for the development of antiviral therapeutics. Its activity against multiple RNA viruses and its unique proposed mechanism of action warrant further investigation. Future studies should focus on elucidating the precise molecular interactions between Rondonin and viral nucleic acids, conducting quantitative antiviral assays to determine IC50 values against a broader range of viruses, and evaluating its efficacy in in vivo models. The cross-validation of these findings by independent laboratories will be a critical next step in validating the potential of Rondonin as a clinical candidate.

References

A Comparative Guide to Rondonin and its Functional Analogs: Antimicrobial Peptides Targeting Intracellular Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial peptide Rondonin and its functional analogs, focusing on peptides that, like Rondonin, exert their antimicrobial effects by targeting intracellular nucleic acids. This comparison is based on their biological activity, supported by quantitative experimental data, and includes detailed methodologies for key experiments.

Introduction to Rondonin and its Mechanism of Action

Rondonin is an antimicrobial peptide originally isolated from the plasma of the spider Acanthoscurria rondoniae. Its primary sequence is IIIQYEGHKH.[1] A key feature of Rondonin is its mechanism of action, which distinguishes it from many other antimicrobial peptides that act by disrupting the cell membrane. Rondonin is capable of penetrating the fungal cell and binding to nucleic acids (DNA and RNA), thereby inhibiting essential cellular processes.[1][2] It exhibits both antifungal and antiviral activity and is noted for its low cytotoxicity against mammalian cells.[1][2]

While direct structural analogs of Rondonin are not extensively documented, a meaningful comparison can be made with other antimicrobial peptides that share its intracellular targeting mechanism. This guide will focus on two such well-studied peptides, Buforin II and Indolicidin , as well as a class of synthetic molecules known as Peptide Nucleic Acids (PNAs) , which are designed to bind to specific nucleic acid sequences.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the antimicrobial activity of Rondonin and its functional analogs.

Table 1: Antifungal Activity of Rondonin and Functional Analogs
Peptide/AnalogTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Rondonin Candida albicans MDM816.75–33.5 µM[2]
Cryptococcus neoformans VNI>100 µM[2]
Buforin II Candida albicans2.5 µM[3]
Saccharomyces cerevisiae5 µM[3]
Indolicidin Candida albicans32 µM
Sporothrix globosa0.5 - 4 µg/mL[4]
PNA (general) Not typically evaluated for antifungal activity-
Table 2: Antibacterial Activity of Rondonin's Functional Analogs
Peptide/AnalogTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Buforin II Escherichia coli2.5 µM[3]
Salmonella typhimurium2.5 µM[3]
Staphylococcus aureus20 µM[3]
Bacillus subtilis2.5 µM[3]
Indolicidin Escherichia coli64 µM
Staphylococcus aureus8 µM
Pseudomonas aeruginosa128 µM
PNA-(KFF)3K conjugate Escherichia coli (targeting acpP gene)1.25 µM[5]
Pseudomonas aeruginosa (targeting acpP gene)4 µM[6]
Table 3: Antiviral Activity of Rondonin

Rondonin has been shown to possess antiviral activity against several RNA viruses.[1][2] However, specific 50% inhibitory concentration (IC50) values from the reviewed literature are not consistently reported. The activity has been demonstrated through cytopathic effect reduction assays.

PeptideTarget VirusObserved EffectReference
Rondonin Measles virusInhibition of cytopathic effect[2]
H1N1 Influenza virusInhibition of cytopathic effect[2]
Encephalomyocarditis virusInhibition of cytopathic effect[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of Rondonin and its functional analogs.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Microbial Inoculum:

  • A single colony of the test microorganism is inoculated into an appropriate growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
  • The culture is incubated overnight at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for fungi).
  • The overnight culture is diluted in fresh medium to achieve a standardized cell density, typically in the mid-logarithmic phase of growth.

2. Preparation of Antimicrobial Peptide Dilutions:

  • A stock solution of the peptide is prepared in a suitable solvent (e.g., sterile deionized water).
  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate growth medium.

3. Inoculation and Incubation:

  • The standardized microbial inoculum is added to each well of the microtiter plate containing the peptide dilutions.
  • The final concentration of microorganisms in each well is typically around 5 x 10^5 colony-forming units (CFU)/mL.
  • Control wells are included: a positive control (microorganisms with no peptide) and a negative control (medium only).
  • The plate is incubated for 18-24 hours at the optimal growth temperature.

4. Determination of MIC:

  • After incubation, the wells are visually inspected for microbial growth (turbidity).
  • The MIC is defined as the lowest concentration of the peptide at which there is no visible growth.

Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity

This assay is used to determine the ability of a compound to inhibit the destructive effects of a virus on host cells.

1. Cell Culture and Seeding:

  • A suitable host cell line for the virus of interest (e.g., Vero cells) is cultured in appropriate media.
  • The cells are seeded into a 96-well plate and allowed to form a confluent monolayer.

2. Treatment and Infection:

  • The cell culture medium is removed, and the cells are washed.
  • Serial dilutions of the test peptide are added to the wells.
  • A specific amount of the virus, known as the multiplicity of infection (MOI), is then added to the wells.
  • Control wells include cells with virus only (positive control), cells with peptide only (cytotoxicity control), and untreated, uninfected cells (negative control).

3. Incubation and Observation:

  • The plate is incubated for a period sufficient for the virus to cause a cytopathic effect in the positive control wells (typically 2-5 days).
  • The cells are observed daily under a microscope for signs of CPE, such as cell rounding, detachment, and lysis.

4. Quantification of Antiviral Activity:

  • After the incubation period, the extent of CPE is quantified. This can be done visually or by using a cell viability assay (e.g., MTT assay).
  • The concentration of the peptide that inhibits the viral CPE by 50% (IC50) can be calculated.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for Rondonin and its functional analogs discussed here involves the direct targeting of intracellular nucleic acids. This mode of action generally does not involve the modulation of specific signaling pathways in the traditional sense but rather a direct inhibition of fundamental cellular processes.

Mechanism of Action for Rondonin, Buforin II, and Indolicidin

These peptides are typically cationic and can interact with the negatively charged components of microbial cell surfaces. They are then able to translocate across the cell membrane without causing significant lysis. Once inside the cell, they bind to DNA and/or RNA, leading to the inhibition of replication, transcription, and translation, ultimately resulting in cell death.

Mechanism_of_Action_AMPs cluster_extracellular Extracellular cluster_cell Microbial Cell cluster_intracellular Intracellular AMP Antimicrobial Peptide (Rondonin, Buforin II, Indolicidin) Membrane Cell Membrane AMP->Membrane Translocation Cytoplasm Cytoplasm NucleicAcids DNA / RNA Cytoplasm->NucleicAcids Binding Replication Replication NucleicAcids->Replication Inhibition Transcription Transcription NucleicAcids->Transcription Inhibition Translation Translation NucleicAcids->Translation Inhibition CellDeath Cell Death Replication->CellDeath Transcription->CellDeath Translation->CellDeath

Caption: Mechanism of action for intracellularly-targeting antimicrobial peptides.

Mechanism of Action for Peptide Nucleic Acids (PNAs)

PNAs are synthetic molecules that mimic the structure of DNA and RNA. They can be designed with specific sequences to bind to complementary mRNA molecules within a target cell. To facilitate entry into microbial cells, PNAs are often conjugated to a cell-penetrating peptide (CPP). Once inside, the PNA binds to its target mRNA, blocking translation by the ribosome and leading to the inhibition of specific protein synthesis, which can be lethal to the cell.

Mechanism_of_Action_PNA cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_intracellular Intracellular PNA_CPP PNA-CPP Conjugate Membrane Cell Membrane PNA_CPP->Membrane Uptake Cytoplasm Cytoplasm mRNA Target mRNA Cytoplasm->mRNA Binding Ribosome Ribosome mRNA->Ribosome Blocks Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition CellDeath Cell Death Protein_Synthesis->CellDeath

Caption: Antisense mechanism of action for Peptide Nucleic Acids (PNAs).

Conclusion

Rondonin represents a class of antimicrobial peptides with a promising intracellular mechanism of action that circumvents direct membrane lysis, potentially offering a higher therapeutic index. While direct structural analogs are not widely reported, a comparative analysis with functional analogs like Buforin II, Indolicidin, and PNAs reveals a common strategy of targeting nucleic acids to inhibit microbial growth. The quantitative data presented highlight the potent and broad-spectrum activity of these molecules. The detailed experimental protocols provide a foundation for the standardized evaluation of novel antimicrobial peptides. The continued exploration of these and similar compounds is a valuable avenue for the development of new therapeutics to combat infectious diseases.

References

comparative study of Rondonin and Oridonin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Rondonin and Oridonin Derivatives: Peptides vs. Diterpenoids in Drug Discovery

In the landscape of natural product research, both Rondonin and Oridonin have emerged as molecules of significant interest for their therapeutic potential. However, a direct comparative study of their "derivatives" in the traditional sense is challenging due to their fundamentally different chemical natures. Rondonin is a peptide with antimicrobial and antiviral properties, while Oridonin is a diterpenoid known for its anticancer and anti-inflammatory activities. This guide provides a comprehensive comparison of these two distinct classes of molecules, their mechanisms of action, and the synthetic efforts to enhance their therapeutic profiles.

Section 1: Rondonin - An Antimicrobial Peptide

Rondonin is a peptide originally isolated from the plasma of the spider Acanthoscurria rondoniae. Its primary sequence is IIIQYEGHKH, and it possesses a molecular mass of 1236 Da.[1][2][3] Unlike small molecule drugs, Rondonin's activity is intrinsically linked to its amino acid sequence and three-dimensional structure.

Biological Activity: The primary therapeutic potential of Rondonin lies in its antimicrobial and antiviral activities.[1][2] It has shown efficacy against various pathogens:

  • Antifungal Activity: Rondonin exhibits activity against human yeast pathogens and its effectiveness is pH-dependent, with optimal activity at pH 4-5.[1][2]

  • Antiviral Activity: It has been reported to be active against RNA viruses, including Measles, H1N1, and encephalomyocarditis virus.[1][2]

  • Synergistic Effects: Rondonin demonstrates synergistic activity with other antimicrobial peptides, such as gomesin, against human yeast pathogens.[1][2]

Mechanism of Action: The mechanism of action for Rondonin is distinct from typical small molecule drugs. It has been shown to bind to the nucleic acids of yeast, but not bacteria, and does not interact with model membranes.[1][2] This suggests a mode of action that involves intracellular targets rather than membrane disruption, which is a common mechanism for many antimicrobial peptides. Importantly, Rondonin has not been found to be cytotoxic against mammalian cells, indicating a favorable safety profile.[1][2]

Derivatives: The concept of "derivatives" for a peptide like Rondonin primarily involves amino acid substitutions, truncations, or conjugations to improve its stability, potency, and pharmacokinetic properties. This is a distinct field of peptide engineering rather than classical medicinal chemistry involving the modification of a small molecule scaffold.

Section 2: Oridonin - A Diterpenoid with Anticancer Potential

Oridonin is an ent-kaurane diterpenoid isolated from the medicinal herb Rabdosia rubescens.[4][5][6] It has a well-defined chemical structure (C₂₀H₂₈O₆) and has been extensively studied for its potent biological activities.[7][8][9][10][11]

Biological Activity: Oridonin exhibits a broad range of pharmacological effects, with its anticancer and anti-inflammatory properties being the most prominent.[4][5][12]

  • Anticancer Activity: Oridonin has demonstrated significant growth inhibitory and apoptotic effects against a wide variety of cancer cell lines.[5][6][13][14]

  • Anti-inflammatory Activity: It has been shown to possess anti-inflammatory effects, contributing to its therapeutic potential in various inflammatory diseases.[4][15]

  • Other Activities: Oridonin also exhibits neuroprotective, antimicrobial, and anti-fibrotic activities.[4][5]

Mechanism of Action: Oridonin modulates several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. Its mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[14][15]

Oridonin Derivatives and Structure-Activity Relationship: Unlike Rondonin, the rigid chemical scaffold of Oridonin is amenable to extensive chemical modifications to improve its potency, solubility, and pharmacokinetic properties.[12][16] Structure-activity relationship (SAR) studies have shown that modifications on the A-ring and the C-14 position can significantly enhance its biological activities.[4]

Table 1: Comparative Anticancer Activity of Oridonin and its Derivatives

CompoundModificationCancer Cell LineIC₅₀ (µM)Fold Improvement vs. OridoninReference
Oridonin -HCT-1166.84-[17]
Compound 5 Modification at 14-O-hydroxyl groupHCT-1160.16~43-fold[18]
Oridonin -HL-60--[18]
Compound 2 Not specifiedHL-600.84~38-fold[18]
Oridonin -BEL-7402--[18]
Compound 3 Not specifiedBEL-74021.00~40-fold[18]
Oridonin -BGC-7901--[18]
Compound 4 Amino acid modificationBGC-79011.05~27-fold[18]
Oridonin -MCF-7--[4]
Compound 3 (thiazole fused) A-ring modificationMCF-70.2~33-fold[4]
Oridonin -MDA-MB-231--[4]
Compound 3 (thiazole fused) A-ring modificationMDA-MB-2310.2~147-fold[4]

Section 3: Experimental Protocols

The evaluation of Rondonin and Oridonin derivatives requires distinct experimental methodologies reflecting their different biological targets.

For Rondonin (Antimicrobial Peptide):

  • Antimicrobial Activity Assay (Liquid Growth Inhibition):

    • Prepare a serial dilution of the peptide in a suitable broth medium (e.g., Poor Dextrose Broth for fungi).

    • Inoculate each dilution with a standardized suspension of the target microorganism.

    • Incubate the cultures under appropriate conditions (temperature, time).

    • Determine the minimum inhibitory concentration (MIC) by measuring the absorbance (e.g., at 600 nm) to assess microbial growth.[1]

  • Nucleic Acid Binding Assay:

    • Incubate the peptide with a fixed amount of nucleic acid (DNA or RNA) from the target organism.

    • Analyze the mixture using techniques like gel electrophoresis or fluorescence spectroscopy.

    • A shift in the migration pattern of the nucleic acid or a change in fluorescence intensity indicates binding.[1]

For Oridonin (Anticancer Diterpenoid):

  • Cell Viability Assay (MTT Assay):

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the Oridonin derivative for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC₅₀ value is then calculated.

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Treat cancer cells with the Oridonin derivative.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blotting for Signaling Pathway Analysis:

    • Treat cells with the Oridonin derivative and lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against specific proteins in the signaling pathway of interest (e.g., p53, caspases).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate.

Section 4: Visualizing Mechanisms and Workflows

Signaling Pathway for Oridonin's Anticancer Activity

Oridonin_Signaling_Pathway Oridonin Oridonin & Derivatives ROS ↑ Reactive Oxygen Species (ROS) Oridonin->ROS NFkB NF-κB Pathway Oridonin->NFkB Inhibition p53 ↑ p53 Oridonin->p53 Bcl2 ↓ Bcl-2 Oridonin->Bcl2 Apoptosis Apoptosis ROS->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation p53->CellCycleArrest Bax ↑ Bax p53->Bax Caspases ↑ Caspase Activation Bax->Caspases Bcl2->Caspases Inhibition Caspases->Apoptosis

Caption: Signaling pathways modulated by Oridonin and its derivatives leading to apoptosis and cell cycle arrest.

Experimental Workflow for Rondonin's Antimicrobial Activity

Rondonin_Workflow Start Start: Isolate/Synthesize Rondonin MIC Determine MIC (Liquid Growth Inhibition Assay) Start->MIC Mechanism Investigate Mechanism (e.g., Nucleic Acid Binding Assay) MIC->Mechanism Cytotoxicity Evaluate Cytotoxicity (Mammalian Cell Lines) Mechanism->Cytotoxicity Synergy Test for Synergy with other AMPs Cytotoxicity->Synergy End Lead for further development Synergy->End

Caption: A typical experimental workflow for the evaluation of an antimicrobial peptide like Rondonin.

Conclusion

References

Oridonin: A Comparative Analysis of its Cytotoxic Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A note on nomenclature: Initial searches for "Rondonin" did not yield relevant results on cytotoxic activity. The available body of research points to "Oridonin," a natural diterpenoid with significant anti-cancer properties. This guide will therefore focus on the cytotoxic evaluation of Oridonin.

Oridonin, isolated from the medicinal herb Rabdosia rubescens, has demonstrated considerable anti-cancer effects across a range of malignancies. Its therapeutic potential is attributed to its ability to modulate a complex network of intracellular signaling pathways, leading to the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of cancer cell proliferation. This guide provides a comparative overview of Oridonin's cytotoxic performance on various cancer cell lines, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity of Oridonin

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Oridonin on different cancer cell lines as reported in various studies. These values highlight the dose-dependent and cell-line-specific cytotoxic activity of Oridonin.

Cell LineCancer TypeTime Point (hours)IC50 (µM)Reference
AGSGastric Cancer245.995 ± 0.741[1]
482.627 ± 0.324[1]
721.931 ± 0.156[1]
HGC27Gastric Cancer2414.61 ± 0.600[1]
489.266 ± 0.409[1]
727.412 ± 0.512[1]
MGC803Gastric Cancer2415.45 ± 0.59[1]
4811.06 ± 0.400[1]
728.809 ± 0.158[1]
TE-8Esophageal Squamous Cell Carcinoma723.00 ± 0.46[2]
TE-2Esophageal Squamous Cell Carcinoma726.86 ± 0.83[2]
EC109Esophageal Squamous Cell Carcinoma2461.0 ± 1.8[3]
4838.2 ± 1.6[3]
7238.9 ± 1.6[3]
EC9706Esophageal Squamous Cell Carcinoma2437.5 ± 1.6[3]
4828.0 ± 1.4[3]
7223.9 ± 1.4[3]
KYSE450Esophageal Squamous Cell Carcinoma2430.5 ± 0.4[3]
4828.2 ± 1.5[3]
7217.1 ± 1.2[3]
KYSE750Esophageal Squamous Cell Carcinoma2435.3 ± 1.5[3]
4823.4 ± 2.1[3]
7214.3 ± 1.2[3]
TE-1Esophageal Squamous Cell Carcinoma2425.2 ± 1.4[3]
4818.0 ± 1.3[3]
728.4 ± 0.9[3]
MV4-11 (Cisplatin-sensitive)Acute Myeloid Leukemia4852.55 (approx.)[4]
C13 (Cisplatin-resistant)Ovarian Cancer4848.12 (approx.)[4]
UM1Oral Squamous Cell CarcinomaNot SpecifiedDose-dependent inhibition[5]
SCC25Oral Squamous Cell CarcinomaNot SpecifiedDose-dependent inhibition[5]
HeLaCervical CarcinomaNot SpecifiedDose and time-dependent suppression[6]
PC3Prostate CancerNot SpecifiedInhibition of proliferation[7]
DU145Prostate CancerNot SpecifiedInhibition of proliferation[7]
COLO205Colon Cancer48Dose-dependent inhibition (at 15 & 20 µM)[8]

Experimental Protocols

The cytotoxic effects of Oridonin are commonly evaluated using cell viability assays such as the MTT and CCK-8 assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of Oridonin and incubated for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 5 mg/mL). The plates are then incubated for another 4 hours to allow for formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells, and the IC50 value is determined from the dose-response curve.

CCK-8 (Cell Counting Kit-8) Assay

The CCK-8 assay is another colorimetric method that is more sensitive and less toxic than the MTT assay. It utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.

Protocol:

  • Cell Seeding and Drug Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with Oridonin.

  • CCK-8 Reagent Addition: After the treatment period, a CCK-8 solution is added to each well.

  • Incubation: The plates are incubated for 1-4 hours.

  • Absorbance Reading: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The cell viability and IC50 values are calculated in the same manner as the MTT assay.

G Experimental Workflow for Cytotoxicity Assay cluster_setup Day 1: Setup cluster_treatment Day 2: Treatment cluster_assay Day 3: Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_oridonin Prepare Oridonin dilutions overnight_incubation->prepare_oridonin add_oridonin Add Oridonin to cells prepare_oridonin->add_oridonin incubate_treatment Incubate for 24, 48, or 72h add_oridonin->incubate_treatment add_reagent Add MTT or CCK-8 reagent incubate_treatment->add_reagent incubate_assay Incubate for 1-4h add_reagent->incubate_assay solubilize Add solubilizer (for MTT) incubate_assay->solubilize MTT only read_plate Read absorbance incubate_assay->read_plate CCK-8 solubilize->read_plate calculate_viability Calculate % viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Cytotoxicity Assay Workflow

Signaling Pathways Modulated by Oridonin

Oridonin exerts its cytotoxic effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Oridonin has been shown to inhibit this pathway, leading to apoptosis.[5][7]

Mechanism of Oridonin Action:

  • Oridonin treatment significantly inhibits the phosphorylation of PI3K and Akt.[5]

  • Inactivation of Akt leads to the downstream modulation of apoptosis-related proteins.

  • The expression of the anti-apoptotic protein Bcl-2 is decreased, while the expression of the pro-apoptotic protein Bax is increased.[5]

  • This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases (caspase-9 and caspase-3) and subsequent apoptosis.[5][6]

G Oridonin's Inhibition of the PI3K/Akt Signaling Pathway Oridonin Oridonin PI3K PI3K Oridonin->PI3K Akt Akt PI3K->Akt inhibits phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibition of Bax Bax (Pro-apoptotic) Akt->Bax CytochromeC Cytochrome c release Bcl2->CytochromeC Bax->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

PI3K/Akt Pathway Inhibition
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is implicated in the development of various cancers, including colon and neurocytoma.[8][9] Oridonin has been found to suppress this pathway, thereby inhibiting cancer cell growth.

Mechanism of Oridonin Action:

  • Oridonin treatment leads to a decrease in the expression of β-catenin.[8][9]

  • This reduction in β-catenin levels prevents its translocation into the nucleus.

  • In the nucleus, β-catenin normally forms a complex with TCF/LEF transcription factors to activate the transcription of target genes like c-Myc and Cyclin D1, which promote cell proliferation.

  • By downregulating β-catenin, Oridonin inhibits the expression of these target genes, leading to a decrease in cell proliferation and an increase in apoptosis.[8][9]

G Oridonin's Inhibition of the Wnt/β-catenin Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oridonin Oridonin beta_catenin β-catenin Oridonin->beta_catenin nucleus Nucleus beta_catenin->nucleus translocation TCF_LEF TCF/LEF target_genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->target_genes activation proliferation Cell Proliferation target_genes->proliferation apoptosis Apoptosis target_genes->apoptosis beta_catenin_n β-catenin beta_catenin_n->TCF_LEF

References

Rondonin's Synergistic Potential with Conventional Antimicrobials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the synergistic effects of the antimicrobial peptide Rondonin with other antimicrobial agents. Currently, experimental data on Rondonin's synergy is limited to its combination with another antimicrobial peptide, Gomesin, against fungal pathogens. This document will present this data in detail and offer a comparative perspective on how antimicrobial peptides (AMPs), including those with intracellular mechanisms of action similar to Rondonin, may interact synergistically with conventional antibiotics.

Section 1: Experimentally Determined Synergy of Rondonin

The primary research on Rondonin's synergistic activity has focused on its combination with Gomesin, another antimicrobial peptide derived from a spider, against the fungal pathogen Candida albicans.[1][2] This section summarizes the quantitative data and the experimental protocol from the key study.

Quantitative Data: Rondonin and Gomesin Synergy

The synergistic interaction between Rondonin and Gomesin against C. albicans MDM8 was evaluated using the checkerboard method to determine the Fractional Inhibitory Concentration Index (FICI).[1] A synergistic effect is generally defined by an FICI value of ≤ 0.5.

PeptideMIC Alone (μM)MIC in Combination (μM)FIC IndexFICI (Combined)Interpretation
Rondonin251.50.060.31Synergy
Gomesin0.60.150.25

Data sourced from a study on the antimicrobial properties of Rondonin.[1]

Experimental Protocol: Checkerboard Assay for Antifungal Synergy

The synergistic effects of Rondonin and Gomesin were determined using a modified version of the Clinical and Laboratory Standards Institute (CLSI) M-27A2 protocol.[1]

1. Microorganism:

  • Candida albicans MDM8 was the fungal strain used for the assay.

2. Media:

  • A poor dextrose broth (½ PDB: 1.2 g potato dextrose in 100 mL of H₂O at pH 4.0) was utilized for the experiment.[1]

3. Assay Setup:

  • A 96-well microtiter plate was used for the checkerboard assay.

  • Rondonin was serially diluted (two-fold) across the columns of the plate.

  • Gomesin was serially diluted (two-fold) down the rows of the plate.

  • This setup creates a matrix of wells containing various concentrations of both peptides, alone and in combination.

  • A row with no peptides served as a positive growth control.

4. Inoculum and Incubation:

  • The wells were inoculated with a standardized suspension of C. albicans.

  • The plate was incubated at 30°C.

5. Determination of MIC and FICI:

  • The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the peptide(s) that completely inhibited visible yeast growth.

  • The Fractional Inhibitory Concentration Index (FICI) was calculated using the following formula: FICI = (MIC of Rondonin in combination / MIC of Rondonin alone) + (MIC of Gomesin in combination / MIC of Gomesin alone).[1]

  • The resulting FICI of 0.31 indicated a synergistic interaction between Rondonin and Gomesin.[1]

G cluster_prep Preparation cluster_assay Checkerboard Assay Setup cluster_analysis Analysis p1 Prepare Rondonin Serial Dilutions a1 Dispense Rondonin dilutions across columns of 96-well plate p1->a1 p2 Prepare Gomesin Serial Dilutions a2 Dispense Gomesin dilutions down rows of 96-well plate p2->a2 p3 Prepare C. albicans Inoculum a3 Inoculate wells with C. albicans p3->a3 a1->a3 a2->a3 an1 Incubate plate at 30°C a3->an1 an2 Determine MIC for each peptide alone and in combination an1->an2 an3 Calculate FICI an2->an3

Fig. 1: Experimental workflow for the checkerboard assay.

Section 2: Comparative Analysis with Conventional Antibiotics

To date, there are no published studies evaluating the synergistic effects of Rondonin with conventional antibiotics such as beta-lactams, aminoglycosides, or fluoroquinolones. However, based on Rondonin's known mechanism of action and the established synergistic mechanisms of other AMPs, a comparative analysis can be made.

Rondonin's Mechanism of Action

Rondonin's primary antifungal activity is not through membrane disruption, a common mechanism for many AMPs. Instead, it is suggested to act by binding to the DNA and/or RNA of the yeast, thereby interfering with essential cellular processes.[1][2] This intracellular targeting is a key consideration for its potential synergistic interactions.

Potential Synergistic Pathways with Conventional Antibiotics

The synergy between AMPs and conventional antibiotics often arises from complementary mechanisms of action.[3] For an AMP like Rondonin that does not permeabilize the cell membrane, synergy with a conventional antibiotic could occur through several hypothetical pathways.

  • Enhanced Uptake of the Conventional Antibiotic: While Rondonin itself does not disrupt the membrane, its interaction with the fungal cell surface could potentially cause subtle alterations that facilitate the entry of a conventional antibiotic.

  • Dual Targeting of Intracellular Processes: If a conventional antibiotic also has an intracellular target, the simultaneous disruption of two different vital processes could lead to a synergistic effect. For example:

    • Rondonin + A Protein Synthesis Inhibitor (e.g., an Aminoglycoside): Rondonin's binding to nucleic acids could disrupt transcription or replication, while an aminoglycoside inhibits protein synthesis at the ribosome. The combined effect would be a rapid shutdown of cellular functions.

    • Rondonin + A DNA Synthesis Inhibitor (e.g., a Fluoroquinolone): Rondonin's interaction with DNA could make the DNA more susceptible to the inhibitory action of a fluoroquinolone on DNA gyrase.

  • Inhibition of Resistance Mechanisms: Some AMPs have been shown to interfere with bacterial resistance mechanisms, such as efflux pumps.[3] It is plausible that Rondonin could have a similar effect, thereby increasing the intracellular concentration and efficacy of a conventional antibiotic.

G cluster_Rondonin Rondonin cluster_Antibiotic Conventional Antibiotic Rondonin Rondonin R_target Binds to Fungal DNA/RNA Rondonin->R_target Synergy Synergistic Effect (Cell Death) R_target->Synergy Antibiotic Conventional Antibiotic (e.g., Aminoglycoside) A_target Inhibits Protein Synthesis Antibiotic->A_target A_target->Synergy

Fig. 2: Hypothetical synergistic pathway of Rondonin and a protein synthesis inhibitor.

Conclusion

The experimental evidence for Rondonin's synergistic activity is currently confined to its combination with the antimicrobial peptide Gomesin against C. albicans. The observed synergy is potent, with a significant reduction in the MIC of both peptides when used in combination. While there is no direct data on Rondonin's interaction with conventional antibiotics, its intracellular mechanism of action presents intriguing possibilities for future research. Further studies are warranted to explore the potential of Rondonin as a synergistic agent with existing antibacterial and antifungal drugs, which could lead to novel therapeutic strategies to combat drug-resistant infections.

References

Safety Operating Guide

Procedural Guidance for the Safe Disposal of Uncharacterized Chemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An extensive search for a Safety Data Sheet (SDS) for a compound specifically designated as "RO-1-5237" did not yield a definitive result. The proper and safe disposal of any chemical is critically dependent on its specific physical, chemical, and toxicological properties as outlined in its SDS. Without this information, the substance must be treated as potentially hazardous.

This document provides essential procedural guidance for the handling and disposal of a novel or uncharacterized chemical compound, ensuring the safety of laboratory personnel, environmental protection, and regulatory compliance. This process should be conducted in close collaboration with your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling Protocol

When a specific SDS is not available, personnel must assume the compound may possess hazardous properties. The immediate priority is to ensure the safety of all laboratory personnel.

  • Isolate the Compound: Secure the area where the container of the uncharacterized substance is located. Place the container in a designated and properly labeled secondary containment bin to prevent spills.[1]

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the container.

  • Labeling: Ensure the container is clearly labeled. If the existing label is illegible or temporary, it should be immediately affixed with a new, durable label indicating "Hazardous Waste - Unidentified," the date, the name of the principal investigator, and the laboratory location.[1][2]

  • Information Gathering: Compile all available information about the compound. This includes its synthetic route, precursor materials, and any analytical data (e.g., spectroscopic, chromatographic). This information can provide valuable clues to its potential hazards.[3]

Disposal Workflow for Uncharacterized Compounds

The disposal of an unknown chemical is a multi-step process that requires careful consideration and consultation with EHS professionals. Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with an unknown identity.[4][5]

DisposalWorkflow Start Uncharacterized Compound 'this compound' Identified GatherData Gather All Known Information (Synthesis Route, Precursors, Analytical Data) Start->GatherData ConsultEHS Contact Environmental Health & Safety (EHS) GatherData->ConsultEHS HazardAssessment Preliminary Hazard Assessment with EHS ConsultEHS->HazardAssessment SufficientInfo Is Information Sufficient for Waste Profile? HazardAssessment->SufficientInfo WasteProfile Develop Waste Profile for Disposal SufficientInfo->WasteProfile Yes Characterization Waste Characterization Required (Analytical Testing) SufficientInfo->Characterization No PackageLabel Segregate, Package, and Label as 'Hazardous Waste' WasteProfile->PackageLabel Characterization->WasteProfile Disposal Arrange for Professional Disposal via EHS PackageLabel->Disposal

Caption: Decision-making workflow for the safe disposal of an uncharacterized laboratory chemical.

Experimental Protocols for Waste Characterization

If the initial information gathered is insufficient for EHS to classify the waste, analytical testing may be necessary. The primary "experiment" for an unknown substance is its characterization for hazardous properties as defined by the Environmental Protection Agency (EPA).[4]

Characteristic Test Method Description Regulatory Limit
Ignitability Pensky-Martens Closed-Cup TestDetermines the flashpoint of a liquid waste.Flashpoint < 140°F (60°C)
Corrosivity pH MeterMeasures the acidity or alkalinity of an aqueous waste.pH ≤ 2 or pH ≥ 12.5
Reactivity Observational/AnalyticalAssesses if the material is unstable, reacts violently with water, or generates toxic gases.Varies based on specific reactivity
Toxicity Toxicity Characteristic Leaching Procedure (TCLP)Identifies if the waste leaches specific toxic metals, pesticides, or organic compounds.Exceeds concentration limits for specific contaminants

Methodology for Corrosivity (pH) Test:

  • Ensure all operations are conducted in a chemical fume hood while wearing appropriate PPE.

  • Calibrate a standard pH meter according to the manufacturer's instructions.

  • Prepare a small, representative aqueous sample of the waste material.

  • Measure the pH of the sample.

  • Record the result and clean the pH probe thoroughly.

  • Neutralize the tested sample before disposal, if appropriate and safe to do so, or combine it with the original waste stream.

General Procedures for Chemical Waste Management

Proper management of chemical waste is essential for laboratory safety and regulatory compliance.

Waste Segregation and Container Compatibility

Never mix incompatible wastes.[6] All waste containers must be chemically compatible with their contents to prevent degradation, leaks, or dangerous reactions.

Waste Type Compatible Container Material Incompatible Container Material
Aqueous Acids Glass, Polyethylene (HDPE)Metal
Aqueous Bases Polyethylene (HDPE), PolypropyleneGlass (for strong bases)
Organic Solvents Glass, Chemically Resistant PlasticLightweight Polyethylene
Oxidizers Glass, Teflon®Metal, Organic Polymers
Hydrofluoric Acid Polyethylene (HDPE), Teflon®Glass
Labeling and Storage Requirements
  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, the approximate percentages, and the date accumulation started.[7]

  • Storage: Waste containers must be kept closed except when adding waste.[6] They should be stored in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[8] The SAA should have secondary containment to capture any potential spills.

  • Volume Limits: A maximum of 55 gallons of hazardous waste (or one quart of acutely hazardous waste) may be accumulated in an SAA.[9] Once these limits are reached, the waste must be removed from the laboratory within three days.[10]

By adhering to these procedures, researchers and drug development professionals can ensure that uncharacterized compounds like "this compound" are managed in a manner that prioritizes safety and environmental responsibility, thereby building a culture of trust and reliability in laboratory operations.

References

Essential Safety and Operational Protocols for Handling Hazardous Chemical Compound RO-1-5237

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the hazardous chemical compound designated as RO-1-5237. The following procedures are designed to ensure the safe handling, use, and disposal of this substance in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The required level of PPE may vary based on the specific laboratory procedures and the potential for exposure. The following table summarizes the recommended PPE.

Protection Level Recommended Equipment When to Use
Level C - Full-face air-purifying respirator- Chemical-resistant gloves (inner and outer)- Hooded chemical-resistant clothing- Chemical-resistant outer boots- Hard hatRequired when the concentration and type of airborne substances are known and the criteria for using air-purifying respirators are met.[1]
Level B - Positive pressure, full-face self-contained breathing apparatus (SCBA) or supplied-air respirator- Chemical-resistant clothing (e.g., overalls, jacket)- Chemical-resistant gloves (inner and outer)- Chemical-resistant bootsRequired for the highest level of respiratory protection with a lesser need for skin protection.[1][2]
Level A - Positive pressure, full-face SCBA or supplied-air respirator- Totally encapsulated chemical- and vapor-protective suit- Chemical-resistant gloves (inner and outer)- Chemical-resistant bootsRequired when the greatest potential for exposure to hazards exists and the highest level of skin, respiratory, and eye protection is needed.[1][2]

Operational and Disposal Plan

A systematic approach to handling and disposing of this compound is critical to prevent contamination and ensure environmental safety. The following table outlines the key steps in the operational and disposal workflow.

Phase Procedure Key Considerations
Preparation - Conduct a pre-operational hazard assessment.- Ensure all necessary PPE is available and in good condition.[3]- Prepare and label all necessary equipment and containers.Verify that the ventilation system (e.g., fume hood) is functioning correctly.
Handling - Handle this compound within a designated and properly ventilated area, such as a chemical fume hood.- Avoid direct contact with skin, eyes, and clothing.[4]- Use appropriate, chemical-resistant tools for manipulation.In case of accidental exposure, follow established emergency procedures immediately.
Storage - Store this compound in a cool, dry, and well-ventilated area.[5]- Keep containers tightly closed and clearly labeled.- Store away from incompatible materials.Regularly inspect storage containers for any signs of leakage or damage.
Spill Management - Evacuate the immediate area in case of a significant spill.- Contain the spill using appropriate absorbent materials.- Place contaminated materials into a sealed, labeled container for disposal.Refer to the specific spill cleanup procedures outlined in your institution's safety manual.
Disposal - Dispose of waste this compound and contaminated materials in accordance with all federal, state, and local regulations.[4]- Use designated, labeled hazardous waste containers.- Arrange for pickup and disposal by a certified hazardous waste management company.Do not dispose of this compound down the drain or in the regular trash.[6][7]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Hazard Assessment B Select & Inspect PPE A->B C Prepare Work Area B->C D Compound Handling in Fume Hood C->D E Experimentation D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Store Waste Securely G->H I Dispose via Certified Vendor H->I

Figure 1. Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RO-1-5237
Reactant of Route 2
Reactant of Route 2
RO-1-5237

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。